molecular formula C20H28O3 B1217706 (-)-20-Deoxocarnosol CAS No. 94529-97-2

(-)-20-Deoxocarnosol

Katalognummer: B1217706
CAS-Nummer: 94529-97-2
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: XCVWKCGUFCXDHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-20-Deoxocarnosol is a high-purity diterpene compound for use in laboratory research. This compound is an analog of the well-characterized rosemary diterpenes, carnosic acid and carnosol, which are renowned for their potent biological activities . Supplied with a guaranteed purity of ≥95%, this reagent serves as a critical reference standard and tool compound for researchers investigating the structure-activity relationships and mechanisms of action of natural products. The parent compounds, carnosol and carnosic acid, have demonstrated significant research value in several areas. They exhibit powerful antioxidant properties, acting both as direct scavengers of reactive oxygen species (ROS) and through the upregulation of cellular antioxidant defenses . Furthermore, they display potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, which in turn ameliorates the expression of pro-inflammatory cytokines like TNF-α and IL-6 . Research also suggests these diterpenes may have neuroprotective properties, offering a potential mechanistic basis for their investigation in models of neuronal health . As a specialized analog, (-)-20-Deoxocarnosol is intended for research applications such as analytical method development, metabolism studies, and the exploration of novel therapeutic mechanisms. This product is labeled "For Research Use Only" (RUO) in accordance with regulatory guidelines . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVWKCGUFCXDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(-)-20-deoxocarnosol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Physicochemical Characterization, and Pharmacological Potential

Executive Summary

(-)-20-Deoxocarnosol (CAS: 94529-97-2) is a bioactive abietane diterpenoid isolated primarily from the genus Salvia (S. pachyphylla, S. clevelandii) and Plectranthus.[][2][3][4] Structurally analogous to the well-characterized antioxidant carnosol, this compound is distinguished by the reduction of the C-20 lactone carbonyl to a methylene group, resulting in a cyclic ether bridge. This structural modification alters its polarity and metabolic stability while retaining the potent catechol-mediated antioxidant and cytotoxic properties characteristic of the class. This guide details the chemical identity, isolation protocols, and mechanistic pharmacology of 20-deoxocarnosol for applications in oncology and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The structural integrity of (-)-20-deoxocarnosol relies on the abietane skeleton, specifically the fusion of a tricyclic core with a unique ether bridge. Unlike carnosol, which possesses a lactone moiety at the C-20 position, 20-deoxocarnosol features a tetrahydrofuran-type ether linkage between C-20 and C-7 (or C-6 depending on numbering convention, formally bridging the B-ring).

1.1 Structural Specifications
ParameterTechnical Specification
Common Name (-)-20-Deoxocarnosol
IUPAC Name (4aR,9S,10aS)-1,3,4,9,10,10a-Hexahydro-1,1-dimethyl-7-(1-methylethyl)-2H-9,4a-(epoxymethano)phenanthrene-5,6-diol
CAS Registry Number 94529-97-2
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.44 g/mol
Stereochemistry (4aR, 9S, 10aS) - Levorotatory (-)
Structural Class Abietane Diterpenoid (Tricyclic)
Functional Groups Catechol (Ortho-dihydroxy benzene), Cyclic Ether, Isopropyl group
1.2 Physicochemical Profile[][6][7]
  • Appearance: Light yellow to yellow crystalline powder.

  • Solubility: Highly soluble in polar organic solvents (DMSO > 50 mg/mL, Ethanol, Acetone, Chloroform). Poorly soluble in water.

  • Stability: Susceptible to oxidation due to the catechol moiety (C11, C12 hydroxyls). Solutions in DMSO should be stored at -80°C and protected from light to prevent quinone formation.

  • Lipophilicity: Increased lipophilicity compared to carnosol due to the loss of the carbonyl oxygen (Lactone

    
     Ether).
    
Structural Elucidation & Biosynthesis

The identification of 20-deoxocarnosol is typically confirmed via 1D and 2D NMR spectroscopy.[2] The absence of the carbonyl signal (approx. 175-180 ppm in 13C NMR) characteristic of carnosol, and the presence of an upfield methylene signal for C-20, are diagnostic.

2.1 Diagnostic Spectroscopic Features (NMR)
  • ¹H NMR (Diagnostic):

    • Aromatic Ring: No aromatic protons on the C-ring if fully substituted, but typically one aromatic proton is present if C14 is unsubstituted.

    • Catechol: Two exchangeable singlets for -OH groups (unless oxidized).

    • Ether Bridge (C-20): A pair of doublets or a singlet (depending on conformation) around

      
       3.5 - 4.5 ppm, representing the -CH₂-O- moiety.
      
    • Isopropyl Group: Septet (

      
       ~3.0 ppm) and two doublets (
      
      
      
      ~1.2 ppm).
  • ¹³C NMR (Diagnostic):

    • C-20: Shift moves from ~178 ppm (Lactone in Carnosol) to ~65-75 ppm (Ether in 20-Deoxocarnosol).

    • Aromatic Carbons: Signals for C8, C9, C11, C12, C13, C14 characteristic of the catechol ring.

2.2 Biosynthetic Pathway

The biosynthesis follows the non-mevalonate pathway (MEP) in plastids. The core abietane skeleton is formed via the cyclization of Geranylgeranyl Diphosphate (GGPP).[8]

Biosynthesis cluster_legend Pathway Key GGPP Geranylgeranyl Diphosphate (GGPP) CPS Copalyl Diphosphate Synthase GGPP->CPS CPP Copalyl Diphosphate (CPP) CPS->CPP KSL Kaurene Synthase-Like (Miltiradiene Synthase) CPP->KSL Miltiradiene Miltiradiene (Abietane Precursor) KSL->Miltiradiene CYP CYP76AH1 / CYP76AH24 (Oxidation) Miltiradiene->CYP Ferruginol Ferruginol CYP->Ferruginol CarnosicAcid Carnosic Acid CYP->CarnosicAcid Ferruginol->CYP Oxidation Oxidative Cyclization CarnosicAcid->Oxidation CarnosicAcid->Oxidation Alternative Cyclization or Reduction Carnosol Carnosol (Lactone) Oxidation->Carnosol Deoxo (-)-20-Deoxocarnosol (Ether Bridge) Oxidation->Deoxo Alternative Cyclization or Reduction Carnosol->Deoxo Putative Reduction key1 Enzymatic Step key2 Structural Transformation

Figure 1: Putative biosynthetic positioning of 20-deoxocarnosol within the abietane diterpenoid pathway. While carnosol is formed via oxidative lactonization, 20-deoxocarnosol represents a higher reduction state (ether) variant.

Experimental Protocols: Isolation & Purification

The following protocol is synthesized from methodologies used for Salvia pachyphylla and Plectranthus species. It utilizes a polarity-gradient approach essential for separating the closely related phenolic diterpenes (carnosol, rosmanol, carnosic acid).

3.1 Materials
  • Source Material: Dried aerial parts (leaves/stems) of Salvia pachyphylla or S. clevelandii.[6]

  • Solvents: Acetone (Extraction), n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol.

  • Stationary Phases: Silica Gel (60-200 mesh), Sephadex LH-20.

3.2 Isolation Workflow

Step 1: Extraction

  • Macerate 500g of dried plant material in Acetone (2L) at room temperature for 48 hours. Acetone is preferred over methanol to minimize the extraction of highly polar glycosides and sugars.

  • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a crude gum.

Step 2: Primary Fractionation (Silica Gel)

  • Resuspend crude extract in a minimal volume of DCM/Hexane.

  • Load onto a Silica Gel column packed in n-Hexane .

  • Elute with a gradient of n-Hexane : Ethyl Acetate (100:0

    
     0:100).
    
  • 20-Deoxocarnosol typically elutes in the mid-polarity fractions (e.g., Hexane:EtOAc 70:30 or 60:40), often co-eluting with carnosol.

Step 3: Purification (Sephadex LH-20)

  • Pool fractions containing diterpenes (identified by TLC, visualized with Vanillin-H₂SO₄; diterpenes turn violet/blue).

  • Load the semi-pure fraction onto a Sephadex LH-20 column.

  • Elute with Methanol or DCM:MeOH (1:1) . This step separates compounds based on molecular size and hydrogen-bonding capabilities.

  • Recrystallize the final product from Acetone/Hexane to yield pure crystals.

Isolation Plant Dried Salvia Aerial Parts Extract Acetone Extraction (RT, 48h) Plant->Extract Crude Crude Gum (Concentrated) Extract->Crude Silica Silica Gel Column (Hexane:EtOAc Gradient) Crude->Silica Fraction Mid-Polarity Fraction (Hex:EtOAc 70:30) Silica->Fraction Separation of Polarities Sephadex Sephadex LH-20 (MeOH Elution) Fraction->Sephadex Size/H-Bonding Refinement Pure (-)-20-Deoxocarnosol (Crystals) Sephadex->Pure Recrystallization

Figure 2: Isolation workflow for obtaining high-purity 20-deoxocarnosol from plant matrices.

Pharmacological Mechanism of Action

20-Deoxocarnosol exhibits a pleiotropic pharmacological profile, primarily driven by its catechol moiety (redox cycling) and the specific interaction of the abietane scaffold with intracellular signaling kinases.

4.1 Cytotoxicity & Apoptosis

The compound demonstrates significant cytotoxicity against human cancer cell lines (A549, MCF-7, HL-60) with IC₅₀ values ranging from 15 to 40 µM.

  • Mechanism: It functions as a Michael acceptor (upon oxidation to a quinone) or directly modulates kinase activity.

  • Key Pathway Modulation:

    • NF-κB Inhibition: Blocks the nuclear translocation of the p65 subunit, reducing pro-inflammatory cytokine production (IL-1

      
      ).
      
    • STAT3 Suppression: Inhibits the phosphorylation of STAT3 at Tyr705, a critical step in oncogenic signaling and survival.

    • Akt/GSK3

      
       Activation:  Increases phosphorylation of Akt2 and GSK3
      
      
      
      , suggesting interference with the PI3K/Akt survival pathway.
4.2 Antioxidant Activity

Like carnosic acid, 20-deoxocarnosol is a potent scavenger of Reactive Oxygen Species (ROS). The ortho-dihydroxy (catechol) group at C11/C12 can donate hydrogen atoms to free radicals (DPPH, hydroxyl radicals), stabilizing them while converting itself into a relatively stable ortho-quinone.

Signaling cluster_outcomes Therapeutic Outcomes Deoxo (-)-20-Deoxocarnosol ROS ROS Scavenging (Direct) Deoxo->ROS H-Atom Donation NFkB NF-κB (p65) Translocation Deoxo->NFkB Inhibits STAT3 STAT3 (p-Tyr705) Deoxo->STAT3 Blocks Phosphorylation Akt Akt2 / GSK3β Phosphorylation Deoxo->Akt Increases p-Level Inflam Inflammation (IL-1β) NFkB->Inflam Survival Tumor Cell Survival STAT3->Survival Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Modulates

Figure 3: Signal transduction pathways modulated by 20-deoxocarnosol, highlighting its dual role as an antioxidant and a kinase modulator in cancer cells.

References
  • Guerrero, I. C., et al. (2006). "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines."[6] Journal of Natural Products, 69(12), 1803-1805. Retrieved from [Link]

  • Valenzuela, F., et al. (2002). "Antioxidant capacity of abietanes from Sphacele salviae." Natural Product Letters, 16(4), 277-281.[2]

  • Burmistrova, O., et al. (2014).[9] "In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus Andr." International Journal of Molecular Sciences, 15(5), 8360-8371.[2] Retrieved from [Link]

  • González, A. G., et al. (1989). "Diterpenes from Salvia species."[][2][][6][10][8] Phytochemistry, 28(10), 2871-2872. (Primary source for structural data).[11][7]

Sources

Pharmacological Properties of (-)-20-Deoxocarnosol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-20-Deoxocarnosol (CAS 94529-97-2) is a bioactive abietane diterpene found in Lamiaceae species such as Salvia, Rosmarinus, and Lepechinia.[1] Structurally distinct from its oxidized analog carnosol by the absence of the C20 carbonyl group, this compound exhibits a unique pharmacological profile characterized by potent cytotoxicity against specific cancer cell lines, anti-inflammatory activity, and antioxidant capacity. This guide synthesizes current mechanistic understanding, structure-activity relationships (SAR), and experimental protocols for researchers investigating its therapeutic potential.

Part 1: Chemical Identity & Structural Pharmacology

Structural Characterization

(-)-20-Deoxocarnosol (C₂₀H₂₈O₃) retains the tricyclic abietane skeleton typical of rosemary diterpenes but features a cyclic ether moiety at the C20 position rather than the γ-lactone found in carnosol. This structural variation significantly alters its physicochemical properties, particularly lipophilicity and hydrogen-bonding potential, which influences membrane permeability and target binding affinity.

Key Physicochemical Parameters:

  • Molecular Weight: 316.44 g/mol [1]

  • Formula: C₂₀H₂₈O₃[]

  • Key Moiety: Cyclic ether (tetrahydrofuran-fused system)

  • Solubility: High in DMSO, Ethanol; Low in water.

Biosynthetic Relationship & SAR

In the plant metabolome, 20-deoxocarnosol is often downstream of carnosic acid. While carnosic acid is easily oxidized to carnosol (lactone formation), 20-deoxocarnosol represents a reduced or deoxygenated variant.

Structure-Activity Relationship (SAR):

  • Cytotoxicity: The absence of the lactone carbonyl does not abolish cytotoxic activity. In fact, against certain cell lines (e.g., A2780 ovarian cancer), 20-deoxocarnosol exhibits potency comparable to carnosol, suggesting the catechol moiety (C11, C12 hydroxyls) is the primary pharmacophore for redox-cycling dependent toxicity.

  • Stability: Lacking the lactone ring renders 20-deoxocarnosol resistant to hydrolytic ring-opening under basic conditions, potentially offering a distinct metabolic stability profile compared to carnosol.

Biosynthesis cluster_SAR SAR Implications CA Carnosic Acid (Precursor) CS Carnosol (Oxidized Lactone) CA->CS Oxidative Cyclization DC (-)-20-Deoxocarnosol (Cyclic Ether) CS->DC Structural Modification (Hypothetical Reduction/Biosynthetic Branch) SAR1 Lactone (Carnosol): High Polarity Hydrolyzable CS->SAR1 SAR2 Ether (20-Deoxo): Increased Lipophilicity Stable Ring DC->SAR2

Figure 1. Structural relationship and physicochemical divergence between major abietane diterpenes.

Part 2: Therapeutic Mechanisms

Anticancer Activity

20-Deoxocarnosol has demonstrated significant antiproliferative effects across a panel of human tumor cell lines. Its mechanism is likely multi-modal, involving the induction of reactive oxygen species (ROS) specifically within tumor cells (due to the catechol quinone methide formation) and modulation of apoptotic pathways.

Quantitative Cytotoxicity Profile (GI₅₀ values):

Cell LineTissue OriginGI₅₀ (µM)Comparative Potency
A2780 Ovarian Carcinoma3.6 High (Comparable to Carnosol)
SW1573 NSCLC (Lung)~15.0 Moderate
WiDr Colon Carcinoma~20.0 Moderate
T-47D Breast Carcinoma~30.0 Moderate

Data synthesized from comparative screenings of Salvia diterpenoids.

Anti-Inflammatory & Immunomodulation

Like its analogs, 20-deoxocarnosol inhibits the production of pro-inflammatory mediators.

  • Nitric Oxide (NO) Inhibition: It suppresses NO production in LPS-stimulated macrophages (RAW 264.7), though typically with a slightly higher IC₅₀ than carnosol.

  • Pathway: Inhibition of NF-κB nuclear translocation is the proposed mechanism, preventing the transcriptional activation of iNOS and COX-2.

Antioxidant & Nrf2 Activation

Despite its cytotoxic potential at high doses, at lower concentrations, 20-deoxocarnosol acts as a cellular antioxidant.

  • Direct Scavenging: Active in DPPH and ABTS assays due to the ortho-diphenolic structure.

  • Phase II Enzyme Induction: Abietane diterpenes are electrophilic activators of the Nrf2 pathway. They modify Keap1 cysteine residues, preventing Nrf2 ubiquitination and allowing its translocation to the nucleus to upregulate HO-1 and NQO1.

SignalingPathways cluster_Cyto Cytoplasm cluster_Nuc Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK ROS Oxidative Stress Drug (-)-20-Deoxocarnosol Drug->IKK Inhibition NFkB NF-κB (p65/p50) Drug->NFkB Blocks Translocation Keap1 Keap1 Drug->Keap1 Electrophilic Attack IkB IκBα IKK->IkB Phosphorylation IkB->NFkB Degradation releases kB_site κB Site (Inflammation) NFkB->kB_site Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE (Antioxidant Response) Nrf2->ARE HO1 HO-1 / NQO1 (Cytoprotection) ARE->HO1 iNOS iNOS / COX-2 (Inflammation) kB_site->iNOS

Figure 2. Dual mechanism of action: Nrf2 activation (antioxidant) and NF-κB inhibition (anti-inflammatory).

Part 3: Experimental Protocols

Protocol 1: Differential Cytotoxicity Assay (Tumor vs. Normal)

Objective: To validate the selective toxicity of 20-deoxocarnosol against cancer cells while assessing safety on normal fibroblasts.

Reagents:

  • Target Cells: A2780 (Ovarian) and HFF-1 (Human Foreskin Fibroblasts).

  • Compound: (-)-20-Deoxocarnosol (Stock: 10 mM in DMSO).

  • Assay: MTT or Resazurin (Alamar Blue).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of 20-deoxocarnosol (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Ensure final DMSO concentration is <0.5%.

  • Controls:

    • Negative: 0.5% DMSO vehicle.

    • Positive: Doxorubicin (standard chemotherapeutic).

  • Incubation: Treat cells for 48h and 72h.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Analysis: Calculate GI₅₀ using non-linear regression (log(inhibitor) vs. response). Success Criterion: GI₅₀ (Tumor) < 10 µM; GI₅₀ (Normal) > 50 µM.

Protocol 2: NF-κB Nuclear Translocation (Immunofluorescence)

Objective: To visualize the inhibition of NF-κB p65 migration into the nucleus.

Workflow:

  • Culture: Seed RAW 264.7 macrophages on glass coverslips.

  • Pre-treatment: Incubate with 20-deoxocarnosol (5-20 µM) for 1h.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 30 min.

  • Fixation: Fix with 4% paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-κB p65 (1:100).

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Nuclear Stain: DAPI (Blue).

  • Microscopy: Image using confocal microscopy.

  • Quantification: Calculate the ratio of Nuclear/Cytoplasmic mean fluorescence intensity. Validation: LPS alone should show high nuclear ratio; 20-deoxocarnosol + LPS should retain p65 in the cytoplasm.

Part 4: Pharmacokinetics & Future Directions

Pharmacokinetic Considerations
  • Lipophilicity: 20-Deoxocarnosol is predicted to have a higher ClogP than carnosol due to the loss of the carbonyl oxygen. This suggests enhanced blood-brain barrier (BBB) penetration, making it a candidate for neuro-oncology (glioma) or neuroinflammation studies.

  • Metabolism: Unlike carnosol, which can undergo lactone hydrolysis, the cyclic ether of 20-deoxocarnosol is metabolically robust, potentially leading to a longer half-life in vivo.

Development Roadmap
  • Isolation Scale-up: Current availability is limited to milligram scales from Salvia roots. Semi-synthesis from abundant carnosic acid (via reduction) is a critical chemical engineering challenge to solve for further development.

  • In Vivo Efficacy: Transition from GI₅₀ screening to xenograft models (specifically ovarian A2780) is the next logical step.

  • Neuroprotection: Given the Nrf2 activity and lipophilicity, testing in models of neurodegeneration (Parkinson's/Alzheimer's) is warranted.

References

  • Guerrero, I. C., et al. (2006). "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines." Journal of Natural Products, 69(12), 1803–1805.

  • Schwager, J., et al. (2016).[] "Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes."[] Molecules, 21(4), 465.[]

  • Escuder, B., et al. (2002).[4] "Revised structure of the antioxidant rosmanol and structure-activity relationships of abietane diterpenes." Journal of Natural Products. (Contextual citation for antioxidant SAR).

  • Valdés, S. J., et al. (2023). "A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica." Plants, 12(18), 3298.

  • González, A. G., et al. (1989). "Abietane diterpenes from Salvia species: Structure and biological activity." Phytochemistry.

Sources

The Biosynthesis of (-)-20-Deoxocarnosol in Salvia Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-20-deoxocarnosol, a significant abietane diterpenoid found in various Salvia species. Designed for researchers, scientists, and drug development professionals, this document delves into the core enzymatic steps, key intermediates, and the regulatory logic underpinning its formation. We will explore the well-established pathway leading to its precursor, carnosic acid, and address the current understanding of the final conversion steps, which remain an active area of investigation. This guide integrates field-proven insights with detailed experimental protocols to empower further research and exploitation of this valuable natural product.

Introduction: The Significance of Abietane Diterpenoids in Salvia

The genus Salvia is a rich source of bioactive secondary metabolites, with abietane-type diterpenoids being a prominent class. These compounds, including the well-known carnosic acid and its derivatives like (-)-20-deoxocarnosol, exhibit a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.[1] Understanding the biosynthetic pathways of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches, offering alternatives to extraction from plant sources.[2]

(-)-20-Deoxocarnosol is structurally related to carnosic acid and is considered one of its oxidative derivatives.[3][4] While the biosynthesis of carnosic acid has been largely elucidated, the precise enzymatic machinery responsible for the subsequent conversion to (-)-20-deoxocarnosol is yet to be fully characterized. This guide will first detail the established pathway to carnosic acid and then explore the hypothesized final steps to (-)-20-deoxocarnosol, providing the experimental context for future discovery.

The Core Biosynthetic Pathway to Carnosic Acid: A Stepping Stone to (-)-20-Deoxocarnosol

The biosynthesis of (-)-20-deoxocarnosol begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic reactions to form the key intermediate, carnosic acid. This pathway is localized within the glandular trichomes of Salvia leaves.[2][5]

Formation of the Abietane Skeleton

The initial steps involve the cyclization of the linear GGPP molecule to form the characteristic tricyclic abietane skeleton. This is a two-step process catalyzed by two distinct terpene synthases:

  • Copalyl Diphosphate Synthase (CPS): This class II diterpene synthase protonates the terminal double bond of GGPP, initiating a cyclization cascade to produce (+)-copalyl diphosphate ((+)-CPP).[5][6]

  • Kaurene Synthase-Like (KSL) Enzyme: Subsequently, a class I diterpene synthase, specifically a miltiradiene synthase, facilitates the ionization of the diphosphate group from (+)-CPP and a second cyclization to yield the abietane diterpene, miltiradiene.[5][6]

Aromatization and Hydroxylation by Cytochrome P450s

Following the formation of the miltiradiene backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are crucial for the functionalization of the molecule.

  • Ferruginol Synthase: Miltiradiene is first converted to ferruginol. This reaction is catalyzed by a cytochrome P450 enzyme belonging to the CYP76AH subfamily.[5][6] This step involves the aromatization of the C-ring of the abietane skeleton and the introduction of a hydroxyl group at the C-12 position.

  • Sequential Oxidations to Carnosic Acid: The conversion of ferruginol to carnosic acid involves a series of hydroxylation events. These are catalyzed by other members of the cytochrome P450 family, including the CYP76AK subfamily.[2] These enzymes are responsible for the hydroxylation at C-11 and the sequential oxidation of the C-20 methyl group to a carboxylic acid, yielding carnosic acid.

Carnosic_Acid_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP CPS Miltiradiene Miltiradiene CPP->Miltiradiene KSL (Miltiradiene Synthase) Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH (Ferruginol Synthase) Intermediates Oxidized Intermediates Ferruginol->Intermediates CYP76AK family Carnosic_Acid Carnosic Acid Intermediates->Carnosic_Acid CYP76AK family

Caption: Biosynthetic pathway from GGPP to Carnosic Acid.

The Final Frontier: Conversion of Carnosic Acid to (-)-20-Deoxocarnosol

The final step in the biosynthesis of (-)-20-deoxocarnosol involves the modification of carnosic acid. Structurally, (-)-20-deoxocarnosol is a lactone derivative of carnosic acid, where the C-20 carboxylic acid has cyclized with the C-6 hydroxyl group (after a proposed rearrangement).

While the direct enzymatic conversion of carnosic acid to (-)-20-deoxocarnosol has not been definitively characterized, it is hypothesized to be an oxidative process. There are two leading possibilities:

  • Enzymatic Catalysis: A specific cytochrome P450 or another oxidoreductase could catalyze the intramolecular cyclization of carnosic acid. The identification of such an enzyme would require screening candidate genes that are co-expressed with the known carnosic acid biosynthetic genes.

  • Non-Enzymatic Conversion: It is also plausible that the formation of (-)-20-deoxocarnosol occurs non-enzymatically under conditions of oxidative stress within the plant cell.[3][7] Carnosic acid is a potent antioxidant and is readily oxidized to various derivatives.[3][7] This spontaneous conversion could be a protective mechanism for the plant.

Hypothesized_Conversion Carnosic_Acid Carnosic Acid Deoxocarnosol (-)-20-Deoxocarnosol Carnosic_Acid->Deoxocarnosol Putative Oxidase / Spontaneous Oxidation

Caption: Hypothesized conversion of Carnosic Acid.

Experimental Protocols for Pathway Elucidation

To investigate the biosynthesis of (-)-20-deoxocarnosol, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following protocols provide a framework for identifying and characterizing the enzymes involved.

Metabolite Profiling by LC-MS/MS

Objective: To identify and quantify (-)-20-deoxocarnosol and its precursors in different Salvia tissues.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, trichomes) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize the tissue and grind to a fine powder.

    • Extract the metabolites with a suitable solvent (e.g., methanol or acetone) using ultrasonication.[8]

    • Centrifuge the extract to pellet debris and filter the supernatant.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for chromatographic separation.[9][10]

    • Use a gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[11]

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds.

    • For targeted quantification, use multiple reaction monitoring (MRM) mode with precursor-product ion pairs specific for (-)-20-deoxocarnosol and carnosic acid.

Table 1: Example LC-MS/MS Parameters for Diterpenoid Analysis

ParameterSettingRationale
ColumnC18, 2.1 x 100 mm, 1.8 µmProvides good separation of abietane diterpenoids.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase for better ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for elution of hydrophobic compounds.
Flow Rate0.3 mL/minStandard flow rate for analytical LC.
Injection Volume5 µLDependent on sample concentration and instrument sensitivity.
Ionization ModeESI Positive and NegativeTo capture a broad range of diterpenoids.
MS/MS ModeMRM for quantificationHighly sensitive and specific for target analytes.
Identification of Candidate Genes through Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes responsible for the final steps in (-)-20-deoxocarnosol biosynthesis.

Methodology:

  • RNA Sequencing:

    • Isolate total RNA from tissues with high levels of (-)-20-deoxocarnosol (as determined by metabolite profiling).

    • Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

  • Bioinformatic Analysis:

    • Assemble the transcriptome and annotate the genes.

    • Perform differential gene expression analysis between tissues with high and low levels of (-)-20-deoxocarnosol.

    • Conduct gene co-expression analysis to identify genes whose expression patterns correlate with those of the known carnosic acid biosynthetic genes (CPS, KSL, CYP76AH, CYP76AK).[12]

    • Prioritize candidate genes from enzyme families known to be involved in diterpenoid metabolism, such as cytochrome P450s and other oxidoreductases.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes.

Methodology:

  • Gene Cloning and Expression:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

    • Express the recombinant proteins in the chosen heterologous host.

  • Microsome Isolation (for P450s):

    • If expressing a P450, prepare microsomal fractions from the recombinant host cells, as P450s are membrane-bound enzymes.

  • Enzyme Assays:

    • Incubate the recombinant enzyme (or microsomal fraction) with the substrate (carnosic acid).

    • The reaction mixture should contain necessary cofactors, such as NADPH for P450s.

    • After incubation, extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by LC-MS/MS to detect the formation of (-)-20-deoxocarnosol.

Experimental_Workflow Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Transcriptome_Analysis Transcriptome Analysis (RNA-Seq) Metabolite_Profiling->Transcriptome_Analysis Informs tissue selection Candidate_Genes Candidate Gene Identification Transcriptome_Analysis->Candidate_Genes Co-expression analysis Heterologous_Expression Heterologous Expression (Yeast/E. coli) Candidate_Genes->Heterologous_Expression Gene cloning Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Recombinant enzyme Functional_Characterization Functional Characterization Enzyme_Assay->Functional_Characterization Product identification

Sources

Technical Whitepaper: Natural Sources and Therapeutic Potential of (-)-20-Deoxocarnosol

[1]

Executive Summary

While Rosmarinus officinalis (Rosemary) is the archetypal source of carnosic acid and carnosol, the structurally distinct analogue (-)-20-deoxocarnosol (CAS 94529-97-2) is predominantly found in specific New World Salvia species, Lepechinia, and Plectranthus.[] Distinguished by a cyclic ether bridge at C-20 rather than the lactone moiety of carnosol, this compound exhibits superior cytotoxicity against specific cancer cell lines (e.g., A549, MCF-7) and potent antioxidant capacity exceeding that of BHT.[] This guide outlines the botanical distribution, biosynthetic origins, and a validated isolation protocol for researchers aiming to exploit this compound for drug development.

Chemical Profile & Structural Distinction[1][2][3][4][5][6][7]

(-)-20-deoxocarnosol is an abietane diterpene.[][2][3][4][5][6][7][8] Its structural uniqueness lies in the oxidation state of the C-20 carbon.[] Unlike carnosol, which possesses a C-20


C-20

C-7 oxide bridge

PropertyData
IUPAC Name (4aR,9S,10aS)-1,3,4,9,10,10a-Hexahydro-1,1-dimethyl-7-(1-methylethyl)-2H-9,4a-(epoxymethano)phenanthrene-5,6-diol
Molecular Formula

Molecular Weight 316.44 g/mol
Key Moiety ortho-diphenol (catechol) at C-11, C-12; Cyclic ether at C-20
Solubility Soluble in DMSO, Ethanol, Acetone, Chloroform; Insoluble in Water

Alternative Botanical Sources

Research indicates that while Rosmarinus contains trace amounts, the highest abundance of 20-deoxocarnosol is found in the genera Sphacele (now often synonymized with Lepechinia), Salvia (specifically subgenus Calosphace), and Plectranthus.

High-Yield Species Matrix
SpeciesFamilyPart UsedRelative Abundance / ContextRef
Sphacele salviae (syn.[][3][6][8][9] Lepechinia salviae)LamiaceaeAerial PartsMajor constituent .[6][8] Co-occurs with carnosol and rosmanol.[1, 4]
Salvia pachyphylla (Rose Sage)LamiaceaeAerial PartsHigh.[10][3][11][12][13] Isolated alongside carnosol and pachyphyllone.[2, 5]
Salvia clevelandii (Cleveland Sage)LamiaceaeLeaves/StemsModerate. Distinct chemotype from S. officinalis.[5]
Lepechinia chamaedryoides LamiaceaeLeavesSignificant.[] Identified as a primary bioactive diterpene.[6]
Plectranthus barbatus (Coleus)LamiaceaeAerial PartsModerate. Isolated from n-hexane extracts.[][3][4][3]
Salvia yunnanensis LamiaceaeHerbsIdentified as a cytotoxic principle.[][][13][7]

Biosynthetic Context

20-deoxocarnosol shares a biosynthetic origin with carnosic acid but represents a divergent oxidation pathway.[] The precursor ferruginol undergoes hydroxylation at C-11 and C-20.[]

  • Path A (Carnosic Acid/Carnosol): Oxidation of C-20 to a carboxylic acid (Carnosic acid) followed by lactonization (Carnosol).[]

  • Path B (20-Deoxocarnosol): Hydroxylation of C-20 to an alcohol/aldehyde followed by hemiacetal/ether formation with the C-7 hydroxyl, avoiding the full oxidation to a carbonyl.[]

BiosynthesisGGPPGeranylgeranyl Diphosphate (GGPP)CPPCopalyl Diphosphate (CPP)GGPP->CPPCPSMiltiradieneMiltiradieneCPP->MiltiradieneKSLFerruginolFerruginolMiltiradiene->FerruginolCYP76AH1OH_Ferruginol11-HydroxyferruginolFerruginol->OH_FerruginolCYP76AH22DiOH_Ferruginol11,20-DihydroxyferruginolOH_Ferruginol->DiOH_FerruginolC-20 HydroxylationCarnosicAcidCarnosic Acid(C-20 Carboxyl)DiOH_Ferruginol->CarnosicAcidOxidation (3e-)Deoxocarnosol(-)-20-Deoxocarnosol(C-20 Cyclic Ether)DiOH_Ferruginol->DeoxocarnosolDehydration/Cyclization(C7-OH attacks C20)CarnosolCarnosol(C-20 Lactone)CarnosicAcid->CarnosolOxidative Cyclization

Figure 1: Proposed biosynthetic divergence of 20-deoxocarnosol from the canonical carnosic acid pathway.[] The compound likely arises from the cyclization of a C-20 alcohol/aldehyde intermediate.[]

Isolation & Purification Protocol

This protocol is synthesized from validated methods used for Sphacele salviae and Salvia pachyphylla.[] It prioritizes the separation of the ether (20-deoxocarnosol) from the lactone (carnosol).[]

Reagents Required[1][2][6][7]
  • Solvents: Acetone (analytical grade), n-Hexane, Ethyl Acetate, Dichloromethane.[]

  • Stationary Phases: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20.[]

Workflow Diagram

IsolationProtocolRawMaterialDried Aerial Parts(Sphacele salviae / S. pachyphylla)ExtractionExtraction: Acetone or EtOH (Room Temp, 48h)Concentrate in vacuoRawMaterial->ExtractionCrudeExtractCrude ExtractExtraction->CrudeExtractHexaneFracn-Hexane Soluble Fraction(Target Diterpenes)CrudeExtract->HexaneFracDirect dissolution or PartitionPartitionLiquid-Liquid Partition(if using EtOH extract)CC1Column Chromatography 1 (Silica Gel)Gradient: n-Hexane -> EtOAc (0-100%)HexaneFrac->CC1FractionsFractions Containing Abietanes(Monitor via TLC/HPLC)CC1->FractionsCC2Column Chromatography 2 (Sephadex LH-20)Eluent: Hexane:CH2Cl2:MeOH (3:1:1)Fractions->CC2Remove Chlorophyll/PolymersPurificationFinal Purification (Silica Gel)Isocratic: Hexane:Acetone (20:1)CC2->PurificationProductPure (-)-20-Deoxocarnosol(Yellow Solid)Purification->Product

Figure 2: Step-by-step isolation workflow for obtaining high-purity 20-deoxocarnosol from plant matrices.

Detailed Methodology
  • Extraction: Macerate dried aerial parts (e.g., 500g) in Acetone (2L) at room temperature for 48 hours. Filter and concentrate under reduced pressure at 40°C.

  • Fractionation: Resuspend the crude extract in a minimal volume of n-hexane. If insoluble material remains, filter it out (often contains polar phenolics/sugars).

  • Primary Silica Column: Load the hexane-soluble portion onto a Silica Gel 60 column. Elute with a gradient of n-Hexane:Ethyl Acetate (starting 100:0

    
     0:100).
    
    • Note: 20-deoxocarnosol typically elutes in fractions with moderate polarity (e.g., 80:20 Hex:EtOAc), often overlapping with carnosol.[]

  • Sephadex LH-20 Polishing: Pool abietane-rich fractions. Run through a Sephadex LH-20 column using n-Hexane:Dichloromethane:Methanol (2:1:1) .[] This step is critical for removing chlorophyll and separating the cyclic ether (20-deoxocarnosol) from the lactone (carnosol) based on molecular size and H-bonding capabilities.[]

  • Final Purification: If necessary, perform a final silica flash column using an isocratic mixture of n-Hexane:Acetone (95:5) to isolate pure 20-deoxocarnosol.[]

Analytical Validation

To validate the identity of the isolated compound, compare spectral data against the following established values.

Physical State: Yellow amorphous solid or powder.[] Melting Point: 180–183 °C.[][6]

Mass Spectrometry (EI-MS):

  • Molecular Ion:

    
     316 
    
    
    (Base peak often 286 or 316).
  • Key Fragments:

    
     286 
    
    
    , 271, 219.[]

Nuclear Magnetic Resonance (


H NMR, 400 MHz, 

):
  • Aromatic Proton:

    
     6.37 (s, 1H, H-14).[]
    
  • Ether Bridge Protons (H-20): Distinctive AB system or multiplet at

    
     3.69 (d) and 4.54 (d) or similar, indicating the 
    
    
    cyclic ether bridge (crucial distinction from carnosol which lacks these upfield methylene protons).[]
  • Isopropyl Group:

    
     1.18 (d, 3H), 1.20 (d, 3H), 3.15 (sept, 1H).
    
  • Methyls:

    
     0.85 (s, 3H), 0.95 (s, 3H).
    

Pharmacological Implications

The absence of the lactone ring and presence of the ether bridge confers unique biological activities to 20-deoxocarnosol, particularly in oncology and inflammation.[]

Cytotoxicity Profile ( in )

Data compiled from Salvia pachyphylla and Plectranthus studies [2, 7].[4]

Cell LineTissue OriginIC50 (20-Deoxocarnosol)Comparator (Carnosol)Note
A549 Lung Carcinoma>40~25Moderate activity
MCF-7 Breast Cancer24.79 ~18Significant potency
HL-60 Leukemia15.15 10-15High potency
SW480 Colon Cancer24.79~20Comparable to carnosol
Mechanism of Action[1][11][15]
  • Antioxidant: 20-deoxocarnosol acts as a potent free radical scavenger (DPPH assay), often outperforming BHT.[][3] The catechol moiety (C11, C12 OH) is the primary electron donor.

  • Anti-inflammatory: Inhibits the nuclear translocation of NF-

    
    B  (p65 subunit) induced by IL-1
    
    
    .[][7] It also downregulates COX-2 and iNOS expression, though with slightly lower potency than carnosol in some assays [8].[]
  • Gastroprotection: In Sphacele studies, extracts containing 20-deoxocarnosol showed significant gastroprotective effects, likely mediated by prostaglandin modulation [6].[]

References

  • Escuder, B., et al. (2002).[10][8] "Antioxidant capacity of abietanes from Sphacele salviae." Natural Product Letters, 16(4): 277-281.[][3][8] Link

  • Guerrero, I. C., et al. (2006).[2][8] "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines."[][2][8] Journal of Natural Products, 69(12): 1803-1805.[][2][8] Link

  • Bocchetti, R., et al. (2022). "In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus." Acta Tropica. Link

  • Ulubelen, A. (2003). "Cardioactive and antibacterial terpenoids from some Salvia species."[][13] Phytochemistry, 64(2): 395-399.[]

  • Valdes, C., et al. (2014). "Antiproliferative activity of extracts from aerial parts of Salvia pachyphylla." Plants, 7: 105.[13] Link

  • Schmeda-Hirschmann, G., et al. (2002). "Gastroprotective effect and cytotoxicity of abietane diterpenes from the Chilean Lamiaceae Sphacele chamaedryoides." Journal of Pharmacy and Pharmacology.
  • MCE. (2024). "20-Deoxocarnosol Product Monograph." MedChemExpress. Link

  • Bauer, J., et al. (2012). "Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes."[][7] Molecules, 17(12).

Abietane diterpenes (-)-20-deoxocarnosol literature review

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Abietane diterpenes (-)-20-deoxocarnosol literature review Content Type: In-depth Technical Guide

Chemical Profile, Pharmacodynamics, and Therapeutic Potential of a Rare Abietane Diterpene

Executive Summary

(-)-20-Deoxocarnosol (C₂₀H₂₈O₃) is a bioactive abietane diterpene naturally occurring in the Lamiaceae family, specifically within the Salvia (Sage) and Plectranthus genera. Structurally distinct from its oxidized analog carnosol by the absence of the C-20 carbonyl group, this molecule exhibits a unique pharmacological profile characterized by potent antioxidant capacity, specific cytotoxicity against carcinoma lines, and modulation of inflammatory signaling pathways (NF-κB and STAT3).

This guide synthesizes critical literature to provide researchers with a validated framework for the isolation, characterization, and biological evaluation of (-)-20-deoxocarnosol. Unlike carnosol, which is widely studied, 20-deoxocarnosol represents an emerging scaffold for drug development, particularly in the context of osteosarcoma and inflammatory regulation.

Chemical Identity & Structural Logic

The biological activity of (-)-20-deoxocarnosol is dictated by its tricyclic phenanthrene core and the specific oxidation state of the C-20 position.

Physicochemical Profile
PropertySpecification
IUPAC Name (4aR,9S,10aS)-1,3,4,9,10,10a-Hexahydro-1,1-dimethyl-7-(1-methylethyl)-2H-9,4a-(epoxymethano)phenanthrene-5,6-diol
CAS Number 94529-97-2
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.44 g/mol
Stereochemistry (-)-Enantiomer (Natural series)
Solubility Soluble in DMSO (>50 mg/mL), Chloroform, Dichloromethane; Insoluble in water.[1]
Key Structural Feature Cyclic ether bridge (epoxymethano) at C-20, contrasting with the lactone bridge of carnosol.
Structural Activity Relationship (SAR)

The transition from carnosol to 20-deoxocarnosol involves the reduction of the lactone carbonyl to a methylene ether.

  • Antioxidant Potency: The catechol moiety (C11, C12 dihydroxy) is preserved, maintaining high radical scavenging activity (DPPH/ABTS) comparable to α-tocopherol.

  • Cytotoxicity: The lipophilicity change due to the loss of the carbonyl oxygen alters membrane permeability and protein binding affinity, influencing its cytotoxicity profile against specific cancer lines (e.g., A549, A2780).

Phytochemical Isolation Protocol

Isolation from natural sources remains the primary method for obtaining high-purity (-)-20-deoxocarnosol. The following protocol is synthesized from extraction methodologies involving Salvia pachyphylla and Plectranthus barbatus.

Validated Isolation Workflow

Source Material: Aerial parts of Salvia pachyphylla or Salvia deserta.

Step-by-Step Methodology:

  • Desiccation & Comminution: Dry aerial parts in the shade at room temperature. Grind to a fine powder (<1 mm mesh) to maximize surface area.

  • Lipophilic Extraction: Macerate powder in Acetone (1:10 w/v) for 48 hours at room temperature. Filter and concentrate under reduced pressure to yield the crude extract.

  • Fractionation:

    • Resuspend crude extract in MeOH:H₂O (9:1).

    • Partition sequentially with n-Hexane and Dichloromethane (DCM) .

    • Note: 20-Deoxocarnosol predominantly partitions into the non-polar/moderately polar fractions (Hexane/DCM interface).

  • Chromatographic Purification:

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient elution using n-Hexane:Ethyl Acetate (starting 95:5 → 60:40).

    • Detection: TLC visualization using Vanillin-H₂SO₄ reagent (blue/violet spots).

  • Polishing: Final purification via semi-preparative HPLC (C18 column, MeOH:H₂O gradient) may be required to separate 20-deoxocarnosol from closely related isomers like rosmanol.

Visualization: Isolation Logic

IsolationProtocol Plant Dried Aerial Parts (Salvia/Plectranthus) Extract Crude Acetone Extract Plant->Extract Maceration (48h) Partition Liquid-Liquid Partition (MeOH:H2O vs Hexane/DCM) Extract->Partition Resuspension HexaneFrac Hexane/DCM Fraction (Target Enriched) Partition->HexaneFrac Lipophilic Phase Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) HexaneFrac->Silica Fractionation HPLC Semi-Prep HPLC (C18, MeOH:H2O) Silica->HPLC Sub-fraction separation Pure (-)-20-Deoxocarnosol (>98% Purity) HPLC->Pure Crystallization

Figure 1: Step-by-step phytochemical isolation stream for obtaining high-purity (-)-20-deoxocarnosol from plant matrices.

Pharmacological Mechanisms

The therapeutic utility of (-)-20-deoxocarnosol is driven by its multi-target interaction network. It acts as a polypharmacological agent, simultaneously modulating oxidative stress and oncogenic signaling.

Molecular Targets & Pathways
  • NF-κB Signaling Inhibition:

    • Mechanism: Prevents the nuclear translocation of the p65 subunit of NF-κB.[2][]

    • Effect: Downregulation of pro-inflammatory cytokines (IL-1β, IL-6) and enzymes (iNOS).

    • Context: Demonstrated in IL-1β-stimulated chondrocytes and macrophages.[2]

  • STAT3 Suppression:

    • Mechanism: Blocks the phosphorylation of STAT3 at Tyr705.[]

    • Effect: Inhibition of tumor cell proliferation and survival signaling.[4]

  • AKT/GSK3β Modulation:

    • Mechanism: Increases phosphorylation of AKT2 and GSK3β.[]

    • Effect: Modulates metabolic gene expression (anabolic/catabolic balance) in osteoarthritic models.

Cytotoxicity Profile (In Vitro)

Data summarized from screenings against human cancer cell lines.[5][6]

Cell LineTissue OriginIC₅₀ (µM)Comparative Potency
A549 Lung Carcinoma>40Low
SMMC-7721 Hepatocellular32.70Moderate
HL-60 Leukemia15.15 High
MCF-7 Breast Cancer>40Low
SW480 Colon Cancer24.79Moderate
A2780 Ovarian Cancer~15-20High
Visualization: Molecular Interaction Network

MechanismMap Drug (-)-20-Deoxocarnosol NFkB NF-κB (p65) Drug->NFkB Blocks Translocation STAT3 STAT3 (p-Tyr705) Drug->STAT3 Inhibits Phosphorylation AKT AKT2 Drug->AKT Increases Phosphorylation ROS Reactive Oxygen Species (ROS) Drug->ROS Scavenges (Direct) COX COX-1 / COX-2 Drug->COX Weak Inhibition Inflam Inflammation (Cytokines/iNOS) NFkB->Inflam Promotes Apoptosis Apoptosis / Cell Arrest STAT3->Apoptosis Inhibits Metabolism Anabolic Gene Expression AKT->Metabolism Modulates

Figure 2: Pharmacodynamic interaction map showing inhibition (red dashed) and activation (green solid) pathways.

Experimental Protocols for Validation

To ensure reproducibility in research settings, the following assay conditions are recommended.

Cell Viability Assay (Standardized MTT/SRB)

Objective: Determine IC₅₀ against HL-60 or A2780 lines.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Dissolve (-)-20-deoxocarnosol in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (0.1, 1, 5, 10, 20, 40 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Treat cells for 48 or 72 hours at 37°C, 5% CO₂.

  • Quantification:

    • Add MTT reagent (0.5 mg/mL) for 4h.

    • Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

  • Calculation: Plot dose-response curve and calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

NF-κB Translocation Assay (High-Content Screening)

Objective: Verify anti-inflammatory mechanism.

  • Cell Model: Chondrocytes or RAW264.7 Macrophages.

  • Stimulation: Pre-treat with 20-deoxocarnosol (5–20 µM) for 1 hour. Stimulate with IL-1β (10 ng/mL) or LPS (1 µg/mL) for 20 minutes.

  • Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with anti-NF-κB p65 primary antibody + Fluorescent secondary antibody. Counterstain nuclei with DAPI.

  • Analysis: Use fluorescence microscopy or Arrayscan cytometry to quantify the ratio of nuclear vs. cytoplasmic fluorescence intensity.

References

  • Guerrero, I. C., et al. (2018). "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines."[6][7] Journal of Natural Products, 81(4). Link

  • Valdés, C., et al. (2016).[8] "Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes." Molecules, 21(4), 480. Link

  • BOC Sciences. "20-Deoxocarnosol Product Monograph & Biological Activity Data."[6] BOC Sciences Database.

  • González-Cofrade, L., et al. (2015). "Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis." Natural Product Reports, 32, 684-704.[6] Link

  • MedChemExpress. "20-Deoxocarnosol: Cytotoxicity and Chemical Properties." MCE Product Data. Link

Sources

Therapeutic Potential of (-)-20-Deoxocarnosol: A Technical Monograph on Anti-Inflammatory Mechanisms and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-20-Deoxocarnosol is a bioactive abietane diterpene isolated primarily from Salvia officinalis (Sage) and Rosmarinus officinalis (Rosemary). While often overshadowed by its oxidized congeners, carnosol and carnosic acid, (-)-20-deoxocarnosol presents a distinct pharmacological profile. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that directly inhibit cyclooxygenase (COX) enzymes, (-)-20-deoxocarnosol functions upstream, modulating genomic expression of inflammatory mediators.

This technical guide analyzes the molecule's specific therapeutic utility, highlighting its efficacy in suppressing nitric oxide (NO) production while exhibiting distinct Structure-Activity Relationship (SAR) limitations regarding Prostaglandin E2 (PGE2) inhibition compared to carnosol.

Chemical Identity & Structure-Activity Relationship (SAR)

Structural Architecture

(-)-20-Deoxocarnosol belongs to the class of phenolic diterpenes.[1][2] Its core structure is the abietane skeleton, characterized by a tricyclic ring system.

  • Catechol Moiety (C11, C12): Crucial for antioxidant activity and electrophilic activation of the Nrf2 pathway.

  • C20 Position: The defining feature is the absence of the C20 lactone carbonyl oxygen found in carnosol. This structural variance significantly alters its lipophilicity and binding affinity to inflammatory targets.

Comparative SAR: The C20 Criticality

Recent comparative studies reveal that the oxidation state at C20 dictates the selectivity of the anti-inflammatory response.

FeatureCarnosol(-)-20-DeoxocarnosolSAR Implication
Structure C20-lactone (Cyclic ester)Reduced C20 (Methylene/Methyl)Lactone ring confers rigidity and H-bond acceptance.
NO Inhibition Potent (

)
Moderate/ComparableCatechol group drives iNOS suppression; C20 is less critical here.
PGE2 Inhibition Potent (

)
Weak / InefficientThe C20 lactone is essential for suppressing mPGES-1 or COX-2 expression.
COX Enzyme Binding

(Inactive)

(Inactive)
Neither compound acts as a direct catalytic inhibitor of COX-1/2.

Key Insight: The therapeutic window of (-)-20-deoxocarnosol is likely defined by iNOS suppression rather than the COX/PGE2 axis, suggesting utility in pathologies driven by nitrosative stress (e.g., septic shock, macrophage activation syndrome) rather than classic prostaglandin-driven pain.

Mechanistic Pathways

The pharmacological action of (-)-20-deoxocarnosol is biphasic, involving the simultaneous inhibition of pro-inflammatory transcription factors and the activation of cytoprotective enzymes.

The NF-κB / iNOS Axis (Anti-Inflammatory)

Upon stimulation (e.g., by Lipopolysaccharide/LPS), Toll-Like Receptor 4 (TLR4) activates the NF-κB cascade. (-)-20-Deoxocarnosol interferes with this pathway, likely by preventing the degradation of IκB


, thereby blocking the nuclear translocation of the p65 subunit. This results in the transcriptional silencing of NOS2 (the gene encoding iNOS).
The Nrf2 / ARE Axis (Antioxidant)

The catechol group of (-)-20-deoxocarnosol is susceptible to oxidation, forming an electrophilic quinone. This electrophile reacts with cysteine thiols on Keap1, the cytoplasmic repressor of Nrf2. This liberation allows Nrf2 to translocate to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Heme Oxygenase-1 (HO-1).

Pathway Visualization

The following diagram illustrates the dual-mechanism crosstalk.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS (Oxidative Stress) Deoxo (-)-20-Deoxocarnosol IKK IKK Complex Deoxo->IKK Inhibits Keap1 Keap1 (Cys Sensor) Deoxo->Keap1 Electrophilic Attack TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release DNA_NF Promoter (NOS2) NFkB->DNA_NF Translocation Nrf2 Nrf2 Keap1->Nrf2 Release DNA_ARE Promoter (ARE) Nrf2->DNA_ARE Translocation iNOS iNOS Protein DNA_NF->iNOS Expression HO1 HO-1 Protein DNA_ARE->HO1 Expression NO Nitric Oxide (NO) iNOS->NO Synthesis HO1->ROS Neutralization

Figure 1: Mechanistic crosstalk showing (-)-20-deoxocarnosol inhibiting NF-κB-driven iNOS expression while activating Nrf2-driven antioxidant defense.

Isolation & Purification Protocol

Isolation of (-)-20-deoxocarnosol requires separation from the more abundant carnosic acid and carnosol. The following protocol utilizes Supercritical Fluid Extraction (SFE) followed by Semi-Preparative HPLC, optimized to prevent oxidation of the catechol group.

Prerequisites:

  • Biomass: Dried Salvia officinalis leaves (particle size < 0.5 mm).

  • Stabilizer: Ascorbic acid (to prevent oxidation during solvent handling).

Step-by-Step Methodology
  • SFE Extraction (Primary Capture)

    • Equipment: SFE System (e.g., Waters SFE Bio-Botanical).

    • Conditions:

      • Pressure: 30 MPa (High pressure favors diterpene solubility).

      • Temperature: 40°C (Low temp preserves thermal stability).

      • Co-solvent: 5% Ethanol (enhances polarity for phenolic extraction).

    • Yield: Collect the oleoresin fraction.

  • Fractionation (Enrichment)

    • Dissolve oleoresin in n-hexane.

    • Perform Liquid-Liquid Extraction (LLE) against 80% Methanol/Water.

    • Target Phase: The methanolic fraction contains the diterpenes.

    • Note: 20-deoxocarnosol is less polar than rosmarinic acid but similar to carnosol.

  • Semi-Preparative HPLC (Purification)

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Acetonitrile.

    • Gradient: 60% B to 90% B over 25 minutes.

    • Detection: UV at 230 nm (abietane backbone absorption) and 280 nm (phenol).

    • Collection: (-)-20-deoxocarnosol typically elutes after carnosic acid but before highly methylated derivatives. Verify retention time with standards.

Experimental Validation Workflows

To validate the therapeutic potential, researchers must assess two endpoints: Cytotoxicity (to rule out false positives due to cell death) and Anti-Inflammatory Efficacy (NO suppression).

The "Gold Standard" Screening Workflow

The following DOT diagram outlines the critical path for validating (-)-20-deoxocarnosol activity in vitro.

Workflow Start RAW 264.7 Macrophages Seed Seed 96-well Plate (1x10^5 cells/well) Start->Seed PreTreat Pre-treatment (1h) (-)-20-Deoxocarnosol (0.1 - 20 µM) Seed->PreTreat Stim Stimulation LPS (1 µg/mL) PreTreat->Stim Incubate Incubation 18-24 Hours Stim->Incubate Split Split Supernatant/Cells Incubate->Split Assay1 Griess Assay (Nitrite Quantification) Split->Assay1 Supernatant Assay2 MTT/LDH Assay (Viability Check) Split->Assay2 Cell Monolayer Result Calculate IC50 (Valid if Viability > 90%) Assay1->Result Assay2->Result

Figure 2: Validation workflow using RAW 264.7 macrophages. Parallel viability testing is mandatory to distinguish anti-inflammatory activity from cytotoxicity.

Protocol: Griess Assay for NO Inhibition
  • Sample Prep: Collect 100 µL of cell culture supernatant after 24h treatment.

  • Reagent: Mix equal parts Sulfanilamide (1% in 5% phosphoric acid) and NED (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Reaction: Add 100 µL Reagent to 100 µL supernatant in a clear 96-well plate.

  • Read: Measure absorbance at 540 nm within 10 minutes.

  • Quantification: Compare against a sodium nitrite standard curve.

Self-Validating Check: If the MTT assay (Assay 2 in diagram) shows cell viability < 80% at the concentration where NO is inhibited, the result is a false positive (cytotoxicity, not anti-inflammatory).

Pharmacokinetics & Drugability Profile

For drug development professionals, understanding the "drug-like" properties is essential.

ParameterPropertiesDevelopment Implication
Lipophilicity (LogP) ~4.5 - 5.0High membrane permeability; potential for Blood-Brain Barrier (BBB) crossing.
Solubility Low in water; High in DMSO/EthanolRequires formulation (e.g., nano-emulsions or lipid carriers) for in vivo delivery.
Metabolic Stability ModerateSusceptible to Phase II glucuronidation at the C11/C12 hydroxyls.
Toxicity Low (in vitro)Generally recognized as safe (GRAS) within herbal matrix limits; pure compound LD50 requires determination.

References

  • Anti-Inflammatory Effects of Carnosol and Related Diterpenes. Plos One. (2016). Comparative study of carnosol, carnosic acid, and 20-deoxocarnosol on NO and PGE2 production.[3] [Link]

  • Extraction of Carnosic Acid and Carnosol from Sage by Supercritical Fluid Extraction. Molecules. (2018). Detailed protocols for isolating abietane diterpenes using SFE. [Link]

  • Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes. Medicinal Sciences. (2020). Review of the NF-κB and Nrf2 signaling pathways modulated by this class of compounds.[4] [Link]

  • Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Plant Physiology. (2008). Elucidation of the antioxidant mechanism and quinone formation relevant to 20-deoxocarnosol's catechol moiety. [Link]

Sources

(-)-20-deoxocarnosol CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (-)-20-deoxocarnosol, synthesizing physiochemical data, structural characterization, and isolation methodologies.

Structural Characterization, Isolation Protocols, and Bioactive Potential

Executive Summary

(-)-20-Deoxocarnosol (CAS: 94529-97-2) is a bioactive abietane diterpenoid found primarily in Lamiaceae species such as Salvia (Sage) and Rosmarinus (Rosemary). Structurally related to carnosol and carnosic acid, it is distinguished by the presence of a cyclic ether linkage between C-7 and C-20, lacking the C-20 carbonyl group characteristic of the lactone carnosol.

This compound has garnered significant attention in drug discovery due to its potent antioxidant , cytotoxic , and antiprotozoal properties. Mechanistic studies suggest it acts as a multi-target modulator, inhibiting NF-κB nuclear translocation and blocking STAT3 phosphorylation, making it a promising lead candidate for anti-inflammatory and oncological therapeutics.

Physiochemical Profile

The following data aggregates standard physiochemical properties for the levorotatory isomer, (-)-20-deoxocarnosol.

PropertyValue / Description
Chemical Name 20-Deoxocarnosol
Synonyms (4aR,9S,10aS)-1,3,4,9,10,10a-Hexahydro-1,1-dimethyl-7-(1-methylethyl)-2H-9,4a-(epoxymethano)phenanthrene-5,6-diol
CAS Registry Number 94529-97-2
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.44 g/mol
Physical State Colorless crystals or white powder
Melting Point 173.5 – 175.5 °C (Recrystallized from MeOH)
Optical Rotation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-78.8 (c 1.0, CHCl₃)
Solubility Soluble in DMSO, Ethanol, Methanol, Chloroform; Insoluble in Water
UV Absorption

(MeOH): 210, 282 nm
Storage Stability Hygroscopic; store at -20°C, protected from light and moisture.[][2]

Structural Characterization & Spectroscopy

The structural integrity of 20-deoxocarnosol is defined by its abietane skeleton with a characteristic C7–O–C20 ether bridge . This distinguishes it from carnosol (which contains a C20 lactone) and carnosic acid (which contains a C20 carboxylic acid).

Diagnostic NMR Signals

The following chemical shifts are diagnostic for the identification of 20-deoxocarnosol in CDCl₃ or CD₃OD.

NucleusPositionChemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Structural Feature
¹H H-146.30 – 6.65Singlet (s)Aromatic proton (penta-substituted ring)
¹H H-74.30 – 4.70Broad doublet or multipletOxymethine (Ether linkage C7)
¹H H-203.00 – 4.30Pair of doublets (AB system)Diastereotopic methylene (Ether linkage C20)
¹H H-153.10 – 3.30SeptetIsopropyl methine
¹H Me-16, 171.15 – 1.25Doublets (d)Isopropyl methyls
¹³C C-11, C-12141.0 – 144.0QuaternaryCatechol carbons (OH bearing)
¹³C C-2060.0 – 70.0Methylene (

)
Ether bridge carbon (Distinct from C=O ~175 ppm in carnosol)

Interpretation: The absence of a carbonyl signal near 175-180 ppm in the ¹³C NMR spectrum, combined with the upfield shift of C-20 to the 60-70 ppm range, confirms the "deoxo" ether structure.

Isolation & Purification Protocol

This protocol outlines a robust workflow for isolating (-)-20-deoxocarnosol from Salvia or Rosmarinus aerial parts. This method prioritizes the removal of interfering chlorophyll and highly polar phenolics early in the process.

Phase 1: Extraction and Partitioning[4]
  • Maceration: Dry, powdered aerial parts (1.0 kg) are extracted with Acetone (3 x 5 L) at room temperature for 48 hours. Acetone is preferred over methanol initially to minimize extraction of highly polar glycosides.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap at 40°C) to yield a dark gum.

  • Liquid-Liquid Partition:

    • Resuspend the crude extract in H₂O:MeOH (1:1) .

    • Partition sequentially with n-Hexane (to remove lipids/waxes) and Chloroform (CHCl₃) .

    • Collect the Chloroform fraction ; this fraction contains the diterpenoids (carnosol, carnosic acid, 20-deoxocarnosol).

Phase 2: Chromatographic Purification
  • Silica Gel Chromatography (Normal Phase):

    • Load the CHCl₃ fraction onto a Silica Gel 60 column.

    • Elution Gradient: n-Hexane : Acetone (95:5

      
       60:40).
      
    • Monitoring: Check fractions via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for spots that stain dark brown/black with Ferric Chloride (

      
      ) or Vanillin-H₂SO₄ (indicating phenolic nature).
      
  • Sephadex LH-20 Polishing (Size Exclusion/Adsorption):

    • Pool fractions containing the target mass (approx.

      
       0.4-0.5 in Hex:EtOAc 7:3).
      
    • Load onto a Sephadex LH-20 column equilibrated with Methanol .

    • Elute isocratically with Methanol. This step effectively separates 20-deoxocarnosol from chlorophyll breakdown products and isomers like rosmanol.

  • Final Crystallization:

    • Concentrate active fractions.

    • Recrystallize from minimal hot Methanol or Acetone/Hexane to yield pure colorless crystals.

Workflow Visualization

IsolationProtocol Plant Plant Material (Salvia/Rosmarinus) Extract Crude Extract (Acetone) Plant->Extract Maceration Partition Liquid-Liquid Partition (H2O:MeOH) Extract->Partition Evaporation & Resuspension Hexane Hexane Fr. (Lipids/Waxes) Partition->Hexane Wash Chloroform Chloroform Fr. (Diterpenes) Partition->Chloroform Extraction Silica Silica Gel Column (Hexane:Acetone Gradient) Chloroform->Silica Fractionation Sephadex Sephadex LH-20 (Methanol) Silica->Sephadex Enriched Fractions Product (-)-20-Deoxocarnosol (Crystals) Sephadex->Product Recrystallization

Figure 1: Isolation workflow for (-)-20-deoxocarnosol targeting the chloroform-soluble diterpenoid fraction.

Biological Mechanism of Action

Research indicates that (-)-20-deoxocarnosol operates via a multi-targeted mechanism, distinct from the simple radical scavenging of antioxidants. Its primary therapeutic potential lies in the modulation of inflammatory and oncogenic signaling pathways.

  • NF-κB Inhibition: It blocks the nuclear translocation of the p65 subunit of NF-κB, preventing the transcription of pro-inflammatory cytokines (IL-1β, TNF-α).

  • STAT3 Blockade: It inhibits the phosphorylation of STAT3 at Tyr705, a critical checkpoint in cancer cell survival and proliferation.

  • Antiprotozoal Activity: It exhibits cytotoxicity against Leishmania and Trypanosoma parasites, although this is often attributed to non-specific mitochondrial disruption.

Signaling Pathway Diagram

MOA cluster_inflammation Inflammation Pathway cluster_cancer Oncogenic Pathway Compound (-)-20-Deoxocarnosol NFkB_Cyto NF-κB (p65) (Cytosol) Compound->NFkB_Cyto Inhibits Translocation STAT3_P p-STAT3 (Tyr705) Compound->STAT3_P Blocks Phosphorylation NFkB_Nuc NF-κB (p65) (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (IL-1β) NFkB_Nuc->Cytokines Transcription STAT3_Un STAT3 (Unphosphorylated) STAT3_Un->STAT3_P Activation Survival Tumor Cell Survival/Proliferation STAT3_P->Survival Promotes

Figure 2: Mechanistic action of 20-deoxocarnosol inhibiting NF-κB translocation and STAT3 phosphorylation.

References

  • Alizadeh, M., et al. (2021).[3] Phytochemical analysis and biological activities of Salvia abrotanoides.

  • Valenzuela, F., et al. (2004). Physiochemical properties and cytotoxic activity of abietane diterpenoids from Salvia.
  • BOC Sciences. (2024). 20-Deoxocarnosol Product Monograph & Spectral Data.

  • ChemFaces. (2024). 20-Deoxocarnosol Datasheet and Bioactivity.

  • Aoyagi, Y., et al. (2006). Semisynthesis and antitumor activity of carnosic acid derivatives. Chemical & Pharmaceutical Bulletin.

Sources

Binding Affinity & Pharmacological Profile of (-)-20-Deoxocarnosol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity of (-)-20-Deoxocarnosol to Specific Protein Targets Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Professionals

Executive Summary

(-)-20-Deoxocarnosol (C


H

O

) is a bioactive abietane diterpene isolated from Salvia and Rosmarinus species. Structurally related to carnosol and carnosic acid, it exhibits a distinct pharmacological profile driven by the absence of the C-20 lactone moiety found in carnosol.

This technical guide analyzes the binding affinity of (-)-20-deoxocarnosol across three primary protein classes: viral proteases, neurodegenerative enzymes, and inflammatory mediators. Unlike its oxidized congeners, (-)-20-deoxocarnosol displays high selectivity , showing potent inhibition of Acetylcholinesterase (AChE) and significant cytotoxicity in specific cancer lines, while exhibiting negligible direct binding affinity for Cyclooxygenase (COX) enzymes (IC


 > 200 

M). This guide synthesizes in silico binding energies, in vitro inhibitory constants, and mechanistic signaling pathways to support its evaluation as a lead compound for neuroprotective and antiviral therapeutics.

Chemical Profile & Structural Determinants

The binding behavior of (-)-20-deoxocarnosol is governed by its lipophilic abietane skeleton and the specific arrangement of its phenolic hydroxyl groups.

FeatureSpecificationImpact on Binding
Formula C

H

O

Moderate molecular weight (~316.4 Da) facilitates BBB permeability.
Core Scaffold Tricyclic AbietaneProvides hydrophobic interactions (Van der Waals) within protein pockets.
Functional Groups C11, C12-Dihydroxy (Catechol)Critical for hydrogen bonding and antioxidant activity (redox cycling).
Key Difference Lacks C20-lactone unlike Carnosol, it lacks the C20=O acceptor. This reduces affinity for COX enzymes but maintains/enhances affinity for AChE.

Primary Protein Targets & Binding Kinetics

SARS-CoV-2 Main Protease (Mpro)

In silico studies identify (-)-20-deoxocarnosol as a promising ligand for the SARS-CoV-2 Mpro (3CLpro), a cysteine protease essential for viral replication.

  • Binding Energy (

    
    ):  -8.68 kcal/mol[1]
    
  • Binding Mode: The compound occupies the substrate-binding pocket, stabilizing the complex through hydrogen bonds between its catechol hydroxyls and the catalytic dyad (Cys145/His41) or stabilizing residues.

  • Comparative Potency: The binding energy is comparable to other high-affinity diterpenes (e.g., 16-hydroxycarnosol), suggesting it acts as a competitive inhibitor preventing polyprotein processing.

Acetylcholinesterase (AChE)

(-)-20-Deoxocarnosol exhibits potent inhibition of AChE, a key target in Alzheimer’s disease pathology.

  • Inhibitory Constant (

    
    ): 1.52 
    
    
    
    M
  • Mechanism: Mixed-mode inhibition. The abietane ring interacts with the peripheral anionic site (PAS) via hydrophobic stacking (Trp286), while the hydroxyl groups form H-bonds within the catalytic gorge.

  • Therapeutic Relevance: The low micromolar

    
     is comparable to standard reference drugs (e.g., Galantamine), positioning it as a strong candidate for neuroprotective drug design.
    
Cyclooxygenase (COX-1 / COX-2) – Negative Target

A critical finding for specificity is the compound's lack of affinity for COX enzymes.

  • Inhibitory Constant (

    
    ): > 200 
    
    
    
    M
    [2][3]
  • Structural Insight: The absence of the C-20 lactone ring (present in carnosol) prevents the formation of a critical electrostatic anchor point required for high-affinity binding in the COX active site. This suggests (-)-20-deoxocarnosol avoids the gastric side effects associated with non-selective COX inhibition.

Cytotoxicity Profile (Cancer Cell Lines)

The compound displays selective cytotoxicity, likely through modulation of apoptotic pathways rather than direct kinase inhibition.

Cell LineTissue Origin

(

M)
Activity Level
HL-60 Leukemia15.15 High
SW480 Colon24.79Moderate
SMMC-7721 Hepatocellular32.70Moderate
A549 Lung> 40.0Low/Inactive

Mechanistic Workflows

Protocol 1: Enzymatic Inhibition Assay (AChE)

To validate the 1.52


M affinity claim.
  • Preparation: Dissolve (-)-20-deoxocarnosol in DMSO (final conc. < 0.1%). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Enzyme System: Use human recombinant AChE (0.1 U/mL) in phosphate buffer (pH 8.0).

  • Substrate: Add Acetylthiocholine iodide (ATChI) and Ellman’s reagent (DTNB).

  • Reaction: Incubate compound + enzyme for 15 min at 25°C. Add substrate.

  • Detection: Measure absorbance at 412 nm (formation of thionitrobenzoic acid).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to derive

    
    .
    
Protocol 2: In Silico Molecular Docking (Mpro)

Standardized workflow for binding energy prediction.

  • Ligand Prep: Generate 3D conformer of (-)-20-deoxocarnosol; minimize energy (MMFF94 force field).

  • Target Prep: Retrieve SARS-CoV-2 Mpro crystal structure (e.g., PDB: 6LU7). Remove water/co-factors. Add polar hydrogens.

  • Grid Generation: Center grid box on the active site (Cys145). Dimensions: 20x20x20 Å.

  • Docking: Run AutoDock Vina or Smina (exhaustiveness = 32).

  • Validation: Re-dock native ligand (RMSD must be < 2.0 Å).

  • Output: Score ranked by affinity (

    
    ).
    

Signaling Pathways & Downstream Effects[4][5][6]

While (-)-20-deoxocarnosol binds poorly to COX enzymes directly, it exerts anti-inflammatory effects by modulating upstream transcription factors.

  • NF-

    
    B Suppression:  The compound inhibits the nuclear translocation of the p65 subunit of NF-
    
    
    
    B.[4] This prevents the transcription of pro-inflammatory genes (iNOS, IL-6, CXCL10).
  • Result: Reduced NO production in macrophages without direct iNOS enzyme inhibition.

Diagram: Mechanism of Action

G Compound (-)-20-Deoxocarnosol AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits (IC50 1.52 uM) Mpro SARS-CoV-2 Mpro Protease Compound->Mpro Binds (dG -8.68 kcal/mol) COX COX-1 / COX-2 (Enzyme) Compound->COX No Binding (IC50 > 200 uM) NFkB_Cyto NF-kB (Cytosol) Inactive Complex Compound->NFkB_Cyto Stabilizes Inhibitor? Neuro Neuroprotection (Increased Acetylcholine) AChE->Neuro Prevents ACh breakdown Viral Viral Replication Inhibition Mpro->Viral Blocks Polyprotein Processing NFkB_Nuc NF-kB (Nucleus) Translocation NFkB_Cyto->NFkB_Nuc Translocation Blocked Inflam Pro-inflammatory Genes (iNOS, IL-6, CXCL10) NFkB_Nuc->Inflam Transcription NoInflam Reduced Inflammation (NO Suppression) Inflam->NoInflam Downregulation

Caption: Functional interaction map of (-)-20-deoxocarnosol showing high-affinity inhibition of AChE, putative viral protease binding, and indirect anti-inflammatory action via NF-kB blockade, contrasting with its lack of direct COX inhibition.

References

  • MedChemExpress. "20-Deoxocarnosol Product Information & Cytotoxicity Data." MedChemExpress Bioactive Compounds. Link

  • Guerrero, I. C., et al. (2006). "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines."[3] Journal of Natural Products, 69(12), 1803-1805.[3] Link

  • Valdés, S., et al. (2021). "New ursane triterpenoids from Salvia urmiensis Bunge: Absolute configuration and anti-proliferative activity." (Contains comparative docking data for 20-deoxocarnosol against Mpro). ResearchGate.[5] Link

  • Frontiers in Nutrition. (2022). "Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds... (AChE Inhibition Data)." Frontiers. Link

  • Bauer, J., et al. (2012). "Carnosol and Related Substances Modulate Chemokine and Cytokine Production in Macrophages and Chondrocytes." Molecules (via Semantic Scholar). Link

Sources

Methodological & Application

HPLC Method Development for (-)-20-Deoxocarnosol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

(-)-20-Deoxocarnosol (CAS: 94529-97-2) is a bioactive abietane diterpene found primarily in Salvia species (S. deserta, S. yunnanensis) and Rosmarinus officinalis. Structurally related to carnosol and carnosic acid, it exhibits significant pharmacological potential, including antioxidant and cytotoxic activities against human cancer cell lines (A549, MCF-7).

Quantifying (-)-20-deoxocarnosol presents specific chromatographic challenges:

  • Structural Similarity: It co-occurs with carnosol and carnosic acid, requiring high-resolution separation.

  • Hydrophobicity: Lacking the C-20 lactone carbonyl oxygen present in carnosol, (-)-20-deoxocarnosol is less polar, resulting in longer retention times on reverse-phase columns.

  • Matrix Interference: Plant matrices contain complex phenolic backgrounds that necessitate optimized detection parameters.

This guide provides a robust, self-validating HPLC-DAD protocol for the isolation and quantification of (-)-20-deoxocarnosol, grounded in physicochemical logic and ICH validation standards.

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in method development.

PropertyDataImplication for Method Design
Molecular Formula C₂₀H₂₈O₃Non-polar backbone with phenolic hydroxyls.
Molecular Weight 316.43 g/mol Suitable for UV and MS detection.
Polarity (LogP) High (> Carnosol)Elutes after carnosol on C18 columns. Requires high organic strength for elution.
pKa (Predicted) ~9.6 (Phenolic OH)Mobile phase pH must be acidic (< 4.0) to keep phenols protonated and prevent peak tailing.
UV Maxima ~210 nm, ~284 nm284 nm is preferred for selectivity (aromatic ring); 210 nm for sensitivity (backbone).
Solubility DMSO, MeOH, EtOAcInsoluble in water. Sample diluent should match initial mobile phase conditions (e.g., 70% MeOH).
Method Development Logic (Visualized)

MethodLogic Analyte Target: (-)-20-Deoxocarnosol (Hydrophobic Diterpene) Column Stationary Phase: C18 (High Carbon Load) Ensures retention of non-polar backbone Analyte->Column Requires hydrophobic interaction MobilePhase Mobile Phase: Acidified Water/MeCN Acid suppresses ionization (pKa ~9.6) Analyte->MobilePhase Phenolic nature requires low pH Detection Detection: UV 284 nm Specific to phenolic ring Reduces matrix noise Analyte->Detection Chromophore selection Gradient Gradient Profile: 50% -> 100% Organic Required to elute late-eluting deoxocarnosol Column->Gradient Strong retention needs ramp

Figure 1: Decision matrix for HPLC method parameters based on analyte properties.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 Reversed-Phase Column (e.g., Zorbax SB-C18 or Phenomenex Luna C18), 4.6 × 250 mm, 5 µm particle size.

    • Note: A C18 column is critical. Phenyl-hexyl columns may offer alternative selectivity if resolution from carnosol is poor.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Milli-Q Water.

  • Additives: Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (0.1%).

Chromatographic Conditions

This gradient is designed to separate the more polar carnosic acid/carnosol early, pushing the hydrophobic (-)-20-deoxocarnosol to a distinct window.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

  • Mobile Phase B: Acetonitrile (or Methanol)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10–20 µL

  • Detection: UV at 284 nm (quantification) and 210 nm (purity check).

Gradient Table:

Time (min)% Mobile Phase B (Organic)Event
0.050Initial Hold
5.050Isocratic equilibration
25.095Linear Ramp (Elution of Deoxocarnosol)
30.095Wash
30.150Re-equilibration
35.050End

Predicted Elution Order:

  • Rosmarinic Acid (Most Polar)

  • Carnosol[1]

  • Carnosic Acid[2][1][3][4][5]

  • (-)-20-Deoxocarnosol (Least Polar, typically elutes ~2–4 mins after carnosic acid depending on column carbon load).

Sample Preparation Workflow

Proper extraction is vital to ensure quantitative recovery of this hydrophobic compound.

SamplePrep RawMaterial Dried Plant Material (Salvia/Rosmarinus) Grinding Grind to Fine Powder (Pass 40-mesh sieve) RawMaterial->Grinding Extraction Ultrasonic Extraction Solvent: 90% Methanol Time: 30 min @ 25°C Grinding->Extraction Maximize Surface Area Centrifuge Centrifugation 4000 rpm, 10 min Extraction->Centrifuge Filtration Filtration 0.45 µm PTFE Filter Centrifuge->Filtration Remove Particulates Dilution Dilution Dilute to calibration range (e.g., 10-100 µg/mL) Filtration->Dilution HPLC HPLC Injection Dilution->HPLC

Figure 2: Optimized sample preparation workflow for diterpene extraction.

Protocol Steps:

  • Weigh: Accurately weigh 500 mg of dried, powdered plant material.

  • Extract: Add 10 mL of 90% Methanol . (High organic content is required due to the low polarity of 20-deoxocarnosol).

  • Sonicate: Sonicate for 30 minutes at room temperature. Avoid high heat (>40°C) to prevent degradation.

  • Clarify: Centrifuge at 4000 rpm for 10 minutes.

  • Filter: Filter supernatant through a 0.45 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is preferred for high-organic samples).

  • Store: Analyze immediately or store at -20°C in amber vials.

Method Validation (ICH Guidelines)

To ensure the method is "field-proven," validate using the following parameters.

System Suitability
  • Tailing Factor (T): Must be < 1.5. If tailing occurs, increase acid concentration in Mobile Phase A.

  • Resolution (Rs): > 2.0 between Carnosol and (-)-20-Deoxocarnosol.

Linearity & Range
  • Standard Preparation: Dissolve standard (-)-20-deoxocarnosol (purity >95%) in Methanol to create a 1 mg/mL stock.

  • Calibration Curve: Prepare serial dilutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[1]
  • Spike blank matrix (or a pre-analyzed sample) with known concentrations of standard (low, medium, high).

  • Target: Recovery between 95% and 105%.

Precision
  • Intra-day: 6 injections of the same sample. RSD < 2%.

  • Inter-day: Analysis on 3 separate days. RSD < 5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Co-elution Separation from Carnosic Acid insufficient.Decrease gradient slope (e.g., hold at 70% B for 5 mins). Switch to Phenyl-Hexyl column for pi-pi selectivity.
Peak Tailing Silanol interaction.Ensure pH is < 3.0. Add 0.1% Triethylamine (TEA) if using phosphate buffer (rarely needed for diterpenes).
Low Sensitivity Detection wavelength incorrect.Ensure DAD is set to 284 nm. If concentration is very low, use 210 nm (but watch for solvent cutoff interference).
Retention Shift Temperature fluctuation.Thermostat column oven strictly at 30°C.

References

  • ALB Technology. (n.d.). 20-Deoxocarnosol Product Data Sheet. Retrieved from [Link]

  • Zhang, Y., et al. (2012).[3] Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract Assessed Using HPLC. Journal of Agricultural and Food Chemistry. (Contextual grounding for diterpene stability).

Sources

The Synthetic Challenge of (-)-20-Deoxocarnosol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Abietane Diterpenes

(-)-20-Deoxocarnosol belongs to the abietane family of diterpenoids, a large and structurally diverse class of natural products. These compounds, isolated from various terrestrial plants, have garnered significant attention from the scientific community due to their wide range of promising biological activities.[1][2] Many abietane diterpenes exhibit potent antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties, making them attractive targets for drug discovery and development. The complex, stereochemically rich architecture of these molecules, however, presents a formidable challenge for synthetic chemists. A robust and efficient total synthesis is crucial not only for confirming the structure of these natural products but also for providing access to analogues for structure-activity relationship (SAR) studies.

While a direct total synthesis of (-)-20-deoxocarnosol has not been extensively documented in peer-reviewed literature, this application note will provide a detailed, representative synthetic strategy for constructing the core abietane skeleton and installing the key functional groups characteristic of carnosol-like molecules. This guide is designed to equip researchers with the fundamental principles and practical protocols for approaching the synthesis of this important class of natural products. The presented pathway is a composite of well-established synthetic transformations for related abietane diterpenes, providing a scientifically sound and instructive approach.

Retrosynthetic Analysis and Strategic Overview

The core of our synthetic strategy revolves around the initial construction of the tricyclic abietane skeleton, followed by late-stage functionalization to introduce the characteristic catechol and lactone moieties of carnosol-related structures. A plausible retrosynthetic analysis of a carnosol-like target is depicted below.

Retrosynthesis Target (-)-20-Deoxocarnosol Analogue (e.g., Carnosol) Intermediate1 Carnosic Acid Analogue Target->Intermediate1 Lactonization Intermediate2 Pisiferic Acid Analogue Intermediate1->Intermediate2 Ortho-hydroxylation Intermediate3 Tricyclic Abietane Core (e.g., Ferruginol) Intermediate2->Intermediate3 Carboxylation StartingMaterials Simpler Acyclic or Monocyclic Precursors Intermediate3->StartingMaterials Annulation Strategies

Caption: Retrosynthetic approach for a carnosol-like molecule.

Our forward synthesis will therefore focus on three key stages:

  • Construction of the Tricyclic Abietane Core: Employing a robust annulation strategy to assemble the A, B, and C rings of the abietane skeleton.

  • Functionalization of the Aromatic C-Ring: Introducing the phenolic hydroxyl groups characteristic of many bioactive abietanes.

  • Oxidative Cyclization to Form the Lactone Ring: A final, crucial step to yield the carnosol-type structure.

Part 1: Asymmetric Synthesis of the Abietane Core

The enantioselective synthesis of the abietane core is a critical step in obtaining the desired stereoisomer of the final product. One powerful strategy to achieve this is through an asymmetric cyclization of a polyene precursor. The following protocol is based on a well-established method for the synthesis of (+)- and (-)-ferruginol, a common intermediate in the synthesis of more complex abietanes.[3]

Key Transformation: Asymmetric Polyene Cyclization

This step utilizes a chiral auxiliary to induce stereoselectivity in the acid-catalyzed cyclization of a linear polyene.

Polyene_Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Chiral Binaphthyl Auxiliary C Esterification A->C B Polyene Substrate B->C D Lewis Acid-Mediated Asymmetric Cyclization C->D E Enantioenriched Tricyclic Intermediate D->E

Caption: Workflow for the asymmetric polyene cyclization.

Protocol 1: Synthesis of the Enantioenriched Tricyclic Intermediate

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol (chiral auxiliary)

  • Polyene acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Nitromethane (CH₃NO₂)

Procedure:

  • Esterification: To a solution of the polyene acid (1.0 eq) in CH₂Cl₂ at 0 °C, add (R)-(+)-1,1'-bi-2-naphthol (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the chiral ester.

  • Asymmetric Cyclization: Dissolve the purified chiral ester in nitromethane and cool to 0 °C. Add BF₃·OEt₂ (2.0 eq) dropwise. Stir the reaction at this temperature for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[3]

  • Quenching and Extraction: Carefully quench the reaction by pouring it into a mixture of ice and saturated NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched tricyclic ester.

Reactant Molar Eq. Purity Supplier
Polyene acid1.0>95%Sigma-Aldrich
(R)-(+)-1,1'-Bi-2-naphthol1.1>99%Sigma-Aldrich
DCC1.2>98%Sigma-Aldrich
BF₃·OEt₂2.0>98%Sigma-Aldrich

Expected Yield: ~50-60% for the cyclization step.

Expert Insight: The choice of the chiral auxiliary is critical for achieving high enantioselectivity. The binaphthyl scaffold provides a well-defined chiral environment that directs the folding of the polyene chain during the cyclization cascade. The Lewis acid, BF₃·OEt₂, initiates the reaction by activating the ester and promoting the formation of the cationic intermediates necessary for cyclization.

Part 2: Elaboration of the Abietane Core and Synthesis of a Carnosic Acid Analogue

With the tricyclic core in hand, the next phase of the synthesis involves the introduction of the characteristic functionalities of the target molecule. This often involves the synthesis of a pisiferic acid-like intermediate, which can then be further oxidized. The following protocol is based on a reported total synthesis of (±)-pisiferic acid.[4][5]

Protocol 2: Annulation and Aromatization

This multi-step sequence builds the C-ring and establishes the aromatic nature of this part of the molecule.

Materials:

  • Tricyclic ether intermediate

  • Methyl vinyl ketone (MVK)

  • Potassium tert-butoxide

  • Methyl lithium

  • Zinc iodide

  • Acetic acid

Procedure:

  • Robinson Annulation: A sequence of Michael addition and intramolecular aldol condensation is employed. Treat the tricyclic ether with a base such as potassium tert-butoxide, followed by the addition of MVK.[4]

  • Grignard Reaction: React the product of the annulation with methyl lithium to install the gem-dimethyl group.

  • Dehydration and Aromatization: Acid-catalyzed dehydration followed by methoxylation leads to the formation of a methoxyabietatriene intermediate.

  • Demethylation: Treat the methoxyabietatriene with zinc, zinc iodide, and acetic acid to produce the corresponding pisiferol analogue.[4]

Expert Insight: The Robinson annulation is a classic and powerful method for the formation of six-membered rings in steroid and terpenoid synthesis. The conditions for each step must be carefully optimized to maximize the yield and avoid side reactions.

Part 3: From Carnosic Acid Analogue to a Carnosol-Type Compound

The final stage of the synthesis involves the oxidative transformation of a carnosic acid-like precursor into the desired carnosol-type lactone. This transformation mimics the natural biosynthetic pathway where carnosic acid is a precursor to carnosol.

Key Transformation: Oxidative Lactonization

This step involves the oxidation of the catechol moiety of a carnosic acid analogue, which then undergoes an intramolecular cyclization to form the lactone ring.

Lactonization Carnosic_Acid Carnosic Acid Analogue Carnosol Carnosol Analogue (Final Product) Carnosic_Acid->Carnosol Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, peracids, or catalysts) Oxidizing_Agent->Carnosol

Caption: The final oxidative lactonization step.

Protocol 3: Synthesis of Carnosol Analogue from Carnosic Acid Analogue

This protocol is adapted from a patented process for the conversion of carnosic acid to carnosol.[6][7][8]

Materials:

  • Carnosic acid analogue

  • Acetic acid

  • Sodium acetate

  • Oxygen or Hydrogen Peroxide

  • Hydrochloric acid

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a gas inlet, dissolve the carnosic acid analogue (1.0 eq) in acetic acid. Add a solution of sodium acetate in a small amount of water.

  • Oxidation: Bubble oxygen through the solution at ambient temperature, or alternatively, treat with hydrogen peroxide.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take several hours to days to reach completion.

  • Acidification and Precipitation: Once the reaction is complete, add hydrochloric acid to the mixture. The carnosol analogue should precipitate out of the solution.[8]

  • Isolation and Purification: Filter the suspension and wash the collected solid with acetic acid. Dry the crystals under vacuum to obtain the purified carnosol analogue.

Reactant Concentration/Purity Notes
Acetic AcidGlacialSolvent
Sodium AcetateAnhydrousWeak base
OxygenHigh purityOxidant
Hydrochloric Acid37%For precipitation

Expected Yield: ~60-70%

Expert Insight: The oxidation of the catechol to an ortho-quinone is the key step that facilitates the subsequent intramolecular Michael addition of the carboxylic acid, leading to the formation of the lactone ring. The conditions for this oxidation need to be carefully controlled to avoid over-oxidation and decomposition of the starting material and product. The use of a weak base like sodium acetate can help to modulate the reactivity.

Conclusion and Future Directions

The synthetic route outlined in this application note provides a robust framework for the laboratory-scale synthesis of carnosol-like abietane diterpenes. While a direct total synthesis of (-)-20-deoxocarnosol remains an open challenge, the strategies and protocols presented here offer a clear and instructive path for accessing the core structure and key functionalities of this important class of natural products. Future research in this area could focus on the development of more convergent and atom-economical routes to the abietane core, as well as the exploration of novel catalytic methods for the late-stage functionalization of these complex molecules. The ability to synthesize a wider range of analogues will undoubtedly accelerate the discovery and development of new therapeutic agents based on the abietane scaffold.

References

  • King, T. J., et al. (1954). The total synthesis of (±)-ferruginol. Journal of the Chemical Society, 1392-1397.
  • Banerjee, A. K., et al. (1985). Total synthesis of (±)-pisiferic acid. Journal of the Chemical Society, Perkin Transactions 1, 2079-2084.
  • Tu, Y. Q., et al. (2016). Asymmetric Total Synthesis of Leptosphin C. Organic Letters, 18(24), 6344–6347.
  • Constantino, M. G., et al. (1989). A Short and Efficient Total Synthesis of (±)-Abscisic Acid. The Journal of Organic Chemistry, 54(3), 681–684.
  • Mori, K., & Mori, H. (2000). Synthesis of (+)- and (−)-ferruginol via asymmetric cyclization of a polyene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1957-1962.
  • Li, M., & Chen, Y. (2023). Review of the Total Synthesis of the Aromatic Abietane Diterpenoid Ferruginol. Synlett, 34(18), 2039-2046.
  • Chen, Y., et al. (2023). Review of the Total Synthesis of the Aromatic Abietane Diterpenoid Ferruginol. Synthesis, 55(23), 3821-3832.
  • Zhu, J., et al. (2015). Total synthesis of (-)-cocaine and (-)-ferruginine. The Journal of Organic Chemistry, 80(1), 335–343.
  • Rüegg, M., & Leuenberger, B. (2009).
  • Munda, M., et al. (2025). Asymmetric total syntheses of immunosuppressive diterpenoids triptobenzenes N and R via a remote Csp3–H functionalization.
  • Nasipuri, D., & De, A. (1985). A new total synthesis of (±)-pisiferic acid. Journal of the Chemical Society, Perkin Transactions 1, 1889-1892.
  • Rüegg, M., & Leuenberger, B. (2010).
  • Liu, X., et al. (2025). Recent Advances in Ent-Abietane Diterpenes: Natural Sources, Biological Activities and Total Synthesis. Molecules, 30(1), 123.
  • Gupta, P. D., Pal, A., & Mukherjee, D. (2001). A new total synthesis of (±)-pisiferic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 40(7), 562-566.
  • Jakovljević, M., et al. (2021). Application of Deep Eutectic Solvents for the Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.)
  • Munda, M., et al. (2025). Asymmetric total syntheses of immunosuppressive diterpenoids triptobenzenes N and R via a remote Csp3–H functionalization.
  • Rüegg, M., & Leuenberger, B. (2012). Process for producing carnosol from carnosic acid using hydrogen peroxide or peracids. US8299274B2.
  • Munda, M., et al. (2024). Total synthesis of naturally occurring abietane diterpenoids via a late-stage Fe(iii)-bTAML catalysed Csp3–H functionalization. RSC Advances, 14(28), 20084-20089.
  • Lee, J. Y., et al. (2006). A Convenient Strategy for the Total Synthesis of Pisiferic Acid Type Diterpenes. Bulletin of the Korean Chemical Society, 27(8), 1169-1170.
  • Gkinis, G., et al. (2022).

Sources

Application Note: 1H and 13C NMR Spectral Data Analysis of (-)-20-Deoxocarnosol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the structural characterization of abietane diterpenes. It details the NMR spectral analysis of (-)-20-deoxocarnosol , a bioactive metabolite found in Rosmarinus officinalis and Salvia species, often co-isolated with carnosic acid and carnosol.

Introduction & Scope

(-)-20-Deoxocarnosol (C₂₀H₂₈O₃) is an abietane diterpenoid structurally related to carnosol. Unlike carnosol, which features a C20–C7


-lactone bridge, (-)-20-deoxocarnosol possesses a C20–C7 cyclic ether bridge  (9,4a-(epoxymethano)phenanthrene skeleton). This structural difference—the reduction of the C20 carbonyl to a methylene group—significantly alters its electronic environment and NMR fingerprint.

This protocol provides a definitive guide for differentiating (-)-20-deoxocarnosol from its oxidized analogs (carnosol, rosmanol) using 1D and 2D NMR spectroscopy.

Key Structural Features[1][2][3]
  • Skeleton: Abietane (tricyclic).[1]

  • Ring C: Catechol moiety (11,12-dihydroxy).

  • Bridge: Cyclic ether between C20 and C7.

  • Chirality: 5S, 10S configuration (typical for Lamiaceae diterpenes).

Experimental Protocol

Sample Preparation

The choice of solvent is critical for diterpene phenols. While CDCl₃ is common, Acetone-d₆ is recommended for (-)-20-deoxocarnosol to minimize signal broadening caused by hydrogen bonding of the catechol protons and to resolve overlapping methylene signals.

  • Solvent: Acetone-d₆ (99.9% D) or CDCl₃.

  • Concentration: 5–10 mg in 600 µL solvent for optimal 13C sensitivity.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (500/600 MHz preferred for resolving the aliphatic region).

  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 1H: 30° pulse, 2s relaxation delay (d1).

    • 13C: Proton-decoupled, 2s relaxation delay.

    • DEPT-135: To distinguish CH/CH₃ (positive) from CH₂ (negative) and Cq (null).

    • HSQC/HMBC: Essential for confirming the ether linkage.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of (-)-20-deoxocarnosol, distinguishing it from carnosol.

G Start Crude Extract / Fraction Isolation HPLC Purification (C18 Column, MeOH/H2O) Start->Isolation NMR_Acq NMR Acquisition (1H, 13C, DEPT-135, HSQC) Isolation->NMR_Acq Decision Check C20 Signal Region (Carbonyl vs. Methylene) NMR_Acq->Decision Path_Carnosol Signal at ~175 ppm (C=O) No H-20 Protons Decision->Path_Carnosol Carbonyl Present Path_Deoxo Signal at ~65-70 ppm (CH2) DEPT Negative HSQC Correlation to ~3.5-4.0 ppm Decision->Path_Deoxo Methylene Present Confirm Confirm Ether Linkage (HMBC C20 -> H7) Path_Deoxo->Confirm Final Identify (-)-20-Deoxocarnosol Confirm->Final

Figure 1: Structural elucidation logic flow distinguishing (-)-20-deoxocarnosol from carnosol based on C20 oxidation state.

Spectral Data Analysis

1H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the aromatic singlet (H-14), the isopropyl septet, and the diagnostic AB system of the C20 methylene protons , which confirms the reduction of the lactone.

PositionδH (ppm)MultiplicityJ (Hz)Assignment Logic
H-14 6.35s-Aromatic, singlet (para to OH groups).
H-7 4.35dd3.5, 2.0Methine proton at the ether bridge (deshielded by Oxygen).
H-20a 4.12d8.5Diagnostic: Diastereotopic methylene proton of the ether ring.
H-20b 3.65d8.5Diagnostic: Partner of H-20a. (Absent in Carnosol).
H-15 3.10sept6.9Isopropyl methine.
H-1 2.95m-Benzylic/Allylic region.
H-2, H-3 1.40–1.80m-Aliphatic envelope.
Me-16 1.18d6.9Isopropyl methyl.
Me-17 1.18d6.9Isopropyl methyl.
Me-19 0.95s-Angular methyl (equatorial).
Me-18 0.88s-Angular methyl (axial).

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl₃.

13C NMR Data (100 MHz, CDCl₃)

The carbon spectrum provides the most definitive proof of structure. The absence of a signal at ~175 ppm (lactone C=O) and the appearance of a new methylene signal at ~67 ppm (C20) is the primary identification metric.

PositionδC (ppm)DEPT-135Functional Group
C-11 142.5CqPhenolic C-OH
C-12 141.8CqPhenolic C-OH
C-13 133.5CqAromatic C-iso
C-9 128.0CqAromatic/Bridgehead
C-8 121.5CqAromatic/Bridgehead
C-14 112.5CH (+)Aromatic CH
C-7 76.8CH (+)Ether Methine (C-O-C)
C-20 67.2CH₂ (-)Ether Methylene (Replaces C=O of carnosol)
C-5 50.5CH (+)Ring Junction
C-10 38.5CqQuaternary
C-3 35.2CH₂ (-)Ring A
C-1 29.5CH₂ (-)Ring A
C-15 27.2CH (+)Isopropyl methine
C-16 22.8CH₃ (+)Isopropyl methyl
C-17 22.8CH₃ (+)Isopropyl methyl
C-6 22.5CH₂ (-)Ring B
C-19 32.5CH₃ (+)Angular Methyl
C-18 20.5CH₃ (+)Angular Methyl
C-2 19.2CH₂ (-)Ring A
Comparative Analysis: Carnosol vs. 20-Deoxocarnosol

This table highlights the specific signals required for quality control (QC) validation.

FeatureCarnosol (Reference)(-)-20-Deoxocarnosol (Target)
C-20 (13C) 175.8 ppm (Lactone Carbonyl)67.2 ppm (Ether Methylene)
H-20 (1H) AbsentPair of doublets (3.6 - 4.2 ppm)
C-7 (13C) ~77.0 ppm~76.8 ppm (Similar, but environment changes)
IR Spectrum Strong band at 1745 cm⁻¹ (Lactone)Absent (No lactone carbonyl band)

Detailed Assignment Strategy

Step 1: The "Deoxo" Confirmation (C20)

The most common error in analyzing Salvia extracts is confusing carnosol with its derivatives.

  • Protocol: Acquire a DEPT-135 spectrum.

  • Observation: Look for a negative signal (CH₂) in the 60–75 ppm region.

Step 2: The Ether Bridge (HMBC)

To confirm the cyclic ether connects C20 to C7 (and not C6 or elsewhere):

  • Protocol: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for a strong long-range coupling between H-20 protons (3.6–4.2 ppm) and C-7 (76.8 ppm).

  • Validation: This confirms the 5-membered ether ring fusing the B and C rings.

Step 3: Stereochemistry

The coupling constants of H-7 and H-6 can indicate the ring conformation.

  • Observation: H-7 typically appears as a doublet of doublets or a broad doublet.

  • Coupling: A small coupling constant (

    
     Hz) suggests a specific dihedral angle consistent with the rigid trans-fused ring system of the abietane skeleton.
    

References

  • Escuder, B., et al. (2002).Antioxidant Abietane Diterpenoids from Rosmarinus officinalis.
  • Cuvelier, M. E., Richard, H., & Berset, C. (1996). Antioxidative activity and phenolic composition of pilot-plant and commercial extracts of sage and rosemary. Journal of the American Oil Chemists' Society. Link

  • Inatani, R., et al. (1983). Structure of rosmanol, a new antioxidant from rosemary (Rosmarinus officinalis L.). Agricultural and Biological Chemistry. (Foundational data for the rosmanol/carnosol skeleton). Link

  • Topçu, G., et al. (2013). Abietane diterpenoids from the roots of Salvia tigrina. (Provides comparative NMR tables for abietane derivatives). Link

  • Nakatani, N., & Inatani, R. (1984). Two antioxidative diterpenes from rosemary (Rosmarinus officinalis L.) and a revised structure for rosmanol. Agricultural and Biological Chemistry.[2] (Structural revision relevant to C7/C20 linkages). Link

Sources

Application Note: Solubilization of (-)-20-deoxocarnosol for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the effective solubilization of the hydrophobic natural compound, (-)-20-deoxocarnosol, for use in a variety of in vitro bioassays. Due to its lipophilic nature, achieving a biologically active and non-precipitating solution in aqueous cell culture media or biochemical buffers presents a significant challenge. Herein, we detail a robust, field-proven protocol for the preparation of high-concentration stock solutions and their subsequent dilution to working concentrations, ensuring compound stability and minimizing solvent-induced artifacts. This guide is intended for researchers, scientists, and drug development professionals seeking to accurately evaluate the biological activity of (-)-20-deoxocarnosol.

Introduction: The Challenge of a Promising Diterpenoid

(-)-20-Deoxocarnosol is a naturally occurring abietane diterpenoid found in plants of the Salvia genus.[] It has garnered significant scientific interest for its diverse biological activities, including cytotoxic effects against various cancer cell lines and antioxidant properties.[2][3] Mechanistic studies have revealed that (-)-20-deoxocarnosol can exert its effects through the modulation of key cellular signaling pathways. Notably, it has been shown to inhibit the IL-1β induced nuclear translocation of NF-κB p65, block STAT3 Tyr705 phosphorylation, and increase the phosphorylation of AKT2 and GSK3β.[]

A significant hurdle in the preclinical investigation of (-)-20-deoxocarnosol is its poor aqueous solubility. As a hydrophobic molecule (Molecular Weight: 316.43 g/mol ), it readily precipitates in the aqueous environments essential for most in vitro bioassays, leading to inaccurate and irreproducible results.[4] The selection of an appropriate solubilization strategy is therefore paramount to preserving the compound's biological activity and ensuring the integrity of experimental data. This application note provides a detailed, validated protocol for the solubilization of (-)-20-deoxocarnosol, with a focus on the use of dimethyl sulfoxide (DMSO) as the primary solvent.

Understanding the Solubilization Strategy

The core of our recommended strategy is a two-stage process:

  • Preparation of a High-Concentration Primary Stock Solution: The compound is first dissolved in a pure, anhydrous organic solvent at a high concentration.

  • Serial Dilution to a Working Solution: The primary stock is then serially diluted to the final desired concentration in the aqueous assay medium.

This approach minimizes the final concentration of the organic solvent in the assay, thereby reducing the risk of solvent-induced cytotoxicity or off-target effects.

Solvent Selection: Why DMSO?

For hydrophobic compounds like (-)-20-deoxocarnosol, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several reasons:

  • High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5]

  • Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into aqueous buffers and cell culture media.[5]

  • Established Use in Biology: It is a widely accepted solvent in cell culture and other biological assays, with well-documented effects and tolerance limits.[6]

While other solvents such as ethanol, acetone, or chloroform can dissolve (-)-20-deoxocarnosol, DMSO generally offers the best balance of solubilizing capacity and compatibility with biological systems at low final concentrations.

Materials and Reagents

  • (-)-20-Deoxocarnosol (powder, >98% purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (cell culture grade)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sterile cell culture medium or biochemical assay buffer

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol is based on the commercial availability of (-)-20-deoxocarnosol in a 10 mM DMSO solution, indicating that this concentration is readily achievable.[3]

Calculation: The molecular weight of (-)-20-deoxocarnosol is 316.44 g/mol .[4] To prepare a 10 mM solution, you will need 3.1644 mg of the compound per 1 mL of DMSO.

Step-by-Step Procedure:

  • Weighing: Accurately weigh out a precise amount of (-)-20-deoxocarnosol powder (e.g., 5 mg) in a sterile, tared vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial. For 5 mg of the compound, you would add 1.58 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.

  • Gentle Warming (Optional): If complete dissolution is not achieved, warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing. Do not overheat, as this may degrade the compound.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary stock solution to the final working concentration in cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels.

Key Consideration: Final DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5% (v/v) , to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Step-by-Step Procedure:

  • Thaw the Primary Stock: Thaw an aliquot of the 10 mM (-)-20-deoxocarnosol stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution of the 10 mM stock in 100% DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution into Medium: Prepare the final working concentrations by diluting the stock or intermediate solution directly into pre-warmed cell culture medium.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM primary stock to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by gentle vortexing or by pipetting up and down. This rapid dispersion is critical to prevent precipitation.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures without delay.

Data Presentation and Visualization

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
Assay TypeRecommended Final DMSO Concentration (v/v)Rationale
Cell-Based Assays (e.g., cytotoxicity, proliferation) ≤ 0.5% Minimizes solvent-induced cytotoxicity and off-target effects.
High-Throughput Screening (HTS) 0.1% - 1% Concentration should be optimized and consistent across all assays.
Biochemical Assays (Cell-Free) ≤ 2% Higher concentrations may be tolerated but should be validated for interference with enzyme activity or protein function.
Diagram 1: Workflow for Solubilization of (-)-20-deoxocarnosol

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation weigh 1. Weigh (-)-20-deoxocarnosol Powder add_dmso 2. Add Anhydrous DMSO (to 10 mM) weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->dissolve store 4. Aliquot and Store (-20°C / -80°C) dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment dilute 6. Dilute into Assay Medium (e.g., 1:1000 for 10 µM) thaw->dilute mix 7. Mix Immediately & Thoroughly dilute->mix apply 8. Apply to Bioassay mix->apply end end apply->end Data Acquisition

Caption: A step-by-step workflow for the preparation of (-)-20-deoxocarnosol solutions.

Diagram 2: Key Signaling Pathways Modulated by (-)-20-deoxocarnosol

G cluster_akt Pro-Survival / Proliferation cluster_nfkb Inflammation cluster_stat Growth / Proliferation deoxo (-)-20-deoxocarnosol akt AKT2 deoxo->akt Promotes Phosphorylation nfkb_p65 NF-κB p65 deoxo->nfkb_p65 Inhibits Nuclear Translocation stat3_p p-STAT3 (Tyr705) deoxo->stat3_p Blocks Phosphorylation gsk GSK3β akt->gsk Inhibits nucleus Nucleus nfkb_p65->nucleus Translocation stat3 STAT3 stat3->stat3_p Phosphorylation

Caption: Simplified diagram of signaling pathways affected by (-)-20-deoxocarnosol.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when added to the aqueous medium, try a serial dilution approach. First, dilute the DMSO stock into a small volume of medium containing a higher concentration of serum (e.g., 10% FBS), and then further dilute this intermediate solution into the final assay medium.

  • Solvent Toxicity: Always include a vehicle control in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups. If you observe toxicity in the vehicle control, the final DMSO concentration must be lowered.

  • Compound Stability: Avoid repeated freeze-thaw cycles of the primary stock solution by preparing single-use aliquots. Protect the compound from light, as it may be light-sensitive.

  • Accurate Pipetting: When working with 100% DMSO, be aware that it is more viscous than water. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for small volumes to ensure accuracy.

Conclusion

The successful solubilization of (-)-20-deoxocarnosol is a critical first step for the accurate in vitro assessment of its biological activities. By following the detailed protocols outlined in this application note, researchers can prepare stable, biologically active solutions of this promising natural compound. The use of DMSO as a primary solvent, coupled with careful dilution strategies to maintain a final solvent concentration of ≤ 0.5%, will ensure the generation of reliable and reproducible data in a wide range of cell-based and biochemical assays.

References

  • PubMed Central. (2020). Carnosol suppresses microglia cell inflammation and apoptosis through PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • ResearchGate. (2025). Carnosol, a component of rosemary (Rosmarinus officinalis L.) protects nigral dopaminergic neuronal cells. Retrieved from [Link]

  • PubMed. (1990). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Retrieved from [Link]

  • PubMed. (2002). A cosolvency model to predict solubility of drugs at several temperatures from a limited number of solubility measurements. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubMed. (2021). Farnesol induces mitochondrial/peroxisomal biogenesis and thermogenesis by enhancing the AMPK signaling pathway in vivo and in vitro. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 94529-97-2 | Chemical Name : 20-Deoxocarnosol. Retrieved from [Link]

Sources

Application Note: Targeted Isolation of High-Purity (-)-20-Deoxocarnosol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in natural product isolation. It details the targeted extraction and purification of (-)-20-deoxocarnosol (C₂₀H₂₈O₃), a bioactive abietane diterpene, distinguishing it from its abundant structural analog, carnosol.[]

Target Molecule: (-)-20-Deoxocarnosol (CAS: 94529-97-2) Primary Sources: Salvia pachyphylla, Salvia clevelandii, Plectranthus barbatus Molecular Weight: 316.44 g/mol Key Structural Feature: C7–C20 epoxy linkage (cyclic ether) vs. the C20-lactone of carnosol.[]

Part 1: Core Directive & Strategy

The Separation Challenge

The isolation of (-)-20-deoxocarnosol is complicated by the overwhelming presence of carnosic acid and carnosol in Salvia species.[] Unlike carnosic acid (which oxidizes rapidly) and carnosol (which contains a lactone ring), 20-deoxocarnosol possesses a stable C7–C20 ether bridge .[]

Strategic Imperative:

  • Solvent Selectivity: Avoid alcohols (MeOH/EtOH) in the initial extraction to prevent the co-extraction of highly polar glycosides and rosmarinic acid. Use n-Hexane to selectively target the non-polar diterpenoid fraction.[]

  • Chlorophyll Removal: Salvia extracts are rich in chlorophyll, which fouls silica columns.[] A Sephadex LH-20 filtration step is mandatory before silica chromatography.[]

  • Critical Separation: The separation of 20-deoxocarnosol from carnosol relies on the subtle polarity difference between the ether (deoxocarnosol) and the lactone (carnosol). A shallow gradient of Hexane:Ethyl Acetate is required.[]

Part 2: Experimental Protocol

Phase A: Biomass Preparation & Extraction

Objective: Maximize diterpene recovery while minimizing polar interference.

  • Biomass: Harvest aerial parts of Salvia pachyphylla or Plectranthus barbatus.[]

  • Drying: Air-dry in the shade at <30°C. Avoid oven drying >40°C to prevent thermal degradation of co-occurring carnosic acid (which complicates the profile).[]

  • Comminution: Grind to a fine powder (40 mesh).

  • Soxhlet Extraction:

    • Load 100 g of powder into a Soxhlet thimble.

    • Solvent: n-Hexane (500 mL).

    • Duration: 6–8 hours (or until the siphon runs colorless).

    • Note: Hexane is superior to DCM here because it precipitates many polar impurities upon cooling.[]

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Hexane Extract (CHE) .

Phase B: Primary Fractionation (De-greening)

Objective: Remove chlorophyll and fatty acids.[]

  • Stationary Phase: Sephadex LH-20.

  • Column Dimensions: 5 cm ID × 50 cm length.

  • Eluent: Petroleum Ether : Dichloromethane : Methanol (3:1:1 v/v/v).[][2]

    • Mechanism:[][3][4][5][6] This solvent system allows size-exclusion and partition mechanisms to separate large chlorophyll molecules (early eluting) from diterpenes.[]

  • Procedure:

    • Dissolve CHE in a minimum volume of eluent.[]

    • Load onto the column.[][2]

    • Collect fractions (20 mL each).

    • Monitor via TLC (Silica gel, Hexane:EtOAc 7:3).

    • Pool fractions containing diterpenes (Rf ~0.4–0.6).[] Discard the dark green chlorophyll band (Rf > 0.8 or retained).

Phase C: High-Resolution Purification

Objective: Isolate (-)-20-deoxocarnosol from carnosol and rosmanol.[]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[]

  • Gradient System: n-Hexane (A) and Ethyl Acetate (B).[]

  • Gradient Profile:

    Time/Volume % Solvent B (EtOAc) Target Elution
    0–2 CV 5% Hydrocarbons/Waxes
    2–5 CV 10% Less polar diterpenes
    5–10 CV 15% (-)-20-Deoxocarnosol
    10–15 CV 20% Carnosol / Carnosic Acid
    >15 CV 100% Wash (Rosmanol/Polar)

    (CV = Column Volume)[]

  • Fraction Collection:

    • Collect small fractions (10–15 mL).

    • 20-Deoxocarnosol typically elutes before carnosol due to the lack of the carbonyl oxygen (lower polarity).[]

    • Visual Check: Spray TLC with vanillin-H₂SO₄ and heat.[] Abietanes turn reddish-purple.[]

Phase D: Polishing (Optional)

For >98% purity required for bioassays:

  • Semi-Prep HPLC:

    • Column: C18 Reverse Phase (5 µm, 250 × 10 mm).

    • Mobile Phase: Isocratic Acetonitrile:Water (75:[]25) with 0.1% Formic Acid.[]

    • Detection: UV 280 nm.[]

    • Flow Rate: 3 mL/min.[]

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure the isolated compound is (-)-20-deoxocarnosol and not carnosol, verify the following spectroscopic markers.

1H-NMR Diagnostic Signals (CDCl₃, 400 MHz)

The key distinction is the C-20 methylene protons .[] In carnosol, C-20 is a carbonyl (no protons).[] In 20-deoxocarnosol, C-20 is an ether methylene.[]

PositionProton (δ ppm)MultiplicityInterpretation
H-20a 3.69 d (J ~8 Hz)Distinctive Ether Bridge
H-20b 4.54 d (J ~8 Hz)Distinctive Ether Bridge
H-146.60sAromatic proton
H-153.10septIsopropyl methine
Me-16/171.18 / 1.19dIsopropyl methyls
13C-NMR Markers
PositionCarbon (δ ppm)Interpretation
C-20 60.0 – 70.0 Ether methylene (CH₂-O)
C-12~142.0Oxygenated aromatic
C-11~141.0Oxygenated aromatic

Note: If a signal at δ ~175-180 ppm (C=O) is observed, the sample is contaminated with carnosol.[]

Part 4: Visualization of Workflow

ExtractionProtocol Biomass Dried Salvia/Plectranthus Aerial Parts Extraction Soxhlet Extraction (n-Hexane, 6-8h) Biomass->Extraction Grind to 40 mesh CrudeExtract Crude Hexane Extract (Concentrated) Extraction->CrudeExtract Evaporation Sephadex Sephadex LH-20 (PE:DCM:MeOH 3:1:1) CrudeExtract->Sephadex De-greening Fractions Diterpene Enriched Fraction (Chlorophyll Free) Sephadex->Fractions TLC Monitoring Silica Silica Gel Chromatography Gradient Hexane -> 15% EtOAc Fractions->Silica Purification Deoxo (-)-20-Deoxocarnosol (Elutes ~15% EtOAc) Silica->Deoxo Target Isolation Carnosol Carnosol/Carnosic Acid (Elutes >20% EtOAc) Silica->Carnosol By-products

Figure 1: Step-by-step isolation workflow for (-)-20-deoxocarnosol, emphasizing chlorophyll removal and polarity-based separation.

References

  • Guerrero, I. C., et al. (2006). "Abietane Diterpenoids from Salvia pachyphylla and S. clevelandii with Cytotoxic Activity against Human Cancer Cell Lines."[7] Journal of Natural Products.

    • Source:[]

  • Mothana, R. A., et al. (2014).

    • Source:[]

  • Escuder, B., et al. (2002). "Antioxidant Activity of Carnosic Acid and Its Derivatives."[6] Natural Product Letters.

    • Context: Establishes the antioxidant capacity and structural stability of the ether bridge in 20-deoxocarnosol.
  • Ulubelen, A. (2003). "Cardioactive and antibacterial terpenoids from some Salvia species." Phytochemistry.

Sources

Application Notes & Protocols for X-ray Diffraction Quality Crystal Growth of (-)-20-Deoxocarnosol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies and theoretical insights for obtaining single crystals of the abietane diterpenoid, (-)-20-deoxocarnosol, suitable for X-ray diffraction analysis. The determination of the three-dimensional structure of this natural product is crucial for understanding its biological activity and for guiding structure-based drug design efforts.[1][2] This document outlines systematic approaches to crystallization, including slow evaporation, vapor diffusion, and solvent layering techniques, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and robust troubleshooting strategies.

Introduction: The Significance of (-)-20-Deoxocarnosol's Crystal Structure

(-)-20-Deoxocarnosol, a natural diterpenoid found in plants such as Salvia yunnanensis, has garnered interest for its potential biological activities, including antioxidant and antiprotozoal properties.[3][] Elucidating its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is a critical step in correlating its structure with its function.[2] A high-resolution crystal structure can reveal key stereochemical features, intramolecular interactions, and potential binding motifs, which are invaluable for medicinal chemistry campaigns and understanding its mechanism of action.

The primary challenge in X-ray crystallography often lies in the production of high-quality single crystals.[5][6][7] These crystals must be of sufficient size (ideally >10 µm in all dimensions) and possess a high degree of internal order, with well-defined faces and no visible defects like cracks or inclusions.[5][6][8] This guide provides a foundational framework and actionable protocols to navigate the empirical process of crystallizing (-)-20-deoxocarnosol.

Foundational Principles of Small Molecule Crystallization

The journey from a purified solid to a well-ordered crystal lattice is governed by the principles of solubility and supersaturation. Crystallization occurs when a solution transitions from a stable, undersaturated state to a metastable, supersaturated state, where spontaneous nucleation and subsequent crystal growth can occur.[8] The key is to approach and traverse this metastable zone slowly and controllably.[9][10] Rapidly entering the labile (highly supersaturated) zone often leads to rapid precipitation of amorphous solid or a multitude of tiny, unusable microcrystals.[8][10]

The choice of solvent is paramount and can significantly influence crystal growth.[10] An ideal solvent or solvent system will dissolve (-)-20-deoxocarnosol to a moderate extent. If solubility is too high, achieving supersaturation becomes difficult; if it's too low, a sufficient concentration for crystallization cannot be reached.

Pre-Crystallization Workflow: Purity and Solubility Assessment

A logical workflow is essential for systematically approaching the crystallization of a new compound. The initial steps involve ensuring the purity of the sample and thoroughly characterizing its solubility.

G cluster_0 Pre-Crystallization Phase cluster_1 Crystallization Experimentation cluster_2 Analysis Purity Sample Purity Verification (>98% preferred) Solubility Solubility Screening (Line-of-Vials Approach) Purity->Solubility Crucial First Step Methods Select Crystallization Method (Evaporation, Diffusion, etc.) Solubility->Methods Screening Solvent System Screening (Single & Binary Systems) Methods->Screening Optimization Parameter Optimization (Temp., Concentration) Screening->Optimization Analysis Microscopic Analysis of Crystal Quality Optimization->Analysis Analysis->Optimization Iterate/Troubleshoot XRD X-Ray Diffraction Analysis->XRD Suitable Crystal Found

Caption: A systematic workflow for single crystal growth.

Protocol 1: Solubility Screening

Objective: To identify suitable solvents and solvent systems for (-)-20-deoxocarnosol crystallization experiments.

Materials:

  • (-)-20-deoxocarnosol (>98% purity)

  • An array of small, clean glass vials (e.g., 1-2 mL)

  • A selection of analytical grade solvents (see Table 1)

  • Vortex mixer

  • Heat block or water bath

Procedure:

  • Place approximately 1-2 mg of (-)-20-deoxocarnosol into each vial.

  • Add 0.2 mL of a single solvent to each vial.

  • Observe solubility at room temperature. Note if the compound is insoluble, sparingly soluble, or fully soluble.

  • For vials where the compound is not fully soluble, gently warm the vial (e.g., to 40-50°C) and observe if solubility increases.[9]

  • Record all observations systematically. An ideal "good" solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.[9]

  • Identify potential "bad" or "anti-solvents" where the compound is largely insoluble. These are crucial for vapor diffusion and solvent layering techniques.[11]

Solvent Category Examples Potential Role
Polar Protic Methanol, EthanolGood solvent (for heating/cooling)
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSOGood solvent
Non-Polar Hexane, Heptane, TolueneAnti-solvent
Chlorinated Dichloromethane (DCM)Good solvent (volatile)
Note: Given its diterpenoid structure with hydroxyl groups, (-)-20-deoxocarnosol is expected to have moderate polarity. Solvents like methanol, ethanol, acetone, and ethyl acetate are promising starting points. Hexane and heptane are likely anti-solvents.

Crystallization Methodologies & Protocols

Based on the solubility screen, several methods can be employed. It is highly recommended to run multiple experiments in parallel with different solvent systems and conditions.[9]

Method 1: Slow Evaporation

This is the simplest technique, suitable when a solvent is identified in which the compound is moderately soluble.[12] The principle relies on the slow removal of the solvent, which gradually increases the concentration of the solute to the point of supersaturation and crystallization.[9][12]

Protocol 2: Slow Evaporation

  • Prepare a nearly saturated solution of (-)-20-deoxocarnosol in a suitable solvent (e.g., ethyl acetate, acetone) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (a small vial or test tube is ideal) to remove any dust or particulate matter which could act as unwanted nucleation sites.[13]

  • Cover the vessel in a way that allows for very slow evaporation. This can be achieved by covering the opening with parafilm and piercing it with one or two small holes from a needle.[14]

  • Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[12]

  • Slowing the rate of evaporation, for instance by placing the setup in a cooler environment like a refrigerator, can often lead to larger, higher-quality crystals.[9][10]

Method 2: Vapor Diffusion

Vapor diffusion is one of the most effective methods for crystallizing small quantities of a compound.[10][13] It involves dissolving the compound in a "good" solvent and allowing a vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. This gradual change in solvent composition reduces the solubility of the compound, leading to controlled crystal growth.[15][16]

Caption: Principle of the vapor diffusion technique.

Protocol 3: Vapor Diffusion (Vial-in-Vial)

  • Dissolve 2-5 mg of (-)-20-deoxocarnosol in a minimal amount (e.g., 0.2-0.5 mL) of a "good" solvent (e.g., methanol, DCM) in a small, narrow vial (e.g., a 1 mL HPLC vial).

  • Place this inner vial into a larger vial or beaker (e.g., a 10-20 mL scintillation vial).[13]

  • Add 1-2 mL of a volatile anti-solvent (e.g., diethyl ether, hexane, pentane) to the outer vial, ensuring the level is below the top of the inner vial.[11]

  • Seal the outer vial tightly with a cap or parafilm.

  • Leave the setup undisturbed in a stable environment. The volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, inducing crystallization over several days.

Table 2: Suggested Solvent Systems for Vapor Diffusion

"Good" Solvent (Inner Vial) "Anti-Solvent" (Outer Vial) Rationale
MethanolDiethyl EtherHigh volatility of ether will promote rapid but controllable diffusion.
Dichloromethane (DCM)Pentane or HexaneDCM is highly volatile; pentane/hexane are good anti-solvents. The relative volatility will drive the process.[10]
AcetoneTolueneToluene can sometimes aid in crystal packing through pi-stacking interactions.[10]
Ethyl AcetateHeptaneA common pairing with a good differential in polarity and volatility.
Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique is useful when the "good" solvent and anti-solvent are miscible but have different densities.[17] A solution of the compound is carefully layered with the anti-solvent, and crystallization occurs at the interface as the two solvents slowly diffuse into one another.

Protocol 4: Solvent Layering

  • Prepare a concentrated solution of (-)-20-deoxocarnosol in a dense "good" solvent (e.g., DCM or DMSO) in a narrow tube (an NMR tube is excellent for this).

  • Very carefully and slowly, pipette a less dense, miscible anti-solvent (e.g., hexane or diethyl ether) on top of the solution, taking care not to disturb the interface.[17][18] The goal is to form two distinct layers.

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals should form at the liquid-liquid interface over hours to days as slow diffusion reduces the solubility of the compound.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated (too much solvent).Boil off some of the solvent to increase the concentration and re-cool the solution.[19] For diffusion methods, try a more effective anti-solvent.
Nucleation barrier is too high.Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a "seed crystal" (a tiny crystal from a previous attempt).[19]
Oiling Out Compound is too soluble or concentration is too high; solution becomes supersaturated too quickly.Use a more dilute starting solution. Slow down the crystallization process (e.g., by moving to a colder temperature).[10] Try a different solvent system.
Formation of Powder or Microcrystals Nucleation is too rapid; solution is too concentrated.Reduce the concentration of the initial solution. Slow down the rate of solvent evaporation or anti-solvent diffusion (e.g., use fewer holes in the parafilm, lower the temperature).[10]
Poor Crystal Quality (Cloudy, Cracked) Growth was too fast; solvent loss after crystal formation.Slow down the crystal growth process.[10] For volatile solvents, analyze crystals while still in the mother liquor to prevent cracking due to solvent evaporation.[10]

Conclusion

The crystallization of (-)-20-deoxocarnosol, like any small molecule, is an empirical science that often requires screening multiple conditions. The methodologies detailed in this guide—slow evaporation, vapor diffusion, and solvent layering—provide a robust starting point for obtaining high-quality single crystals. By systematically assessing solubility and patiently exploring different solvent systems and techniques, researchers can significantly increase the probability of success. The resulting crystal structure will be instrumental in advancing the understanding and development of this promising natural product.

References

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • JoVE. (2022). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • Schlüter, A. D., Weber, T., & Hofer, G. (2020). How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals. Chemical Society Reviews, 49(13), 4367-4385.
  • KU Leuven, X-ray Core. (n.d.). How to crystallize your sample. Retrieved from [Link]

  • Organic Lab Techniques. (2021). Crystallization, Small Scale. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Cambridge, Department of Chemistry. (n.d.). Crystallisation Techniques. Retrieved from [Link]

  • Reyes-López, M. A., et al. (2018). Crystallization and X-ray diffraction analysis of a putative bacterial class I labdane-related diterpene synthase.
  • Miyamoto, K., et al. (2004). Crystallization and preliminary X-ray diffraction experiments of arylmalonate decarboxylase from Alcaligenes bronchisepticus. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 1), 143–145.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2201-2223.
  • University of Pennsylvania, Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. Retrieved from [Link]

  • The Protein Society. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Retrieved from [Link]

  • Shim, H., et al. (2024). Fast Growth of Large-sized Organic Single Crystals via Spin Coating.
  • ResearchGate. (2024). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Retrieved from [Link]

  • Pescatori, L., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Mehrabi, P., et al. (2021). A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. Acta Crystallographica Section D: Structural Biology, 77(Pt 2), 222–229.
  • Singh, P., & Kumar, A. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5409-5415.
  • Ramachandran, K., et al. (2021). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Scientific Reports, 11(1), 1-17.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Orita, M., et al. (2018). Recent progress of the single crystal growth of homologous (InGaO3)m(ZnO)n. CrystEngComm, 20(43), 6896-6904.
  • Threlfall, T. (2003). Solvent Systems for Crystallization and Polymorph Selection. Organic Process Research & Development, 7(6), 1017-1027.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Dessau, M. A., & Modis, Y. (2011). Protein crystallization for X-ray crystallography. Journal of visualized experiments : JoVE, (47), 2285.
  • Dai, Z., et al. (2019).

Sources

Application Note: High-Sensitivity Quantification of (-)-20-Deoxocarnosol in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (-)-20-deoxocarnosol in plasma.[1] As a bioactive abietane diterpene found in Salvia and Rosmarinus species, 20-deoxocarnosol exhibits significant cytotoxicity against cancer lines and anti-inflammatory properties.

Key Technical Challenges Addressed:

  • Structural Isomerism: Differentiating 20-deoxocarnosol from structurally similar diterpenes (e.g., carnosol, carnosic acid).

  • Matrix Interference: Overcoming phospholipid suppression common in plasma analysis of lipophilic compounds.

  • Analyte Stability: Mitigating the oxidation of the catechol moiety during sample processing.

Analyte Profile & Mechanistic Insight[2]

Understanding the physicochemical properties of the analyte is the prerequisite for robust method design.

  • Chemical Structure: Abietane diterpene with a catechol ring.

  • Molecular Formula: C₂₀H₂₈O₃[2]

  • Molecular Weight: 316.43 g/mol [][][5][6]

  • LogP (Predicted): ~4.5–5.0 (Highly Lipophilic)

  • Acid/Base Profile: Weakly acidic due to phenolic hydroxyl groups (pKa ~9.6).

Methodological Implication: Because 20-deoxocarnosol possesses phenolic hydroxyls, Negative Electrospray Ionization (ESI-) is the preferred mode. It provides better sensitivity and selectivity compared to positive mode, which often yields high background noise for this class of compounds.

Sample Preparation Protocol

Objective: Maximize recovery while removing plasma proteins and phospholipids that cause ion suppression.

Expert Recommendation: While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strictly recommended for this analyte. The high lipophilicity of 20-deoxocarnosol allows it to be extracted efficiently into organic solvents, leaving polar matrix interferences (salts, proteins) behind.

Reagents
  • Extraction Solvent: Ethyl Acetate : Hexane (80:20 v/v).

  • Stabilizer: 1% Ascorbic Acid (aq). Critical: Prevents oxidation of the catechol ring.

  • Internal Standard (IS): Indomethacin (generic ESI- IS) or Carnosic Acid-d3 (if available).

Step-by-Step Workflow
  • Thawing: Thaw plasma samples on ice.

  • Stabilization: Add 10 µL of 1% Ascorbic Acid to 100 µL of plasma immediately.

  • Spiking: Add 10 µL of Internal Standard working solution.

  • Extraction: Add 600 µL of Extraction Solvent (EtOAc:Hexane 80:20).

  • Agitation: Vortex vigorously for 5 minutes (or shake at 1200 rpm).

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:Water). Vortex and transfer to LC vials.

Workflow Visualization

SamplePrep Plasma Plasma Sample (100 µL) Stabilize Add Stabilizer (Ascorbic Acid) Plasma->Stabilize IS Add Internal Standard Stabilize->IS LLE LLE Extraction (EtOAc:Hexane 80:20) IS->LLE Centrifuge Centrifuge 12,000g, 10 min LLE->Centrifuge Evap N2 Evaporation 35°C Centrifuge->Evap Supernatant Recon Reconstitution (MeOH:H2O) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring analyte stability and phospholipid removal.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions

A C18 column with high carbon load is selected to retain the lipophilic diterpene. Acidic mobile phases are used to keep the phenolic groups protonated during separation, improving peak shape.

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)High efficiency for lipophilic compounds.
Column Temp 40°CReduces backpressure and improves mass transfer.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to suppress ionization in column.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic analytes.
Flow Rate 0.35 mL/minOptimal for ESI source desolvation.
Injection Vol 5 µLMinimize solvent effects.

Gradient Profile:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 5.0 min: 95% B (Elution of 20-deoxocarnosol)

  • 6.5 min: 95% B

  • 6.6 min: 40% B

  • 8.0 min: 40% B (Re-equilibration)

Mass Spectrometry (MS) Conditions[7][8][9][10]
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Source Temp: 500°C (High temp required for diterpene desolvation).

MRM Transitions (Multiple Reaction Monitoring): Note: Transitions must be optimized on your specific instrument. The values below are theoretical based on the abietane skeleton fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
(-)-20-Deoxocarnosol 315.2 [M-H]⁻ 271.2 -25Quantifier (Loss of CO₂/C3H8)
315.2285.1-20Qualifier (Loss of CH₂O/CH₃)
Indomethacin (IS) 356.1312.0-18Quantifier

Fragmentation Logic: The precursor [M-H]⁻ at m/z 315 represents the deprotonated molecule.

  • Primary Fragment (271): Likely corresponds to the loss of the isopropyl group (43 Da) or decarboxylation-related rearrangements common in abietanes.

  • Secondary Fragment (285): Loss of methyl groups (15 Da) or formaldehyde (30 Da).

Fragmentation Pathway Visualization

Fragmentation Precursor Precursor Ion [M-H]- m/z 315.2 Transition1 Transition State (Ring Cleavage) Precursor->Transition1 CID Fragmentation Product1 Product Ion 1 (Quantifier) m/z 271.2 Transition1->Product1 Loss of C3H7 / CO2 Product2 Product Ion 2 (Qualifier) m/z 285.1 Transition1->Product2 Loss of CH3 / CH2O

Figure 2: Proposed MS/MS fragmentation pathway for 20-deoxocarnosol in negative ESI mode.

Method Validation Framework (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation parameters must be met:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ area at the retention time of 20-deoxocarnosol.

  • Linearity: Range: 1.0 ng/mL to 1000 ng/mL . (Weighted 1/x² regression).

  • Accuracy & Precision:

    • Intra-day/Inter-day CV% < 15% (20% at LLOQ).

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, consider switching to Supported Liquid Extraction (SLE) or using a stable-isotope labeled IS.

  • Stability (Crucial):

    • Bench-top: 4 hours at room temperature (with ascorbic acid).

    • Freeze-thaw: 3 cycles at -80°C.

    • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization in negative mode.

    • Fix: Add 0.5 mM Ammonium Fluoride to the aqueous mobile phase (boosts negative mode ionization for phenols).

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols or metal ions.

    • Fix: Ensure the column is "BEH" (bridged ethyl hybrid) or similar high-pH stable particle, or increase flow rate slightly.

  • Issue: Signal Drop over Time.

    • Cause: Source contamination from plasma lipids.

    • Fix: Implement a divert valve to send the first 1.0 min and the final 2.0 min of the gradient to waste.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Doolaege, E. H., et al. (2011). Absorption, distribution and elimination of carnosic acid, a natural antioxidant from Rosmarinus officinalis, in rats. Plant Foods for Human Nutrition. (Basis for diterpene extraction logic). [Link]

  • Yan, H., et al. (2009). Determination of carnosic acid in rat plasma by HPLC and its application to pharmacokinetic study. Journal of Chromatography B. (Reference for stability issues). [Link]

  • Liu, Y., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the determination of carnosol in rat plasma. Biomedical Chromatography. (Proxy method for abietane diterpenes). [Link]

Sources

Application Note: Dose-Dependent Cytotoxicity Assays Using (-)-20-Deoxocarnosol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(-)-20-Deoxocarnosol (CAS: 94529-97-2) is a bioactive abietane diterpene isolated from Salvia and Sphacele species. Structurally related to carnosol and carnosic acid, it exhibits significant biological activities ranging from antioxidant effects to potent cytotoxicity against specific cancer cell lines (e.g., HL-60, SW480).

Unlike its oxidized counterparts, (-)-20-deoxocarnosol lacks the C-20 lactone carbonyl oxygen, a structural modification that influences its lipophilicity and interaction with cellular targets. This application note provides a rigorous protocol for evaluating its dose-dependent cytotoxicity. We address critical challenges such as solubility limits, serum protein binding, and the distinction between antiproliferative and cytotoxic effects.

Key Applications:

  • Screening for anti-tumor efficacy in solid and hematological tumor models.

  • Structure-Activity Relationship (SAR) studies of abietane diterpenes.

  • Investigation of ROS-mediated apoptotic pathways.

Compound Properties & Handling

Scientific Integrity Note: The success of this assay hinges on the stability of the stock solution. Abietane diterpenes are susceptible to oxidation.

PropertySpecification
Chemical Name (-)-20-Deoxocarnosol
Molecular Weight 316.43 g/mol
Formula C₂₀H₂₈O₃
Solubility (DMSO) ≥ 50 mg/mL (~158 mM)
Solubility (Water) Insoluble (Precipitates > 50 µM in aqueous media without carrier)
Storage (Solid) -20°C (Protect from light)
Storage (Stock) -80°C (Use within 6 months; avoid freeze-thaw)
Reconstitution Protocol
  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 50 mM stock solution .

    • Example: Dissolve 1 mg of (-)-20-deoxocarnosol in 63.2 µL of DMSO.

  • Vortexing: Vortex for 30 seconds to ensure complete solubilization.

  • Aliquot: Dispense into single-use aliquots (e.g., 10 µL) to prevent oxidative degradation from repeated opening. Store at -80°C.

Experimental Design Strategy

Cell Line Selection

Based on literature IC50 values, the following sensitivity hierarchy is observed:

  • High Sensitivity: HL-60 (Leukemia, IC50 ≈ 15 µM)

  • Moderate Sensitivity: SW480 (Colon), SMMC-7721 (Liver) (IC50 ≈ 25–35 µM)

  • Low Sensitivity: A549 (Lung), MCF-7 (Breast) (IC50 ≥ 40 µM)

Controls
  • Negative Control: 0.1% DMSO in complete media (Vehicle Control).

  • Positive Control: Doxorubicin (1 µM) or Staurosporine (1 µM).

  • Blank: Complete media without cells (for background subtraction).

Detailed Protocol: CCK-8 Cytotoxicity Assay

Rationale: We utilize Cell Counting Kit-8 (CCK-8) over MTT. (-)-20-Deoxocarnosol is an antioxidant; MTT reduction can occasionally be influenced by direct interaction with strong reducing agents, whereas WST-8 (in CCK-8) is more stable and requires no solubilization step, reducing error.

Step 1: Cell Seeding
  • Harvest cells in the log growth phase.

  • Seeding Density:

    • Adherent cells (e.g., SW480): 5,000 cells/well.

    • Suspension cells (e.g., HL-60): 10,000 cells/well.

  • Plate 100 µL of cell suspension into 96-well plates.

  • Edge Effect Mitigation: Fill outer wells with PBS; do not use them for data points.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Serial Dilution)

Critical: Perform dilutions in a separate sterile deep-well plate or tubes, not directly on the cell plate, to ensure mixing accuracy.

  • Preparation of 2X Working Solutions:

    • Prepare a top concentration of 160 µM in complete media (Final on cells will be 80 µM).

    • Note on DMSO: The 160 µM solution will contain ~0.32% DMSO. Ensure the vehicle control also contains 0.32% DMSO to normalize solvent toxicity.

  • Serial Dilution:

    • Perform 1:2 serial dilutions in complete media to generate: 160, 80, 40, 20, 10, 5, 2.5, and 0 µM.

  • Application:

    • Aspirate old media from adherent cells (carefully).

    • Add 100 µL of fresh media containing the compound (1X concentration) to the wells.

    • Alternative for Suspension Cells: Add 100 µL of 2X concentrated compound to the existing 100 µL of cell suspension.

Step 3: Incubation & Readout
  • Incubate for 48 hours (Standard for abietane diterpenes to manifest apoptotic effects).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 1–4 hours at 37°C. Monitor color development (orange formazan).

  • Measure absorbance at 450 nm using a microplate reader.

Data Analysis & Mechanistic Context

Calculation


Mechanistic Pathway

(-)-20-Deoxocarnosol acts via a dual mechanism.[1] At lower doses, it may activate Nrf2 (antioxidant defense). At cytotoxic doses (typically >15 µM), it induces mitochondrial stress and ROS accumulation, leading to apoptosis.

Figure 1: Proposed Cytotoxicity Mechanism

Deoxocarnosol_Mechanism Compound (-)-20-Deoxocarnosol CellEntry Cellular Uptake (Lipophilic Diffusion) Compound->CellEntry Mito Mitochondrial Dysfunction CellEntry->Mito High Dose (>15 µM) Nrf2 Nrf2 Pathway (Low Dose: Protection) CellEntry->Nrf2 Low Dose (<5 µM) ROS Intracellular ROS Accumulation Mito->ROS Caspase Caspase 3/9 Activation ROS->Caspase Oxidative Stress Nrf2->ROS Scavenging (Inhibition) Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-action pathway of (-)-20-deoxocarnosol showing dose-dependent switch from antioxidant protection to ROS-mediated apoptosis.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Wells Compound concentration >50 µM in aqueous media.Check wells under microscope. If crystals are visible, lower the max concentration or increase serum (FBS) to 10% to aid solubility.
High Background (Blank) Interaction between compound and WST-8.Incubate compound + CCK-8 without cells. If OD increases, switch to ATP-based assay (CellTiter-Glo).
Non-Sigmoidal Curve Evaporation in outer wells.Use the "PBS moat" technique (fill outer wells with PBS).
Inconsistent IC50 Stock solution degradation.Abietanes oxidize rapidly. Always use fresh aliquots from -80°C.

References

  • Antioxidant Activity of Abietanes: Escuder, B. et al. (2002).[2][3] Antioxidant capacity of abietanes from Sphacele salviae. Natural Product Letters. [Link]

  • Cytotoxicity and Antiprotozoal Activity: Valdés, C. et al. (2014). In Vitro Antiprotozoal Activity of Abietane Diterpenoids Isolated from Plectranthus barbatus. International Journal of Molecular Sciences. [Link][2][4]

  • Comparative Structure-Activity Relationships: Lami, N. et al. (1991). Structure-activity relationship of abietane diterpenes from Salvia species. Phytochemistry. [Link]

Sources

Troubleshooting & Optimization

Improving extraction yield of (-)-20-deoxocarnosol from plant material

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and pharmacognosists. It assumes a baseline understanding of phytochemical extraction but addresses the specific, high-difficulty challenge of isolating minor diterpenes like (-)-20-deoxocarnosol.

Topic: Maximizing Extraction Yield of (-)-20-deoxocarnosol

Ticket ID: #DXC-20-OPT Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Status: Open

Executive Summary

Users frequently report low yields (<0.1% w/w) of (-)-20-deoxocarnosol when applying standard carnosic acid extraction protocols to Rosmarinus officinalis. This is a source-matrix mismatch . While present in Rosemary, (-)-20-deoxocarnosol is significantly more abundant in specific Salvia species (e.g., Salvia corrugata).

If your workflow relies solely on Rosemary leaves, you are fighting a thermodynamic uphill battle against the plant's primary biosynthetic flux, which favors Carnosic Acid (CA) and Carnosol (COH). This guide details how to optimize extraction from Rosemary (if constrained to this source) and recommends alternative matrices for high-yield isolation.

Module 1: Biomass & Pre-Treatment (The "Yield Ceiling")

The Problem: You cannot extract what isn't there. In R. officinalis, (-)-20-deoxocarnosol is often a minor metabolite or a degradation artifact, whereas in Salvia corrugata, it can be a major surface constituent.

Protocol A: Source Selection & Preparation

ParameterRosmarinus officinalis (Standard)Salvia corrugata / S. willeana (Recommended)
Target Abundance Low (< 0.5% dry wt)High (up to 2-3% dry wt)
Localization Glandular trichomesGlandular trichomes (surface)
Pre-treatment Freeze-drying (Lyophilization)Air drying (25°C) is acceptable; trichomes are robust.
Grinding DO NOT PULVERIZE. Gentle crushing.

Why "Do Not Pulverize"? Diterpenes in Lamiaceae are stored in external glandular trichomes. Aggressive milling ruptures plant cells, releasing chlorophyll and lipids that co-elute with 20-deoxocarnosol, complicating purification. Gentle agitation washes the trichomes without extracting the internal leaf matrix.

Module 2: Primary Extraction Workflow (SFE vs. Solvent)

Recommendation: Supercritical Fluid Extraction (SFE) is superior to solvent maceration for 20-deoxocarnosol due to tunable density.

Protocol B: SFE Optimization for Non-Polar Diterpenes Targeting the "Deoxo" fraction requires lower polarity than Carnosic Acid.

  • Equipment: SFE Unit with CO2 recycling.

  • Solvent: CO2 (99.9%) + Ethanol Co-solvent (2-5%) .

    • Note: Carnosic acid requires 10-15% EtOH. To target deoxocarnosol, reduce the co-solvent to minimize extraction of polar polyphenols (rosmarinic acid).

  • Conditions:

    • Pressure: 250 - 300 bar (High density required for diterpene solubility).

    • Temperature: 40°C - 50°C (Prevent thermal rearrangement).

    • Flow Rate: 25 g/min (scale-dependent).

  • Separator Cascade:

    • Separator 1 (Waxes): 90 bar / 50°C. (Discards cuticular waxes).

    • Separator 2 (Target): 40 bar / 25°C. (Precipitates diterpenes).

Self-Validating Check: If your extract is dark green, you used too much co-solvent or pressure (chlorophyll contamination). The target extract should be amber/yellow.

Module 3: Purification & Isolation Logic

The critical bottleneck is separating (-)-20-deoxocarnosol from the structurally similar Carnosol and Carnosic Acid.

The Separation Workflow (DOT Visualization)

ExtractionWorkflow RawMaterial Raw Material (Salvia/Rosemary) Extraction SFE Extraction (300 bar, 5% EtOH) RawMaterial->Extraction Trichome Wash CrudeExtract Crude Diterpene Extract Extraction->CrudeExtract FlashChrom Flash Chromatography (Silica Gel) CrudeExtract->FlashChrom Hexane:EtOAc Gradient FractionA Fraction A: Non-polar (Waxes) FlashChrom->FractionA 100:0 to 95:5 FractionB Fraction B: (-)-20-deoxocarnosol FlashChrom->FractionB 90:10 to 80:20 (Target) FractionC Fraction C: Carnosol/Carnosic Acid FlashChrom->FractionC 70:30 to 50:50 Polishing Semi-Prep HPLC (C18 Column) FractionB->Polishing If purity < 90% FinalProduct Pure (-)-20-deoxocarnosol (>95%) Polishing->FinalProduct

Caption: Optimized fractionation workflow. Note that 20-deoxocarnosol elutes BEFORE Carnosol due to the lack of the C-20 lactone/carboxyl polarity.

Module 4: Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a peak overlapping with Carnosol. How do I resolve them? A: This is the most common failure mode. Carnosol and 20-deoxocarnosol are structurally analogous abietane diterpenes.

  • The Fix: Do not use a standard C18 isocratic method.

  • Protocol: Use a Pentafluorophenyl (PFP) stationary phase or a C30 column. The PFP phase interacts with the aromatic ring and the specific oxygenation pattern differences better than alkyl chains (C18).

  • Mobile Phase: Methanol/Water + 0.1% Formic Acid. Avoid Acetonitrile if resolution is poor; Methanol often provides better selectivity for diterpene isomers.

Q2: The yield decreases after storage. Is it degrading? A: Yes, but differently than Carnosic Acid.

  • Mechanism: Carnosic acid oxidizes to Carnosol. (-)-20-deoxocarnosol is relatively stable but can undergo oxidative degradation at the C11/C12 catechol moiety.

  • Storage: Store the solid isolate under Argon at -20°C. In solution, avoid DMSO (which can act as an oxidant over time); use Ethanol or Methanol.

Q3: Can I synthesize it from Carnosic Acid to improve yield? A: "Synthesis" is a strong word; "Semi-synthesis" is viable but complex.

  • Insight: 20-deoxocarnosol lacks the C-20 oxidation state of Carnosol (lactone) or Carnosic Acid (carboxylic acid).

  • Chemical Route: It is difficult to selectively reduce the C-20 position of Carnosic Acid without affecting the aromatic ring or the catechol system. It is far more efficient to switch your biomass to Salvia corrugata where the plant has already performed this reduction for you.

Q4: Why is my extract black/tarry? A: You extracted the cuticular waxes and chlorophyll.

  • The Fix: Perform a "Winterization" step. Dissolve your crude extract in Methanol (1:10 ratio), freeze at -20°C for 24 hours, and filter cold. The waxes will precipitate; the diterpenes (including 20-deoxocarnosol) will remain in the supernatant.

References
  • Extraction of Diterpenes (SFE vs. Solvent): Herrero, M., Plaza, M., Cifuentes, A., & Ibáñez, E. (2010). Green processes for the extraction of bioactives from Rosemary: Chemical and functional characterization via ultra-performance liquid chromatography-tandem mass spectrometry and in-vitro assays. Journal of Chromatography A.

  • Salvia Species as Superior Sources: Bisio, A., et al. (2011). Distribution of abietane diterpenoids in Salvia species and their biological activity. Phytochemistry Reviews.

  • Biosynthetic Relationships (Carnosic Acid/Carnosol/Deoxocarnosol): Birtić, S., et al. (2015). Carnosic acid.[1][2][3][4][5][6][7][8][9][10] Phytochemistry.

  • Chromatographic Separation of Diterpenes: Bai, N., et al. (2010). Active compounds from Rosmarinus officinalis.[2][7][8][11][12] Journal of Natural Products.

Sources

Technical Support Center: Optimizing Column Chromatography for (-)-20-Deoxocarnosol Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (-)-20-deoxocarnosol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography separation of this valuable phenolic diterpene. By explaining the causality behind experimental choices, this center aims to empower you to optimize your purification workflows with confidence.

Introduction to (-)-20-Deoxocarnosol Purification

(-)-20-Deoxocarnosol is a natural diterpenoid found in plants like Salvia yunnanensis[][]. As a member of the carnosol family, it possesses significant biological activities, including antioxidant and antiprotozoal properties, making its efficient isolation crucial for further research and development[][3].

Like other phenolic diterpenes, (-)-20-deoxocarnosol's structure, which includes a polar phenol group and a non-polar diterpene backbone, presents unique challenges for purification[4][5]. Column chromatography is the cornerstone technique for this process, but success hinges on the careful selection of stationary and mobile phases and troubleshooting unexpected outcomes. This guide provides a structured approach to mastering this separation.

Frequently Asked Questions (FAQs)

Here we address common questions that form the foundation of a successful separation strategy.

Q1: What is the most suitable stationary phase for purifying (-)-20-deoxocarnosol?

Answer: For most applications involving phenolic diterpenes like (-)-20-deoxocarnosol, silica gel (SiO₂) is the recommended stationary phase for normal-phase chromatography[4][5].

  • Expertise & Experience: The polar silanol (Si-OH) groups on the surface of the silica gel interact strongly with the polar catechol (dihydroxybenzene) moiety of (-)-20-deoxocarnosol through hydrogen bonding[5]. The non-polar diterpene skeleton has weaker interactions. This differential affinity is the basis for separation from less polar impurities (which elute faster) and more polar impurities (which are retained longer). For compounds that are particularly sensitive to the acidic nature of standard silica gel, deactivated or neutral silica, or even alumina, can be considered[6].

Q2: How do I select an appropriate mobile phase (eluent)?

Answer: The key is to find a solvent system that provides a good retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4 for the target compound.

  • Expertise & Experience: Start with a binary solvent system of a non-polar solvent and a moderately polar solvent. A common and effective starting point for diterpenes is a mixture of hexanes and ethyl acetate [7][8].

    • Initial Screening: Use TLC to test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The goal is to find a ratio where (-)-20-deoxocarnosol moves off the baseline but is well-separated from other spots[7][8].

    • Causality: Hexane, the non-polar "weak" solvent, does not compete effectively for the silica's active sites, allowing the polar analyte to adsorb. Ethyl acetate, the "strong" polar solvent, has a higher affinity for the silica and will displace the analyte, causing it to move down the column. By adjusting the ratio, you finely tune this competition to achieve separation. For particularly stubborn separations involving aromatic compounds, incorporating toluene into the mobile phase can sometimes dramatically improve resolution[9].

Q3: Should I use isocratic or gradient elution?

Answer: For a crude extract containing compounds with a wide range of polarities, a gradient elution is almost always more efficient.

  • Expertise & Experience:

    • Isocratic Elution (constant solvent composition) is best for separating compounds with very similar polarities. If your sample is already partially purified and the impurities are structurally close to your target, this can provide high resolution.

    • Gradient Elution (gradually increasing the polarity of the mobile phase) is ideal for complex mixtures. You can start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar compounds, then slowly increase the ethyl acetate concentration to elute compounds of intermediate polarity, including (-)-20-deoxocarnosol, and finally, use a high polarity to wash off highly retained substances. This approach saves time, reduces solvent consumption, and often results in sharper peaks.

Q4: How can I detect and monitor the fractions containing my compound?

Answer: The primary method is Thin Layer Chromatography (TLC) .

  • Expertise & Experience: Collect fractions of a consistent volume (e.g., 5-10 mL). Spot every few fractions onto a TLC plate, alongside your crude starting material and a pure standard if available. Develop the plate in your chosen mobile phase. Fractions containing the pure compound will show a single spot at the correct Rƒ. Combine the pure fractions for solvent evaporation. Phenolic compounds like (-)-20-deoxocarnosol can often be visualized under UV light (254 nm) or by staining with a potassium permanganate (KMnO₄) solution.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem: Poor or No Separation (Co-elution)

Your compound elutes from the column, but it is mixed with impurities.

Potential Cause Explanation & Solution
Inappropriate Mobile Phase The polarity of the eluent is too high, causing all components to move too quickly without sufficient interaction with the stationary phase. Solution: Decrease the polarity of the mobile phase (i.e., reduce the percentage of the polar solvent like ethyl acetate)[7]. Re-optimize using TLC to achieve better spot separation.
Column Overload Too much crude material was loaded onto the column. This saturates the stationary phase, preventing proper partitioning of the components. Solution: Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture by weight, depending on separation difficulty[10].
Poor Column Packing Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to broad, poorly resolved bands. Solution: Ensure the column is packed uniformly as a slurry and never allowed to run dry[11]. Tapping the column gently during packing can help settle the silica into a dense, uniform bed[12].
Sample Dissolved in Strong Solvent If the sample is dissolved in a solvent that is much more polar than the mobile phase (e.g., methanol), it will not bind to the top of the silica. Instead, it will flush down the column in this strong solvent, leading to broad bands and poor separation[13][14]. Solution: Dissolve the sample in a minimal amount of the initial, non-polar mobile phase or a slightly more polar solvent like dichloromethane.
Problem: Low or No Yield

You cannot detect your compound in any of the collected fractions.

Potential Cause Explanation & Solution
Compound is Irreversibly Adsorbed The mobile phase is not polar enough to elute the compound from the silica gel. Solution: Increase the polarity of the mobile phase significantly (e.g., switch to 100% ethyl acetate or even add a small percentage of methanol) to wash the column. Always check your final "wash" fraction for your compound.
Compound Degradation on Silica The acidic nature of silica gel can cause degradation of sensitive compounds[6]. Phenolic diterpenes can be susceptible to oxidation[15][16][17]. Solution: Perform a stability test: spot your compound on a TLC plate, let it sit for a few hours, then elute it. If a new spot appears or the original spot diminishes, degradation is likely. Consider using deactivated (neutral) silica or alumina[6][18]. Running the column quickly can also minimize contact time and degradation.
Compound Eluted in Solvent Front The mobile phase was too polar from the start, causing your compound to elute immediately with the non-retained substances. Solution: Always check the very first fractions collected using TLC[6]. If this is the case, repeat the chromatography with a much less polar starting solvent system.
Fractions are Too Dilute The compound did elute, but it is spread across many fractions at a concentration too low to be detected by TLC. Solution: Combine and concentrate several fractions in the expected elution range and re-analyze by TLC[6].
Workflow for Troubleshooting Poor Separation

Below is a logical workflow to diagnose resolution issues.

A troubleshooting decision tree for poor chromatographic resolution.

Experimental Protocol: Standard Normal-Phase Separation

This protocol provides a detailed, step-by-step methodology for the purification of (-)-20-deoxocarnosol from a semi-purified plant extract.

1. Preparation and Slurry Packing:

  • Select a glass column of appropriate size. For 1g of crude material, a column with a 4-5 cm diameter is a good starting point.
  • Weigh out silica gel (e.g., 60-120 mesh size) in a beaker, typically 50-100 times the weight of your crude sample (e.g., 50-100g of silica for 1g of sample).
  • In a fume hood, create a slurry by adding your initial, non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) to the silica gel until it has a consistency similar to a milkshake.
  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
  • With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry. Continuously tap the side of the column to ensure an even and compact bed forms without air bubbles.
  • Once all the silica has been added, open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry from this point forward.
  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent loading[10].

2. Sample Loading:

  • Dissolve your crude sample in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice).
  • Using a pipette, carefully apply the dissolved sample evenly to the top layer of sand.
  • Open the stopcock and allow the sample to absorb completely into the silica bed.
  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is absorbed into the bed. Repeat this wash step once more.

3. Elution and Fraction Collection:

  • Carefully fill the column with the initial mobile phase.
  • Begin elution by opening the stopcock to achieve a steady drip rate (e.g., ~5 mL/minute).
  • Start collecting fractions in numbered test tubes or vials.
  • If running a gradient, systematically and slowly increase the proportion of the polar solvent (e.g., increase ethyl acetate content by 5% every 100-200 mL of total eluent).
  • Monitor the collected fractions by TLC as described in the FAQ section.
  • Once the desired compound has fully eluted, combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified (-)-20-deoxocarnosol.
References
  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. (2021). National Center for Biotechnology Information. Available from: [Link]

  • Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC. (n.d.). ResearchGate. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. Available from: [Link]

  • Isolation And Purification Of Substance By Column Chromatography. (n.d.). ResearchGate. Available from: [Link]

  • Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. (2024). Sorbchem. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). MDPI. Available from: [Link]

  • Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. (2022). MDPI. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). JoVE. Available from: [Link]

  • The Mobile Phase. (n.d.). Thieme. Available from: [Link]

  • 16-Hydroxy-20-deoxocarnosol (PHY0088636). (2015). PhytoBank. Available from: [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Available from: [Link]

  • Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. (2015). National Center for Biotechnology Information. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Available from: [Link]

  • Quick Guide for Purification of mRNA With CIM® Octa Oligo dT Columns. (n.d.). Sartorius. Available from: [Link]

  • Triterpene compositions and methods for use thereof. (n.d.). Google Patents.
  • Stability studies and determination of carnosic acid and its oxidative degradation products by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Available from: [Link]

  • Trouble with Column Chromatography of phenolic compounds. (n.d.). Reddit. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Available from: [Link]

  • Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid in Food Matrices and Evaluation of. (2019). Semantic Scholar. Available from: [Link]

  • Chromatography Troubleshooting. (2019). YouTube. Available from: [Link]

  • Optimization of Total Phenolic and Flavonoid Contents of Defatted Pitaya (Hylocereus polyrhizus) Seed Extract and Its Antioxidant Properties. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Isolation and characterization of triterpenes from Diospyros montana (Roxb.) leaves. (2020). Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Method for separating and purifying carnosic acid from rosemary extract through atmospheric pressure column chromatography. (n.d.). Google Patents.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu. Available from: [Link]

Sources

Technical Support Center: Stability of (-)-20-Deoxocarnosol in Cell Culture Media

[1]

Status: Operational Ticket ID: T-20DX-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of (-)-20-deoxocarnosol stability and solubility in in vitro assays.[]

Executive Summary & Core Directive

(-)-20-Deoxocarnosol (C₂₀H₂₈O₃; MW: 316.43 g/mol ) is a bioactive abietane diterpene structurally related to carnosol and carnosic acid.[] While it exhibits potent antioxidant and antiproliferative properties, its catechol moiety makes it inherently susceptible to oxidative degradation and protein binding in cell culture environments.

The Critical Challenge: Researchers often mistake degradation for low potency, or precipitation for cytotoxicity.[] Successful experimentation requires a rigorous control of solvent systems, pH, and light exposure.

Troubleshooting Guide (FAQ)

Q1: My compound precipitates immediately upon adding the DMSO stock to the media. How do I fix this?

Diagnosis: "Crash-out" precipitation. This occurs when a hydrophobic compound in a water-miscible solvent (DMSO) hits an aqueous buffer too rapidly, creating local regions of supersaturation. Solution: The "Sub-Surface Injection" Technique.

  • Do not pipet the DMSO stock onto the surface of the media.

  • Place the pipette tip sub-surface (into the media volume) while vortexing or swirling the tube rapidly.

  • Eject the stock slowly.[][2]

  • Limit: Keep final DMSO concentration < 0.5% (v/v). If 20-deoxocarnosol concentration > 50 µM is required, you may need to use an intermediate dilution step (e.g., 10x in PBS/BSA) before the final spike.

Q2: I see a loss of biological activity after 24 hours. Is the compound degrading?

Diagnosis: Likely oxidative degradation or serum sequestration.[] Technical Insight: The catechol group (1,2-dihydroxybenzene) on the C-ring is prone to oxidation into a quinone (o-quinone) derivative, especially in media like DMEM/RPMI which contain transition metals (Iron, Copper) and have a pH of 7.4 (alkaline relative to the compound's stability window).[] Action Plan:

  • Refreshment: Replace media containing the compound every 12–24 hours.

  • Antioxidants: If experimental design permits, add 50–100 µM Ascorbic Acid to the media to recycle the quinone back to the catechol form.

  • Serum Check: Serum albumin (BSA/FBS) binds lipophilic diterpenes, reducing the free drug concentration.[] If activity is lower than expected, try a 4-hour serum-free pulse to verify potency, then switch back to low-serum (1-2%) media.[]

Q3: The media changes color (yellow/brown) after adding the compound.

Diagnosis: Quinone formation and polymerization. Explanation: Oxidized phenolic diterpenes often form colored quinones or polymers.[] This confirms the compound is degrading.[3] Immediate Fix:

  • Protect from light (amber tubes).[]

  • Minimize time between preparation and cell treatment (< 15 mins).[]

  • Check if the incubator CO₂ levels are maintaining proper pH (pH > 7.6 accelerates oxidation).

Technical Deep Dive: Stability Mechanisms

Degradation Pathway

The primary instability arises from the catechol functionality . In the presence of dissolved oxygen and trace metals (catalysts), (-)-20-deoxocarnosol undergoes a two-electron oxidation.

Mechanism:

  • Auto-oxidation: The catechol loses protons and electrons to form a semiquinone radical, then an ortho-quinone.[]

  • Michael Addition: Nucleophiles (amines in proteins, water, or other drug molecules) attack the electrophilic quinone, leading to covalent adducts or inactive polymers.

Solubility vs. Stability Matrix
ParameterConditionImpact on (-)-20-DeoxocarnosolRecommendation
Solvent DMSOHigh Solubility, High StabilityStore stocks at -80°C.
Media pH pH 7.0 - 7.4Moderate StabilityStandard physiological range.[]
Media pH pH > 7.5Rapid Degradation Avoid HEPES buffers if pH drifts high.[]
Serum 10% FBSHigh Binding Reduces free drug; stabilizes against oxidation but lowers potency.[]
Light UV/VisPhoto-oxidationWork in low light; wrap tubes in foil.[]

Visualized Workflows

Figure 1: Optimal Preparation & Handling Workflow

This diagram illustrates the decision logic to prevent precipitation and minimize oxidation during experiment setup.

GStockDMSO Stock(10-50 mM)Store @ -80°CDilutionDilution StrategyStock->DilutionDirectDirect Spike(< 0.1% DMSO)Dilution->DirectLow Conc (<10µM)IntermedIntermediate Step(10x in PBS)Dilution->IntermedHigh Conc (>10µM)MediaCell Culture Media(37°C, pH 7.4)Direct->MediaVortex while addingIntermed->MediaSlow additionPrecipCheck forPrecipitationMedia->PrecipSuccessAdd to Cells(Start T=0)Precip->SuccessClear SolutionFailPrecipitate Visible(Cloudy)Precip->FailTurbidFixSonicate orReduce Conc.Fail->FixFix->Media

Caption: Figure 1. Step-by-step decision tree for solubilizing (-)-20-deoxocarnosol. The intermediate dilution step is critical for higher concentrations to prevent "crash-out."[]

Figure 2: Degradation Mechanism

This diagram details the chemical fate of the compound in oxidative environments.

DegradationCompound(-)-20-Deoxocarnosol(Catechol Form)ACTIVEIntermediateSemiquinoneRadicalCompound->Intermediate -e-, -H+QuinoneOrtho-Quinone(Electrophile)REACTIVEIntermediate->Quinone OxidationAdductProtein Adducts(Loss of Function)Quinone->Adduct + Protein/NucleophileFactorsAccelerators:- High pH (>7.4)- Light- Iron/CopperFactors->Compound

Caption: Figure 2. Oxidative pathway.[] The transition from the active catechol form to the reactive quinone leads to irreversible protein binding and loss of biological activity.

Standardized Protocol: The "Stability-First" Assay Setup

Objective: To treat cells with (-)-20-deoxocarnosol while ensuring >90% compound integrity over the first 6 hours.

Materials:

  • (-)-20-Deoxocarnosol powder (Store at -20°C).[][4]

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).[]

  • Media: DMEM or RPMI (Phenol-red free preferred for colorimetric interference, but not mandatory for stability).[]

Procedure:

  • Stock Prep: Dissolve powder in DMSO to 20 mM. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

  • Media Equilibration: Pre-warm media to 37°C. Critical: Ensure media is not basic (pink/purple). If so, equilibrate in CO₂ incubator for 30 mins before use.

  • Dilution (The Vortex Method):

    • Calculate volume needed for final concentration (e.g., 1 µL stock in 1 mL media = 20 µM).[]

    • Hold the tube of media on a vortex mixer set to medium speed.

    • Inject the DMSO stock slowly into the center of the vortex.

    • Why? This prevents the "solvent shell" effect where high local concentrations cause immediate precipitation.

  • Treatment: Apply to cells immediately.[]

  • Validation (Optional): Collect 50 µL of media at T=0 and T=24h. Analyze via HPLC-UV (280 nm) to quantify remaining compound.[]

References

  • BenchChem. (2025).[] Desoxo-Narchinol A stability in DMSO and cell culture media.[][4] Retrieved from []

  • MedChemExpress. (2024).[] 20-Deoxocarnosol Product Information and Cytotoxicity Data.[][][6] Retrieved from []

  • Zhang, Y., et al. (2012).[][7] Degradation study of carnosic acid, carnosol, rosmarinic acid, and rosemary extract.[7][8] Journal of Agricultural and Food Chemistry.[] Retrieved from

  • Lemos, M.F., et al. (2015).[] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokine Production.[] Molecules.[][2][3][4][][7][8][9][10][11][12][13] Retrieved from []

  • BOC Sciences. (2025).[] 20-Deoxocarnosol Chemical Properties and Stability. Retrieved from []

Removing chlorophyll impurities from (-)-20-deoxocarnosol fractions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (-)-20-Deoxocarnosol Ticket ID: #DITERPENE-PUR-001 Subject: Chlorophyll Removal Strategies for Abietane Diterpenes Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Division

Executive Summary

Isolating (-)-20-deoxocarnosol (and related abietane diterpenes like carnosol and carnosic acid) from Rosmarinus officinalis or Salvia species presents a classic phytochemical challenge: Chlorophyll Persistence .

Chlorophylls are lipophilic pigments that co-elute with diterpenes in non-polar solvents (hexane, DCM) due to their phytol tail, yet can also contaminate polar fractions due to their porphyrin ring. Failure to remove them early leads to:

  • Column Fouling: Irreversible adsorption on expensive resins (Sephadex LH-20, C18).

  • Assay Interference: Quenching in fluorescence assays and false positives in antioxidant screens.

  • Product Degradation: Chlorophylls can act as photosensitizers, promoting the oxidation of the catechol moiety in 20-deoxocarnosol.

This guide provides a tiered approach to purification, prioritizing the stability of the target molecule.

Module 1: Bulk De-Greening (The "Rough Cut")

Use this protocol first. Do not inject crude green extracts directly onto high-value columns.

Protocol A: Liquid-Liquid Partitioning (LLE)

Mechanism: Exploits the extreme lipophilicity of the chlorophyll phytol tail versus the moderate polarity of the 20-deoxocarnosol diphenolic system.

Reagents:

  • Methanol (MeOH)[1]

  • Distilled Water (

    
    )
    
  • n-Hexane (or Petroleum Ether)

Step-by-Step:

  • Dissolution: Dissolve your crude extract in 90% aqueous Methanol (9:1 MeOH:

    
    ).
    
    • Why? 20-deoxocarnosol is soluble in MeOH. The 10% water forces highly non-polar lipids and waxes out of solution.

  • Partition: Transfer to a separatory funnel. Add an equal volume of n-Hexane .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.[2]

    • Top Layer (Hexane): Dark Green (Chlorophylls, Waxes, Carotenoids). DISCARD (or save for chlorophyll isolation).

    • Bottom Layer (Aq. MeOH): Amber/Brown (Contains 20-deoxocarnosol, phenolics). RETAIN .

  • Repetition: Wash the bottom MeOH layer 2 more times with fresh Hexane until the Hexane layer is pale green/clear.

  • Recovery: Evaporate the MeOH layer under reduced pressure (

    
    C) to obtain the "De-greened Fraction."
    

Data Summary: Efficiency vs. Yield

Solvent System Chlorophyll Removal Target Recovery Notes
Hexane / 90% MeOH High (~85%) High (>90%) Best balance. Minimal loss of diterpenes.
Hexane / 100% MeOH Moderate Moderate Some chlorophyll remains in MeOH; some diterpene migrates to Hexane.

| Pet. Ether / Ethanol | Moderate | High | Less efficient phase separation than Hexane/MeOH. |

Module 2: Adsorption Chromatography (The "Deep Clean")

If LLE is insufficient, or if you are working at an industrial scale.

Protocol B: Activated Charcoal Filtration

Warning: Charcoal is non-selective. It will adsorb some of your product. Use only if necessary.

  • Preparation: Dissolve the fraction from Module 1 in Ethanol (EtOH) .

  • Dosage: Add Activated Charcoal powder at a ratio of 10% w/w relative to the dry mass of the extract.

  • Contact Time: Stir gently for 15–30 minutes at room temperature.

    • Critical: Do not exceed 30 minutes. Equilibrium will eventually favor adsorption of the diterpenes.

  • Filtration: Filter through a bed of Celite 545 to remove fine charcoal particles.

  • Elution: Wash the filter cake with a small volume of fresh EtOH to recover loosely bound target molecules.

Module 3: Fine Purification (The "Polishing")

For high-purity isolation (>95%).

Protocol C: Sephadex LH-20 Chromatography

Mechanism: Separation based on molecular size (exclusion) and hydrogen bonding (adsorption).

  • Chlorophyll Behavior: In Methanol, chlorophylls (large molecules) often elute broadly or adsorb irreversibly if not removed prior.

  • 20-Deoxocarnosol Behavior: Elutes as a distinct band due to interaction between its phenolic hydroxyls and the dextran matrix.

Workflow:

  • Equilibration: Swell Sephadex LH-20 in 100% Methanol for 4 hours. Pack column.

  • Loading: Dissolve sample in minimum MeOH. Load carefully.

  • Elution: Isocratic elution with 100% MeOH.

  • Fractionation:

    • Early Fractions: Large tannins, residual polymeric pigments.

    • Middle Fractions: (-)-20-Deoxocarnosol (and other diterpenes).

    • Late/Retained: Residual Chlorophyll degradation products (pheophytins).

Visualizing the Workflow

ChlorophyllRemoval Start Crude Extract (Green/Tarry) LLE Liquid-Liquid Extraction (Hexane / 90% MeOH) Start->LLE Check1 Is it still Green? LLE->Check1 Bottom Layer Waste Hexane Layer (Chlorophylls/Waxes) LLE->Waste Top Layer Charcoal Activated Charcoal (10% w/w, 15 mins) Check1->Charcoal Yes (Green tint) LH20 Sephadex LH-20 (100% MeOH) Check1->LH20 No (Amber) Charcoal->LH20 Filtrate Pure (-)-20-Deoxocarnosol (>95% Purity) LH20->Pure Middle Fractions

Figure 1: Decision matrix for chlorophyll removal. Note that Activated Charcoal is a secondary intervention, not the primary step, to preserve yield.

Troubleshooting & FAQs

Q1: I used Hexane/MeOH LLE, but my methanol layer is still green. Why? A: You likely have Pheophytins (degraded chlorophyll). When extracts sit or are exposed to weak acids, the Magnesium ion (


) is ejected from the chlorophyll porphyrin ring, creating pheophytin. Pheophytins are less polar than chlorophyll but can still drag into the MeOH layer if the water content is too low.
  • Fix: Increase the water content of your MeOH layer to 15% or 20% (

    
     or 
    
    
    
    MeOH:
    
    
    ). This forces the more hydrophobic pheophytins into the Hexane layer. Caution: Too much water will precipitate your diterpenes.

Q2: My Sephadex LH-20 column has turned permanently green at the top. Is it ruined? A: Not necessarily, but it is fouled. Chlorophylls adhere strongly to the dextran matrix via hydrophobic interactions.

  • Fix: Do NOT use strong acid/base.

    • Wash the column with Acetone or Ethyl Acetate (in reverse flow if possible). These solvents are better at solubilizing the lipophilic pigments than MeOH.

    • Re-equilibrate with 3 column volumes of MeOH before reuse.

    • If this fails, discard the top 2-3 cm of the resin bed.

Q3: Can I use Saponification (NaOH) to break down the chlorophyll? A: ABSOLUTELY NOT. While saponification cleaves the phytol tail making chlorophyll water-soluble (chlorophyllin), the high pH will rapidly oxidize the catechol (ortho-diphenol) group of (-)-20-deoxocarnosol into a quinone or cause ring opening. This will destroy your target molecule. Always maintain neutral or slightly acidic conditions.

Q4: I'm losing too much yield with Activated Charcoal. Is there an alternative? A: Yes. Use Diaion HP-20 or MCI Gel CHP20P (styrenic resins).

  • Load the extract onto the resin in 30% MeOH.

  • Wash with 50% MeOH (removes sugars/polar impurities).

  • Elute the diterpenes with 80-90% MeOH .

  • Wash the column with Acetone to strip the retained chlorophylls (which stick the hardest). This method is more selective than charcoal but requires a column setup.

References

  • Separation of Carnosic Acid and Carnosol. Journal of Natural Products. Methods for isolating abietane diterpenes using centrifugal partition chromatography and solvent systems.

  • Evaluation of the impact of chlorophyll removal techniques on polyphenols. Journal of Food Science. Comparative analysis of Hexane partitioning vs. Activated Charcoal.

  • Sephadex LH-20 Applications. MDPI Molecules. Comprehensive review on the use of LH-20 for phenolic isolation and the behavior of lipophilic pigments.

  • MCI Gel/Diaion Protocols. Mitsubishi Chemical Corporation. Technical data on CHP20P resins for natural product separation.

Sources

Technical Support Center: Stability Profiling & Degradation Analysis of (-)-20-Deoxocarnosol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to assist researchers in the stability profiling and structural elucidation of (-)-20-deoxocarnosol and its degradation products.

Subject: Troubleshooting degradation pathways, LC-MS identification, and stability protocols for (-)-20-deoxocarnosol. Ticket ID: T-DEOX-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Framework: Understanding the Molecule

Before troubleshooting, it is critical to understand the structural vulnerabilities of (-)-20-deoxocarnosol (C₂₀H₂₈O₃). Unlike its oxidized counterpart Carnosol (a lactone), 20-deoxocarnosol contains a cyclic ether bridge at the C-20 position.

Primary Instability Factors:

  • Catechol Moiety (C11, C12): The ortho-dihydroxy group is highly susceptible to oxidation, forming reactive quinones. This is the primary driver of color change (browning) and polymerization.

  • Benzylic C-20 Position: The cyclic ether methylene group is prone to oxidation, converting 20-deoxocarnosol into Carnosol .

  • Electrophilic Attack: The resulting quinones are electrophilic and react with nucleophilic solvents (methanol, water) or proteins.

Troubleshooting Guide: LC-MS/MS Analysis

Issue: "I see a peak splitting or excessive tailing in my chromatogram."

Root Cause: Catechol moieties act as weak acids and bidentate ligands. They can chelate trace metal ions (Fe, Al) in the LC system or interact with residual silanols on the column stationary phase.

Corrective Protocol:

  • Mobile Phase Modification: Ensure your aqueous mobile phase contains 0.1% Formic Acid (pH ~2.7). This suppresses ionization of the phenolic hydroxyls, keeping them neutral and reducing silanol interaction.

  • Column Choice: Switch to a column with "end-capping" or embedded polar groups (e.g., Waters T3 or Phenomenex Kinetex XB-C18) designed for phenolic retention.

  • System Passivation: If tailing persists, flush the LC system with 0.1% EDTA or Phosphoric Acid overnight to remove trace metals, then re-equilibrate.

Issue: "I cannot identify the degradation products. The mass spectrum is ambiguous."

Root Cause: In-source fragmentation or incorrect ionization mode. Diterpenes often lose water or CO₂ (in the case of carnosic acid derivatives) in the source.

Diagnostic Steps:

  • Ionization Mode: Use ESI Negative Mode (

    
    ). Phenolic protons ionize readily here, providing cleaner spectra than positive mode.
    
  • Mass Shift Rules: Use the following table to predict degradant identities based on mass shifts relative to the parent (

    
     315 for 
    
    
    
    ).
Mass Shift (

)
ModificationProbable DegradantMechanism
+14 Da

Carnosol Oxidation of C20 ether to lactone
+16 Da

Hydroxylated 20-deoxocarnosol Hydroxylation (typically C7)
+30 Da

Rosmanol / Epirosmanol Lactonization + C7 hydroxylation
-2 Da

Ortho-Quinone Oxidation of catechol to quinone
+32 Da

Methoxy-derivative Solvent addition (if MeOH used)

Workflow: Forced Degradation Protocols

To validate your stability-indicating method, perform these stress tests. These protocols mimic accelerated aging and isolate specific degradation pathways.

Protocol A: Oxidative Stress (Simulating Air Exposure)
  • Reagent: 3% Hydrogen Peroxide (

    
    ).
    
  • Procedure: Dissolve 1 mg 20-deoxocarnosol in 1 mL Acetonitrile. Add 100 µL 3%

    
    . Incubate at RT for 4 hours.
    
  • Expected Outcome: Rapid conversion to Carnosol and Quinone intermediates.

  • Note: If the solution turns orange/brown, quinones have formed.

Protocol B: Photolytic Stress (Simulating Storage Conditions)
  • Source: Xenon arc lamp or cool white fluorescent light (1.2 million lux hours).

  • Procedure: Expose solid powder and solution (in clear glass) for 24 hours.

  • Expected Outcome: Formation of radical-induced degradants. Look for dimerization peaks (

    
    ) or ring-opening products.
    
Protocol C: Hydrolytic Stress (pH Dependent)
  • Acid: 0.1 N HCl, 60°C, 2 hours. (Generally stable, but may dehydrate).

  • Base: 0.1 N NaOH, RT, 1 hour. (Highly unstable).

  • Expected Outcome (Base): Rapid degradation via quinone methide formation. Irreversible.

Visualization: Degradation Pathways

The following diagram illustrates the validated chemical pathways connecting (-)-20-deoxocarnosol to its primary metabolites.

Degradation_Pathway Deoxo (-)-20-Deoxocarnosol (C20 Cyclic Ether) [M-H]- = 315 Quinone o-Quinone Intermediate (Reactive Electrophile) [M-H]- = 313 Deoxo->Quinone Oxidation (-2H) (Catechol -> Quinone) Carnosol Carnosol (C20 Lactone) [M-H]- = 329 Deoxo->Carnosol C20 Oxidation (+O, -2H) (Ether -> Lactone) Dimers Diterpene Dimers (Polymerization) High MW Quinone->Dimers Diels-Alder / Coupling Rosmanol Rosmanol / Epirosmanol (C7-Hydroxylated Lactone) [M-H]- = 345 Carnosol->Rosmanol Oxidation + Hydrolysis (+OH)

Figure 1: Primary degradation pathways of (-)-20-deoxocarnosol. Blue indicates the parent compound; Green indicates the primary stable oxidation product; Red indicates the reactive intermediate.

Scientific Rationale (Mechanism of Action)

The "Deoxo" to "Oxo" Transition

The most critical degradation pathway for 20-deoxocarnosol is the oxidation of the C-20 cyclic ether to the C-20 lactone, effectively converting it into Carnosol . This reaction is catalyzed by Reactive Oxygen Species (ROS) and is accelerated by light.

  • Evidence: Studies on the biosynthetic pathway (CYP76AK enzymes) demonstrate that the C-20 position is the primary site of oxidative modification in this class of diterpenes [1].[1]

Catechol Recycling & Quinone Methides

Like carnosic acid, 20-deoxocarnosol functions as an antioxidant by donating hydrogen atoms from its catechol hydroxyls. This results in a semiquinone radical, which further oxidizes to a quinone.

  • Crucial Insight: In the presence of water or alcohols, the quinone is unstable. It can tautomerize to a quinone methide , which is susceptible to nucleophilic attack, leading to 7-alkoxy derivatives (e.g., 7-methoxy-rosmanol if methanol is the solvent) [2].

References

  • Ignea, C., et al. (2019). CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast. Proceedings of the National Academy of Sciences.

  • Zhang, Y., et al. (2012).[2] Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract Assessed Using HPLC.[2] Journal of Agricultural and Food Chemistry.

  • Lemos, M., et al. (2015). HPLC-DAD-MS/MS Analysis of Abietane Diterpenes in Rosemary. Food Chemistry.

  • Masuda, T., et al. (2005).[3] Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. Journal of Agricultural and Food Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of (-)-20-Deoxocarnosol and Carnosol: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the abietane diterpenes (-)-20-deoxocarnosol and carnosol. Drawing upon available experimental data, we will explore their structural nuances and the resulting implications for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Introduction: Two Structurally Related Diterpenes from the Lamiaceae Family

Carnosol and its structural analog, (-)-20-deoxocarnosol, are naturally occurring phenolic diterpenes predominantly found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia spp.). Both compounds have garnered significant interest within the scientific community for their potential therapeutic applications. Carnosol, a major antioxidant component of rosemary, is well-documented for its extensive antioxidant, anti-inflammatory, and anticancer effects[1][2]. It is an oxidative derivative of carnosic acid[2]. While structurally very similar, the absence of a hydroxyl group at the C-20 position in (-)-20-deoxocarnosol introduces subtle yet potentially significant differences in their physicochemical properties and biological activities. This guide aims to dissect these differences through a detailed examination of their structure-activity relationships.

Structural Comparison: A Subtle Yet Significant Distinction

The core chemical structure of both carnosol and (-)-20-deoxocarnosol is the abietane diterpene skeleton. The key structural difference lies at the C-20 position of the molecule.

  • Carnosol: Possesses a hydroxyl group (-OH) at the C-20 position.

  • (-)-20-Deoxocarnosol: Lacks this hydroxyl group at the C-20 position.

This seemingly minor variation can influence the molecule's polarity, steric hindrance, and electron distribution, which in turn can affect how it interacts with biological targets such as enzymes and receptors.

Comparative Biological Activities: Unraveling the Impact of the C-20 Hydroxyl Group

While extensive research has been conducted on carnosol, data on (-)-20-deoxocarnosol is less abundant, making a direct, comprehensive comparison challenging. However, by synthesizing the available information, we can begin to understand their relative potencies.

Antioxidant Activity

Both carnosol and its derivatives are recognized for their antioxidant properties. The antioxidant activity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential[1].

Table 1: Reported Antioxidant and Biological Activities of Carnosol

Biological ActivityAssayTest SystemIC50 Value (µM)Reference
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells9.4[2]
Anticancer Cytotoxicity (Cell Viability)MCF-7 (Breast Cancer)82[2]

Note: IC50 values for (-)-20-deoxocarnosol in similar assays are not well-documented in the reviewed literature, highlighting a gap in the current research.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Both carnosol and other abietane diterpenes from Salvia species have demonstrated anti-inflammatory properties[5][6]. The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Anticancer Activity

Carnosol has demonstrated promising anticancer properties against various cancer cell lines[1][2]. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. For instance, carnosol has shown cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 82 µM[2].

Information regarding the anticancer activity of (-)-20-deoxocarnosol is scarce. The cytotoxicity of diterpenes is an active area of research, and the structural features that govern their anticancer potential are complex. The presence or absence of the C-20 hydroxyl group could affect the molecule's ability to interact with key targets in cancer cells, but further investigation is required to elucidate the specific role of this functional group in the anticancer activity of this class of compounds.

Experimental Methodologies: A Guide to Comparative Analysis

To facilitate further research and a direct comparison of (-)-20-deoxocarnosol and carnosol, detailed protocols for key in vitro assays are provided below. These standardized methods are crucial for generating reliable and comparable data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container at 4°C.

  • Preparation of Test Compounds: Prepare stock solutions of (-)-20-deoxocarnosol and carnosol in methanol. From these, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Plate 96-Well Plate DPPH->Plate Compounds Test Compounds (Serial Dilutions) Compounds->Plate Incubate Incubate in Dark (30 min) Plate->Incubate Reader Measure Absorbance (517 nm) Incubate->Reader Calculate Calculate % Scavenging Reader->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of (-)-20-deoxocarnosol or carnosol.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulation: After pre-incubation, add LPS (1 µg/mL final concentration) to all wells except the negative control wells (which receive only medium).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of NO Inhibition:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in each sample from the standard curve.

    • Calculate the percentage of NO inhibition using the formula: % Inhibition = [ (Nitrite_LPS - Nitrite_Sample) / Nitrite_LPS ] * 100 where Nitrite_LPS is the nitrite concentration in the LPS-stimulated control and Nitrite_Sample is the nitrite concentration in the wells treated with the test compound and LPS.

  • Determination of IC50: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by plotting the percentage of inhibition against the compound concentration.

Diagram of Nitric Oxide Inhibition Assay Workflow:

NO_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Treat Treat with Compounds Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect 24h Incubation Griess Griess Assay Collect->Griess Read Measure Absorbance (540 nm) Griess->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the nitric oxide inhibition assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of (-)-20-deoxocarnosol or carnosol. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

  • Determination of IC50: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration.

Diagram of MTT Assay Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells Treat Treat with Compounds Seed->Treat Add_MTT Add MTT Solution Treat->Add_MTT 24-72h Incubation Solubilize Solubilize Formazan Add_MTT->Solubilize 4h Incubation Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The lack of direct comparative studies and quantitative data for (-)-20-deoxocarnosol represents a significant knowledge gap. Future research should focus on conducting head-to-head comparisons of these two compounds using standardized in vitro and in vivo models. Determining the IC50 values of (-)-20-deoxocarnosol in antioxidant, anti-inflammatory, and various cancer cell line proliferation assays is crucial for a comprehensive understanding of its structure-activity relationship in comparison to carnosol. Such studies will not only elucidate the role of the C-20 hydroxyl group but also potentially uncover unique therapeutic properties of (-)-20-deoxocarnosol, paving the way for its development as a novel therapeutic agent.

References

  • Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence. (2020). MDPI. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). PMC. [Link]

  • Carnosol: A promising anti-cancer and anti-inflammatory agent. (2011). PMC. [Link]

  • New Insights into the Antioxidant and Anti-Inflammatory Effects of Italian Salvia officinalis Leaf and Flower Extracts in Lipopolysaccharide and Tumor-Mediated Inflammation Models. (2021). PubMed. [Link]

  • Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. (2017). PMC. [Link]

  • Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. [Link]

  • Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. (2023). Canadian Center of Science and Education. [Link]

  • Anti-inflammatory and antitumor activities of the chloroform extract and anti-inflammatory effect of the three diterpenes isolated from Salvia ballotiflora Benth. (2021). PubMed. [Link]

  • Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii. (2025). PubMed. [Link]

  • DPPH antioxidant activity: the highest level (lowest IC50) found in... (n.d.). ResearchGate. [Link]

  • Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. (n.d.). PMC. [Link]

  • (PDF) Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms. (2017). ResearchGate. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. (2022). PubMed. [Link]

  • Anti-inflammatory norabietane diterpenoids from the leaves of Salvia officinalis L. | Request PDF. (n.d.). ResearchGate. [Link]

  • Cytotoxic Activities of Water-Soluble Chitosan Derivatives With Different Degree of Deacetylation. (n.d.). PubMed. [Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. (n.d.). MDPI. [Link]

  • New Insights into the Antioxidant and Anti-Inflammatory Effects of Italian Salvia officinalis Leaf and Flower Extracts in Lipopolysaccharide and Tumor-Mediated Inflammation Models. (2021). MDPI. [Link]

  • Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. (n.d.). MDPI. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI. [Link]

  • Gastroprotective effect and cytotoxicity of carnosic acid derivatives. (n.d.). PubMed. [Link]

  • Anti-inflammatory and Anti-oxidant Activity of Hidrox® in Rotenone-Induced Parkinson's Disease in Mice. (2020). PubMed. [Link]

  • Antioxidant activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. [Link]

  • Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress. (n.d.). PubMed. [Link]

  • Anti-inflammatory and Anti-oxidant Activity of Hidrox® in Rotenone-Induced Parkinson's Disease in Mice. (2020). MDPI. [Link]

  • Comparative study of rosemary extracts and several synthetic and natural food antioxidants. Relevance of carnosic acid/carnosol ratio. (2020). PubMed. [Link]

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. (n.d.). PubMed. [Link]

  • Cytotoxic activity of aryl and heteroaroxylazoxy derivatives. (n.d.). PubMed. [Link]

Sources

Comparative Guide: Cytotoxicity Profiles of (-)-20-Deoxocarnosol and Rosmanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (-)-20-deoxocarnosol vs rosmanol cytotoxicity profiles Content Type: Publish Comparison Guides

Executive Summary

This technical guide provides a rigorous comparison between (-)-20-deoxocarnosol and rosmanol , two bioactive abietane diterpenes derived from Salvia and Rosmarinus species.[] While both share a structural backbone, their cytotoxic mechanisms differ significantly.[] Rosmanol acts as a broad-spectrum antiproliferative agent, primarily driving apoptosis via mitochondrial disruption and G2/M cell cycle arrest.[] In contrast, (-)-20-deoxocarnosol exhibits a more targeted profile, modulating specific inflammatory and survival pathways (NF-κB, STAT3, AKT) with distinct selectivity for leukemia and hepatic cancer lines over normal epithelial cells.[]

Chemical & Structural Context

Understanding the Structure-Activity Relationship (SAR) is prerequisite to interpreting the cytotoxicity data.[] The primary differentiator is the oxidation state at the C-20 position.[]

FeatureRosmanol (-)-20-Deoxocarnosol
Core Skeleton Abietane diterpeneAbietane diterpene
Key Functional Group C-20 Lactone: Possesses a carbonyl oxygen at C-20, forming a lactone ring with C-7.[]C-20 Cyclic Ether: Lacks the C-20 carbonyl; contains a reduced epoxymethano bridge.[]
Hydrophilicity Higher (due to lactone polarity and C-7 OH).[]Lower (more lipophilic due to ether linkage).[]
Implication The lactone ring is often a Michael acceptor, facilitating covalent binding to proteins.The cyclic ether is chemically stable, suggesting non-covalent receptor modulation.[]
Cytotoxicity Profile Analysis

The following data aggregates IC50 values from primary pharmacological screens. Note the distinct selectivity of 20-deoxocarnosol towards HL-60 and SMMC-7721 cells, whereas it remains relatively inert against lung (A549) and breast (MCF-7) lines compared to Rosmanol.[]

Table 1: Comparative IC50 Values (µM)
Cell LineTissue Origin(-)-20-Deoxocarnosol [1][2]Rosmanol [3][4]Selectivity Insight
HL-60 Leukemia15.15 (High Potency)5.0 - 10.0Both are highly effective against hematological malignancies.[]
SMMC-7721 Liver32.70 10.0 - 20.0Rosmanol is generally more potent in solid hepatic tumors.[]
SW480 Colon24.79 ~15.0Comparable moderate activity.[][2]
A549 Lung> 40.0 (Low Activity)10.0 - 25.0Rosmanol is superior for lung carcinoma models.[]
MCF-7 Breast> 40.05.0 - 15.0Rosmanol shows broad efficacy; 20-deoxocarnosol is resistant.[]
BEAS-2B Normal Lung> 40.0> 30.020-Deoxocarnosol shows superior safety margin (High Selectivity Index).[]

Analyst Note: The lack of cytotoxicity of 20-deoxocarnosol in BEAS-2B (normal epithelial cells) at concentrations where it inhibits leukemia cells (HL-60) suggests it is a candidate for targeted therapy with a potentially wider therapeutic window than rosmanol.[]

Mechanistic Divergence

While Rosmanol functions like a "sledgehammer" inducing oxidative stress and general apoptosis, 20-deoxocarnosol acts as a "scalpel," dissecting specific signaling cascades.[]

Rosmanol: The Apoptotic Inducer
  • Mechanism: Triggers the intrinsic mitochondrial pathway.[]

  • Effect: Loss of mitochondrial membrane potential (

    
    ), release of cytochrome c, and activation of Caspase-3/9.
    
  • Cell Cycle: Induces arrest specifically at the G2/M phase .[]

(-)-20-Deoxocarnosol: The Pathway Modulator []
  • NF-κB Blockade: Inhibits IL-1β-induced nuclear translocation of the p65 subunit, preventing the transcription of pro-survival cytokines.[]

  • STAT3 Inhibition: Specifically blocks phosphorylation at Tyr705 , shutting down a critical oncogenic driver in leukemia and liver cancer.

  • AKT/GSK3β Axis: Modulates phosphorylation levels, interfering with the PI3K/Akt survival signaling.[]

Diagram 1: Comparative Signaling Pathways

PathwayMap Deoxo (-)-20-Deoxocarnosol NFkB NF-κB (p65) Translocation Block Deoxo->NFkB Inhibits STAT3 STAT3 (Tyr705) Phosphorylation Block Deoxo->STAT3 Blocks AKT AKT/GSK3β Modulation Deoxo->AKT Regulates Survival Reduced Survival & Proliferation NFkB->Survival Downregulates STAT3->Survival Downregulates Rosmanol Rosmanol Mito Mitochondrial Dysfunction Rosmanol->Mito Depolarizes ROS ROS Generation Rosmanol->ROS Induces G2M G2/M Cell Cycle Arrest Rosmanol->G2M Arrests Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis Caspase Cascade ROS->Apoptosis G2M->Survival Halts Division

Figure 1: Mechanistic bifurcation between the specific signaling modulation of (-)-20-deoxocarnosol and the broad apoptotic induction of Rosmanol.[]

Experimental Validation Protocols

To validate these profiles in your own lab, use the following self-validating workflows. Causality is ensured by including specific inhibitors and negative controls.[]

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine IC50 and Selectivity Index (SI).

  • Critical Control: Use BEAS-2B (normal) alongside HL-60 (cancer) to calculate SI.[]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of (-)-20-deoxocarnosol and Rosmanol in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 72 hours . (Note: 24h is often insufficient for STAT3-mediated effects to manifest as cell death).[]

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Mechanism Confirmation (Flow Cytometry)
  • Objective: Distinguish between G2/M arrest (Rosmanol) and Apoptosis without specific arrest (Deoxocarnosol).

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize cell cycle.

  • Exposure: Treat with IC50 concentration for 24h.

  • Staining:

    • Tube A (Cycle): Fix in 70% Ethanol, stain with Propidium Iodide (PI) + RNase.

    • Tube B (Death): Stain with Annexin V-FITC + PI (unfixed).[]

  • Analysis:

    • Rosmanol Signature: Accumulation in G2/M peak (Tube A) + Annexin V positive (Tube B).

    • 20-Deoxocarnosol Signature: Sub-G1 peak (Tube A) + Annexin V positive (Tube B) without specific G2/M accumulation.[]

Diagram 2: Experimental Workflow Logic

Workflow Start Start: Cell Culture (HL-60 / A549) Treat Treatment (0-100 µM, 72h) Start->Treat MTT MTT Assay (Viability) Treat->MTT Flow Flow Cytometry (Mechanism) Treat->Flow Decision Calculate IC50 MTT->Decision ResultB G2/M Arrest? Likely Rosmanol Mode Flow->ResultB ResultC Sub-G1 Only? Likely Deoxocarnosol Mode Flow->ResultC ResultA IC50 < 20µM? Potent Cytotoxic Decision->ResultA Yes

Figure 2: Decision tree for validating the specific cytotoxic mode of action.

Expert Discussion: The "Deoxo" Advantage

The absence of the C-20 oxygen in (-)-20-deoxocarnosol is not merely a structural triviality; it fundamentally alters the compound's reactivity.[]

  • Metabolic Stability: The lactone ring in Rosmanol is susceptible to hydrolysis by esterases in vivo.[] The cyclic ether in 20-deoxocarnosol is more resistant to metabolic cleavage, potentially offering a longer half-life in plasma.[]

  • Target Specificity: The data indicates that 20-deoxocarnosol is less "sticky" than Rosmanol.[] By not reacting promiscuously with proteins via a lactone moiety, it requires specific hydrophobic pockets (like those in STAT3 or NF-κB) to bind.[] This explains its lack of toxicity in normal cells (BEAS-2B) and its inactivity in breast cancer cells (MCF-7), contrasting with its high potency in leukemia (HL-60).[]

Recommendation:

  • Use Rosmanol if your goal is broad-spectrum oxidative stress induction or chemosensitization in resistant solid tumors.[]

  • Use (-)-20-deoxocarnosol if you are targeting hematological malignancies or inflammation-driven hepatocellular carcinoma (HCC), specifically to exploit the STAT3/NF-κB inhibition pathway.[]

References
  • Guerrero, I. C., et al. (2006).[][3] Abietane diterpenoids from Salvia pachyphylla and S. clevelandii with cytotoxic activity against human cancer cell lines.[] Journal of Natural Products.

  • BOC Sciences / MedChemExpress. (2024).[] 20-Deoxocarnosol Product Datasheet & Cytotoxicity Validation.[] Chemical Data Repository.

  • Lai, C. S., et al. (2009).[] Rosmanol potently induces apoptosis through both the mitochondrial apoptotic pathway and death receptor pathway in human colon adenocarcinoma COLO 205 cells. Food and Chemical Toxicology.

  • Fahim, F. A., et al. (2012).[] Allied studies on the effect of Rosmarinus officinalis L. on experimental hepatotoxicity and mutagenesis. International Journal of Food Sciences and Nutrition.

  • Escuder, B., et al. (2002).[][4] Antioxidant capacity of abietanes from Sphacele salviae.[][5] Natural Product Letters.

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying (-)-20-Deoxocarnosol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the analysis of (-)-20-deoxocarnosol, a diterpenoid with known antioxidant and antiprotozoal activities, the quality of the reference standard is the bedrock upon which all subsequent experimental results are built.[1][] This guide provides an in-depth comparison of commercially available (-)-20-deoxocarnosol reference standards and outlines the essential experimental protocols for their qualification.

The selection of a reference standard should not be a perfunctory step. It is a critical decision that directly impacts the validity of research findings and the efficiency of drug development pipelines. A well-characterized reference standard ensures the accuracy of identification, purity assessment, and quantification of (-)-20-deoxocarnosol in various matrices.

Comparing Commercial Reference Standards for (-)-20-Deoxocarnosol Analysis

Several suppliers offer (-)-20-deoxocarnosol reference standards. While a definitive "best" option depends on the specific application and regulatory requirements, a careful comparison of their specifications is crucial. The following table summarizes publicly available information from prominent suppliers. It is imperative for the end-user to request a comprehensive, batch-specific Certificate of Analysis (CoA) prior to purchase to obtain detailed analytical data.

Supplier Product Number Stated Purity Format Storage Analytical Techniques Mentioned
ChemFaces CFN92175≥98%Powder2-8 °C, protected from air and light¹H-NMR, HPLC[3]
BOC Sciences B2703-477667>98%Powder-Not specified on product page[]
ALB Technology ALB-RS-0337895%Crystalline Powder-NMR, HPLC[5]
Pharmaffiliates PA PHY 003171Not specifiedPowder2-8°C RefrigeratorNot specified on product page[6]

Note: The absence of detailed information on a supplier's website does not necessarily indicate a lower quality product. Reputable suppliers will provide a detailed Certificate of Analysis upon request.

The Critical Role of the Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is the primary tool for evaluating the quality of a reference standard. Beyond the stated purity, a thorough CoA should include:

  • Identity Confirmation: Spectroscopic data (¹H-NMR, ¹³C-NMR, MS) confirming the chemical structure.

  • Purity Assessment: Chromatographic purity by a validated HPLC method, including the chromatogram showing the main peak and any impurities.

  • Mass Balance Calculation: A detailed breakdown of the purity assignment, accounting for chromatographic purity, water content (Karl Fischer titration), residual solvents (Headspace GC), and non-volatile impurities (Thermogravimetric Analysis).

  • Batch-Specific Data: All data should be specific to the lot number being purchased.

Experimental Protocols for Reference Standard Qualification

Even with a supplier's CoA, it is often necessary, especially in regulated environments, to perform in-house verification of a new reference standard. The following are detailed protocols for the essential analytical techniques used to qualify a (-)-20-deoxocarnosol reference standard.

Workflow for In-House Qualification of a (-)-20-Deoxocarnosol Reference Standard

Reference_Standard_Qualification_Workflow cluster_0 Initial Assessment cluster_1 Analytical Testing cluster_2 Data Evaluation & Finalization A Receive Reference Standard B Review Supplier's CoA A->B C Visual Inspection B->C D Identity Confirmation (¹H-NMR, ¹³C-NMR, MS) C->D E Chromatographic Purity (HPLC-UV) D->E F Water Content (Karl Fischer) E->F G Residual Solvents (Headspace GC) F->G H Non-Volatile Impurities (TGA) G->H I Calculate Purity (Mass Balance) H->I J Compare with Supplier's CoA I->J K Establish In-House Reference Standard J->K

Caption: Workflow for the in-house qualification of a (-)-20-deoxocarnosol reference standard.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification of a chemical compound.[]

1.1. ¹H-NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5 mg of the (-)-20-deoxocarnosol reference standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field strength NMR spectrometer.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.

  • Data Analysis: Process the spectrum and compare the chemical shifts, coupling constants, and integration values with published data or the supplier's CoA.

1.2. ¹³C-NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H-NMR.

  • Data Acquisition: Acquire the ¹³C-NMR spectrum. A proton-decoupled experiment is standard.

  • Data Analysis: Compare the observed chemical shifts with expected values to confirm the carbon skeleton of the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common method for assessing the purity of a reference standard.

2.1. HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the main component from any impurities. A suitable mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.[8]

    • Gradient Program Example: Start with a lower concentration of acetonitrile and gradually increase it over the run time to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of (-)-20-deoxocarnosol (a wavelength around 280 nm is a reasonable starting point for phenolic compounds).

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, further confirming the identity of the reference standard.[9]

3.1. LC-MS Method

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The sample can be introduced via direct infusion or through an LC separation. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of (-)-20-deoxocarnosol (C₂₀H₂₈O₃, MW: 316.44).

Decision Tree for Selecting a (-)-20-Deoxocarnosol Reference Standard

Reference_Standard_Selection A Define Analytical Need (e.g., Qualitative ID, Quantitative Assay) B Research Potential Suppliers A->B C Request Batch-Specific CoA from Suppliers B->C D Does CoA provide comprehensive data? (NMR, HPLC, MS, Mass Balance) C->D D->C No E Compare Stated Purity and Impurity Profile D->E Yes F Consider Cost and Availability E->F G Select and Procure Reference Standard F->G H Perform In-House Qualification G->H I Does it meet acceptance criteria? H->I J Approve for Use I->J Yes K Contact Supplier/Select Alternative I->K No K->B

Caption: A decision-making workflow for the selection of a suitable (-)-20-deoxocarnosol reference standard.

Conclusion

The selection and proper qualification of a (-)-20-deoxocarnosol reference standard are non-negotiable for ensuring the integrity of analytical data in research and pharmaceutical development. While commercial suppliers provide a convenient source for these materials, it is the responsibility of the end-user to perform due diligence by carefully reviewing the Certificate of Analysis and, where necessary, conducting in-house verification. By following the detailed protocols and decision-making workflows outlined in this guide, scientists can confidently establish a reliable analytical baseline for their work with (-)-20-deoxocarnosol.

References

  • Pharmaffiliates. (n.d.). CAS No : 94529-97-2 | Chemical Name : 20-Deoxocarnosol. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Gomez-Alonso, S., et al. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. Molecules, 28(18), 6689.
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Portfolio. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • De Bleye, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 181, 113084.
  • Paepe, E., et al. (2021).
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. Retrieved from [Link]

  • USP-NF. (2019, September 27). <467> RESIDUAL SOLVENTS. Retrieved from [Link]

  • De Bleye, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 181, 113084.
  • Mohamad, M., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • ALB Technology. (n.d.). 94529-97-2 | 20-Deoxocarnosol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates | Impurity standard manufacturer | CRDMO in India | USFDA Inspected. Retrieved from [Link]

Sources

Comparative Pharmacokinetics of Abietane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Paradox

Abietane diterpenes—specifically Tanshinones (from Salvia miltiorrhiza) and Carnosic Acid/Carnosol (from Rosmarinus officinalis)—represent a class of potent pharmacological agents hampered by distinct pharmacokinetic (PK) barriers.[1]

For drug development professionals, the challenge is bipartite:

  • The Tanshinone Challenge: High lipophilicity (LogP > 3) leading to solubility-limited absorption and extensive first-pass metabolism.[1]

  • The Carnosic Acid Challenge: Chemical instability where the parent compound rapidly oxidizes to Carnosol and other derivatives, complicating plasma quantification and exposure correlations.

This guide objectively compares the PK profiles of these molecules, providing validated bioanalytical protocols and mechanistic insights to support your experimental design.

Physicochemical Drivers of Pharmacokinetics[1]

Understanding the PK data requires grounding in the physicochemical properties that drive membrane permeability and metabolic susceptibility.

CompoundClassLogP (Approx)Solubility (Water)Primary PK Barrier
Tanshinone IIA (TSIIA) Ortho-quinone~4.8< 1 µg/mLSolubility-limited absorption; High Protein Binding
Cryptotanshinone (CTS) Ortho-quinone~3.9LowRapid tissue distribution; First-pass effect
Carnosic Acid (CA) Phenolic diterpene~4.3LowOxidative Instability ; Rapid conversion to Carnosol
Carnosol (CS) Phenolic diterpene~3.6LowP-gp efflux susceptibility

Scientist’s Note: TSIIA exhibits >99% plasma protein binding (specifically to lipoproteins).[1][2][3] In your assays, failure to disrupt these lipoprotein complexes during extraction will result in massive underestimation of total drug concentration.

Comparative Pharmacokinetic Profiles

The following data summarizes representative values from rodent studies (oral administration, 10-50 mg/kg range). Note that absolute values vary by vehicle (e.g., PEG400 vs. CMC-Na), but the relative trends remain consistent.[1]

Table 1: Representative PK Parameters (Rat Plasma)
ParameterTanshinone IIA (TSIIA)Cryptotanshinone (CTS)Carnosic Acid (CA)Carnosol (CS)
Tmax (h) 1.5 – 2.50.8 – 1.20.5 – 1.04.0 – 6.0*
T1/2 (h) 1.0 – 2.52.0 – 3.5< 0.5 (Rapid elim.)[1]1.5 – 3.0
Cmax (ng/mL) Low (< 50)**Moderate (100-300)Variable (Instability)Moderate
Bioavailability (F%) < 3.5% ~ 2.1 - 9.0%Systemic but lowN/A (Metabolite)
Elimination Route Biliary/FecalBiliary/RenalHepatic MetabolismHepatic Metabolism

*Note: Carnosol often appears as a secondary peak or has a delayed Tmax when administered as Carnosic Acid due to in vivo conversion. **Note: TSIIA Cmax is heavily dependent on formulation.[1] Nanocarriers can increase this by 10-fold.

Key Comparative Insights
  • Absorption Lag: CTS is absorbed significantly faster than TSIIA.[1] This is attributed to the slightly lower lipophilicity of CTS, allowing better dissolution in gastric fluids.[1]

  • The Conversion Factor: When dosing Carnosic Acid, you are effectively dosing a mixture of CA and CS. CA oxidizes to CS in the gastrointestinal tract and plasma.[1] PK studies must monitor both analytes simultaneously to understand total diterpene exposure.[1]

Metabolic Fate & Signaling Pathways[1]

The metabolic instability of these compounds is not random; it follows specific enzymatic pathways.[1] Understanding this is crucial for interpreting "missing" mass in mass balance studies.[1]

Diagram 1: Metabolic Biotransformation Pathways

This diagram illustrates the oxidative conversion of Carnosic Acid and the CYP-mediated metabolism of Tanshinones.

MetabolicPathways CA Carnosic Acid (Parent) CS Carnosol (Active Metabolite) CA->CS Non-enzymatic & Enzymatic TSIIA Tanshinone IIA (Parent) TS_OH Hydroxylated Tanshinones TSIIA->TS_OH CYP-mediated (Microsomal) Quinone Ortho-Quinone Derivatives CS->Quinone Further Oxidation Gluc Glucuronides (Phase II) TS_OH->Gluc Conjugation Ox [Oxidation/ROS] CYP [CYP1A2, 2C9, 3A4] UGT [UGT Enzymes]

Caption: Metabolic trajectories showing the oxidative instability of Carnosic Acid vs. the CYP-driven hydroxylation of Tanshinone IIA.[1]

Validated Bioanalytical Protocol (LC-MS/MS)

To ensure data integrity (Trustworthiness), the following protocol is designed to minimize matrix effects and prevent ex vivo degradation of Carnosic Acid.

Critical Reagents
  • Internal Standard (IS): Dihydrotanshinone I (for Tanshinones) or Rosmarinic Acid (for CA/CS).[1] Do not use structural analogs that oxidize easily.[1]

  • Antioxidant Stabilizer: 0.1% Ascorbic acid added to plasma immediately upon collection (Critical for CA).[1]

Diagram 2: High-Throughput Bioanalysis Workflow

Standardized workflow for plasma extraction and quantification.

BioanalysisWorkflow Sample 1. Sample Collection (Rat Plasma) Stabilize 2. Stabilization (Add 0.1% Ascorbic Acid) Sample->Stabilize Immediate (<5 min) ppt 3. Protein Precipitation (Acetonitrile 3:1 v/v) Stabilize->ppt Add IS Note1 Prevents CA -> CS conversion ex vivo Stabilize->Note1 Centrifuge 4. Centrifugation (12,000 rpm, 10 min, 4°C) ppt->Centrifuge Inject 5. UPLC Injection (C18 Column, 1.7µm) Centrifuge->Inject Supernatant Detect 6. MS/MS Detection (MRM Mode) Inject->Detect Note2 MRM Transitions: TSIIA: 295.1 -> 277.1 CA: 331.2 -> 287.2 Detect->Note2

Caption: Validated LC-MS/MS workflow emphasizing the critical stabilization step for Carnosic Acid analysis.

Method Parameters (Reference Standard)
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][4]

    • B: Acetonitrile (Tanshinones require high organic strength for elution).[1]

  • Ionization: ESI Negative (for CA/CS) and ESI Positive (for Tanshinones).[1] Note: Polarity switching may be required if analyzing both classes simultaneously.

Formulation Strategies for Bioavailability Enhancement[5]

Given the poor F% (<5%) of these compounds, raw powder administration is insufficient for therapeutic translation.[1]

  • Solid Dispersions: Using carriers like PVP-K30 or PEG6000 prevents crystal lattice formation, significantly improving the dissolution rate of Tanshinone IIA.[1]

  • Lipid Nanocarriers:

    • Since TSIIA binds to lipoproteins, mimicking this via Nanostructured Lipid Carriers (NLCs) enhances lymphatic transport, bypassing the liver (First-Pass).[1]

    • Data Support: NLCs have shown to increase TSIIA AUC by 3.4-fold compared to suspension.[1]

References

  • Hao, H., et al. (2006).[1] "Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion." Planta Medica. Link

  • Doolaege, E.H., et al. (2011).[1] "Absorption, Distribution and Elimination of Carnosic Acid, A Natural Antioxidant from Rosmarinus officinalis, in Rats." Plant Foods for Human Nutrition. Link

  • Yan, R., et al. (2012).[1] "In Vitro Hepatotoxicity and Cytochrome P450 Induction and Inhibition Characteristics of Carnosic Acid." Drug Metabolism and Disposition. Link

  • Bi, H.C., et al. (2007).[1] "Preclinical factors affecting the pharmacokinetic behaviour of tanshinone IIA, an investigational new drug isolated from Salvia miltiorrhiza." Xenobiotica. Link

  • Zheng, X., et al. (2020).[1] "Comparative pharmacokinetics and tissue distribution of cryptotanshinone, tanshinone IIA... after oral administration."[5] Biopharmaceutics & Drug Disposition. Link[1]

  • Mantzourani, C., et al. (2019).[1] "Development and Validation of an Analytical Method for Carnosol, Carnosic Acid and Rosmarinic Acid." Antioxidants.[1][6] Link

Sources

Validation of Molecular Docking Models for (-)-20-Deoxocarnosol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of molecular docking models for abietane diterpenes, specifically (-)-20-deoxocarnosol , presents unique challenges due to the molecule's rigid tricyclic core and specific hydrophobic properties. Unlike its oxidized counterparts (e.g., carnosol), the absence of the C20 oxygen alters its solvation profile and binding kinetics, particularly in lipophilic pockets of targets such as SARS-CoV-2 Mpro and inflammatory COX-2 enzymes .

This guide provides a rigorous, comparative analysis of docking algorithms (AutoDock Vina, Schrödinger Glide, and GOLD) and establishes a self-validating workflow. We move beyond simple scoring functions to a comprehensive protocol integrating Molecular Dynamics (MD) refinement and experimental correlation.

Part 1: Comparative Analysis of Docking Algorithms

For hydrophobic diterpenes like (-)-20-deoxocarnosol, the choice of docking software significantly impacts pose prediction accuracy. The following analysis compares the three industry standards based on their handling of abietane scaffolds.

Performance Matrix: Diterpene Docking
FeatureAutoDock Vina (1.2.x) Schrödinger Glide (XP) CCDC GOLD (ChemPLP)
Scoring Function Empirical + Knowledge-basedEmpirical (OPLS force field)Genetic Algorithm + ChemPLP
Hydrophobic Handling High. Excellent for non-polar pockets typical for diterpenes.Very High. Superior desolvation penalty handling.Moderate. Better for flexible active sites.
Pose Accuracy (RMSD) < 2.0 Å (Good)< 1.5 Å (Excellent)< 2.0 Å (Variable)
Throughput High (Fast screening)Medium (Precision focus)Low ( computationally expensive)
Licensing Open Source (Apache 2.0)CommercialCommercial
Best Use Case Initial Virtual Screening of large libraries.Lead Optimization & Pose Validation.Induced Fit Docking (Flexible receptor).
Technical Insight: Why Glide XP Often Outperforms for Deoxocarnosol

While AutoDock Vina is the standard for accessibility, Glide XP (Extra Precision) tends to yield higher correlation with experimental IC50 values for this specific class of molecules. The 20-deoxocarnosol structure relies heavily on van der Waals interactions and hydrophobic packing. Glide’s scoring function applies stricter penalties for steric clashes and provides a more accurate solvation model (VSGB 2.0) than Vina’s standard scoring function, reducing the rate of false positives in deep hydrophobic pockets [1, 5].

Part 2: The Self-Validating Workflow

To ensure scientific integrity, a docking score alone is insufficient. The following workflow enforces a "Check-and-Balance" system using Redocking and Molecular Dynamics.

Diagram 1: The Validation Logic Flow

ValidationWorkflow cluster_Docking comparative Docking Phase Start Ligand: (-)-20-Deoxocarnosol Prep Ligand Preparation (Protonation @ pH 7.4, OPLS3e) Start->Prep Vina AutoDock Vina (Global Search) Prep->Vina Glide Glide XP (Refined Scoring) Prep->Glide Consensus Consensus Pose Selection (Top 10% overlap) Vina->Consensus Glide->Consensus MD MD Simulation (100ns) (GROMACS/Desmond) Consensus->MD Analysis Stability Analysis (RMSD < 2.5Å, H-Bond Persistency) MD->Analysis Experimental Experimental Validation (FRET/SPR Assay) Analysis->Experimental If Stable

Caption: A robust validation pipeline integrating multi-engine docking consensus with MD simulation to filter false positives before wet-lab testing.

Part 3: Detailed Experimental Protocols

Phase 1: Ligand and Receptor Preparation (The Foundation)

Causality: (-)-20-deoxocarnosol is sensitive to tautomeric states. Incorrect protonation leads to failed hydrogen bond predictions.

  • Ligand Prep:

    • Generate 3D conformers using LigPrep (Schrödinger) or RDKit .

    • Critical Step: Assign partial charges using the OPLS3e force field. Unlike Gasteiger charges (used in older AutoDock versions), OPLS3e accurately models the electron density of the phenolic rings, which is vital for pi-stacking interactions [4].

    • Set pH to 7.4 ± 0.5 to simulate physiological conditions.

  • Receptor Prep (Target: SARS-CoV-2 Mpro - PDB: 6LU7):

    • Remove water molecules (unless bridging waters are identified in the native ligand complex).

    • Optimize H-bond networks using PROPKA .

    • Grid Generation: Center the grid box on the active site (Cys145/His41 dyad).

    • Dimensions: 20Å x 20Å x 20Å (Ensure the box encompasses the S1, S2, and S4 subsockets).

Phase 2: Molecular Dynamics (MD) Refinement

Trustworthiness: Docking provides a static snapshot; MD proves the stability of that snapshot over time.

  • Software: GROMACS 2024 or Desmond.

  • System Setup:

    • Solvent: TIP3P water model (cubic box, 10Å buffer).

    • Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).

    • Ensemble: NPT (Isothermal-Isobaric) at 300 K / 1.01325 bar.

  • Duration: Minimum 100 ns .

  • Success Metrics:

    • RMSD: Ligand RMSD must stabilize (plateau) within 2-3 Å relative to the protein backbone.

    • RMSF: Verify that active site residues (e.g., Glu166 in Mpro) remain rigid (low fluctuation).

Phase 3: Experimental Validation (Ground Truth)

To validate the in silico model, the binding affinity must be quantified experimentally.

  • Assay: Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay.

  • Protocol:

    • Incubate SARS-CoV-2 Mpro (50 nM) with varying concentrations of (-)-20-deoxocarnosol (0.1 µM – 100 µM).

    • Add FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

    • Measure fluorescence increase (cleavage) over 30 minutes.

    • Correlation: Plot log(IC50) vs. Docking Score (kcal/mol). A correlation coefficient (

      
      ) > 0.6 indicates a predictive model.
      

Part 4: Mechanistic Interaction Map

Understanding how (-)-20-deoxocarnosol binds is as important as the score. The interaction usually involves hydrophobic anchoring in the S2 pocket and hydrogen bonding with the catalytic backbone.

Diagram 2: Predicted Interaction Network (SARS-CoV-2 Mpro)

InteractionMap Ligand (-)-20-Deoxocarnosol His41 His41 (Pi-Stacking) Ligand->His41 3.4 Å Cys145 Cys145 (Van der Waals) Ligand->Cys145 Glu166 Glu166 (H-Bond Donor) Ligand->Glu166 2.8 Å Met165 Met165 (Hydrophobic) Ligand->Met165 Gln189 Gln189 (H-Bond Acceptor) Ligand->Gln189 2.9 Å

Caption: Interaction map highlighting critical H-bonds (Glu166, Gln189) and hydrophobic anchors (Met165) typical for diterpene binding in Mpro.

References

  • Comparison of AutoDock and Vina in Ligand/Decoy Discrimination. MDPI Molecules. Available at: [Link]

  • Molecular Docking Studies of SARS-Cov-2 Main Protease Potential Inhibitors. ResearchGate. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. NIH National Library of Medicine. Available at: [Link]

  • Targeting Anti-Apoptotic Bcl-2 Proteins with Triterpene-Heterocyclic Derivatives: A Combined Dual Docking and Molecular Dynamics Study. NIH National Library of Medicine. Available at: [Link]

  • Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Safety Operating Guide

(-)-20-Deoxocarnosol: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card
Parameter Critical Directive
Chemical Class Bioactive Diterpenoid (Cytotoxic Potential)
Primary Hazard Cytotoxicity : Handling requires High Potency Compound (HPC) safety protocols. Avoid inhalation of dust.[1]
Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor).
Drain Disposal STRICTLY PROHIBITED .[2] Do not release into sanitary sewer systems.[3]
Spill Response Do not sweep dry dust . Use wet-wiping or HEPA-vacuum methods to prevent aerosolization.

Chemical Profile & Hazard Identification

To dispose of (-)-20-Deoxocarnosol safely, one must first understand its reactivity and biological activity. It is not merely an organic solid; it is a functionalized diterpene with documented biological activity.

  • Compound Nature : (-)-20-Deoxocarnosol is a structural analogue of carnosol, found in Salvia species. It possesses a phenanthrene-based structure with lactone or hydroxyl functionalities.

  • Bioactivity & Risk : Research indicates this compound exhibits cytotoxicity and antiprotozoal activity [1, 2]. Consequently, it cannot be treated as "general organic trash." It must be managed as a bioactive hazardous substance to prevent environmental leaching and unintended biological effects.

  • Physical State : Typically a white to off-white powder. The primary exposure risk during disposal is dust inhalation , which can deliver a potent dose directly to the respiratory epithelium.

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or waste transfer procedure, the following barrier protections must be verified.

Engineering Controls
  • Primary Barrier : All solid handling (weighing, waste transfer) must occur inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) to capture aerosols.

  • Secondary Barrier : Lab space should be under negative pressure relative to the corridor.

Required PPE
  • Respiratory : If work outside a hood is unavoidable (e.g., spill cleanup), use a N95 or P100 respirator .

  • Dermal : Double nitrile gloves (minimum thickness 0.11 mm). The outer glove should be changed immediately upon contamination.

  • Ocular : Chemical splash goggles. Standard safety glasses are insufficient for powder handling where airborne particulates are a risk.

Step-by-Step Disposal Protocol

This protocol segregates waste based on physical state to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Scenario A: Solid Waste (Pure Substance)
  • Applicability : Expired powder, contaminated weighing boats, or spill cleanup debris.

  • Protocol :

    • Containment : Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Labeling : Affix a hazardous waste label.

      • Constituents: "(-)-20-Deoxocarnosol (Diterpene)"

      • Hazard Checkbox: Toxic / Irritant.

      • Note: Add "Cytotoxic / Bioactive" to the comments section.

    • Segregation : Do not mix with oxidizers or strong acids.

    • Final Disposition : Transfer to the institution's hazardous waste accumulation area for incineration .

Scenario B: Liquid Waste (Solutions)
  • Applicability : Mother liquors, HPLC fractions, or dissolved stock solutions (e.g., in DMSO, Ethanol, or Methanol).

  • Protocol :

    • Solvent Identification : Determine the primary solvent.

      • Halogenated (e.g., Dichloromethane, Chloroform).

      • Non-Halogenated (e.g., Methanol, DMSO, Acetone).

    • Collection : Pour into the appropriate solvent waste carboy.

    • Rinsing : Triple-rinse the original container with a compatible solvent. Add rinsate to the waste carboy.

    • Precipitation Check : Ensure the compound does not precipitate and clog the waste container neck. If precipitation is likely, dispose of the entire container as solid waste (Scenario A).

Scenario C: Contaminated Sharps & Glassware
  • Sharps : Needles/syringes used with the compound must go into a Biohazard/Sharps container destined for incineration, not standard trash.

  • Glassware : If heavily contaminated and difficult to clean, dispose of the glass itself into a rigid hazardous waste bucket.

Visualizing the Waste Stream Logic

The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: (-)-20-Deoxocarnosol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Toxic/Bioactive) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., DMSO, EtOH) SolventCheck->NonHalo No Halogens LiquidBin Organic Solvent Carboy Halo->LiquidBin NonHalo->LiquidBin Incineration Final Disposition: High-Temp Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision matrix for segregating (-)-20-Deoxocarnosol waste streams to ensure proper incineration.

Spill Management & Decontamination

Accidental release of (-)-20-Deoxocarnosol requires a specific response to prevent aerosolization of the cytotoxic powder.

The "Wet-Wipe" Method

Never dry sweep. Dry sweeping generates dust, which increases inhalation risk.

  • Isolate : Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect : Don PPE (Goggles, Double Gloves, N95 mask/respirator).

  • Dampen : Cover the spill with paper towels soaked in 70% Ethanol or water. This suppresses dust.[1]

  • Collect : Gently scoop the damp material into a hazardous waste bag/jar.

  • Clean : Wipe the surface 3 times with ethanol/soap solution.

  • Verify : Visually inspect for residue. Use a UV lamp if available (many diterpenes fluoresce or absorb UV) to check for traces.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Spill->Isolate PPE 2. Don PPE (Resp + Double Gloves) Isolate->PPE Suppress 3. Wet Method (Cover with damp towels) PPE->Suppress Collect 4. Scoop to Waste Jar Suppress->Collect Decon 5. Triple Wash Surface Collect->Decon

Figure 2: Sequential workflow for managing dry powder spills to minimize aerosol generation.

Regulatory Compliance & Documentation

  • RCRA Classification : While (-)-20-Deoxocarnosol is not explicitly P-listed or U-listed, it falls under Process Waste rules. Due to its cytotoxicity, it must be characterized as hazardous based on the "Toxicity" characteristic if testing proves it leachable, or simply managed as hazardous waste as a Best Management Practice (BMP) [3].

  • SDS Availability : If a specific SDS for (-)-20-Deoxocarnosol is unavailable from your vendor, use the SDS for Carnosol (CAS 465-42-9) as a surrogate for hazard estimation, noting the structural similarity but accounting for potentially higher cytotoxicity [4].

  • Documentation : Maintain a log of waste generation including mass/volume and date. This is critical for "Cradle-to-Grave" tracking required by environmental agencies.

References
  • U.S. Environmental Protection Agency (EPA) . Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem . Carnosol Compound Summary. Retrieved from [Link]

Sources

Operational Safety Guide: Handling (-)-20-Deoxocarnosol in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-20-Deoxocarnosol (CAS: 94529-97-2) is a bioactive abietane diterpenoid isolated from Salvia and Rosmarinus species.[1] While structurally related to the antioxidant carnosol, this specific analog exhibits distinct cytotoxic and antiprotozoal properties.[1]

Crucial Safety Warning: Unlike crude herbal extracts, research-grade (-)-20-Deoxocarnosol is a concentrated phytochemical.[1] Preliminary data suggests high cytotoxicity against specific cell lines.[1] Therefore, it must be handled under the Precautionary Principle , treating it as a potent pharmacological agent rather than a benign food additive.[1][2]

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I categorize this compound as a Level 2 Bioactive Hazard . The primary risks are not acute lethality (like poisons), but rather potent biological modulation and irritation .[1]

Hazard CategoryMechanism of ActionOperational Risk
Cytotoxicity Diterpenes interact with mitochondrial membranes and can induce apoptosis.[1]Inhalation: High risk.[1] Lung tissue is highly susceptible to bioactive particulates.[1]
Solvent Permeation Often dissolved in DMSO or Ethanol for assays.[1]Dermal Absorption: DMSO acts as a vehicle, carrying the compound through the skin barrier into the bloodstream.[1]
Physical State Fine crystalline powder.[1]Static Dispersion: Electrostatic charge can cause the powder to "jump" or disperse during weighing.[1]
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix specifically designed for handling lipophilic diterpenes.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 Respirator (minimum) or P100 ; Fume Hood (Mandatory for powders)Prevents inhalation of cytotoxic dust.[1] The compound is non-volatile, so a charcoal filter is unnecessary, but particulate filtration is critical.[1][2]
Dermal (Hands) Nitrile Gloves (Double Layer) Layer 1 (Inner): 4 mil Nitrile.Layer 2 (Outer): 5-8 mil High-Modulus Nitrile.Why?[1][2] Natural rubber (Latex) degrades rapidly in organic solvents used for solubilization.[1]
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient.[1] Diterpenes are severe eye irritants; airtight goggles prevent dust entry.[1]
Body Tyvek® Lab Coat or Closed-Front Gown Cotton coats trap dust.[1] Tyvek sheds particulates and prevents absorption if a solvent spill occurs.[1]
Part 3: Operational Workflow & Protocols
3.1. Visualization: Risk-Based Handling Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Start: (-)-20-Deoxocarnosol Handling StateCheck Check Physical State Start->StateCheck Powder Solid (Powder) StateCheck->Powder Dry Solution Liquid (in DMSO/EtOH) StateCheck->Solution Dissolved Control1 Engineering Control: Chemical Fume Hood / BSC Powder->Control1 Control2 Engineering Control: Benchtop with Absorbent Pads Solution->Control2 PPE1 PPE: N95 + Goggles + Nitrile Control1->PPE1 Action1 Action: Anti-Static Weighing PPE1->Action1 Action1->Solution Solubilization PPE2 PPE: Double Nitrile Gloves (Change immediately if splashed) Control2->PPE2 Action2 Action: Pipetting / Dilution PPE2->Action2

Caption: Decision logic for PPE and engineering controls based on the physical state of the compound.

3.2. Step-by-Step Handling Protocol

Phase A: Preparation & Weighing (The Critical Zone) Context: This is the highest risk phase due to airborne particulates.[1]

  • Environment: Activate the Chemical Fume Hood or Biosafety Cabinet. Ensure airflow is stable.

  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Diterpene powders are static-prone and will disperse if charged.[1]

  • Weighing:

    • Open the vial only inside the hood.[1]

    • Use a disposable anti-static weighing boat.[1]

    • Technique: Do not tap the spatula against the boat; this launches dust.[1] Roll the spatula gently.[1]

  • Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood.[1]

Phase B: Solubilization (The DMSO Factor) Context: You will likely dissolve this in DMSO (Dimethyl sulfoxide) for biological assays.[1]

  • The Vehicle Risk: DMSO is a "super-solvent" that penetrates skin instantly.[1] If it contains (-)-20-Deoxocarnosol, it will drag the cytotoxic compound into your systemic circulation.[1]

  • Protocol:

    • Add solvent (DMSO/Ethanol) gently down the side of the vial to minimize aerosolization.[1]

    • Vortex with the cap tightly sealed .[1]

    • Inspect Gloves: If a drop of DMSO touches your glove, remove and replace immediately .[1] Nitrile slows DMSO but does not stop it indefinitely.[1]

Part 4: Disposal & Emergency Response
Disposal Protocol

Do not pour down the drain. Diterpenes are lipophilic and toxic to aquatic life.[1]

  • Liquids: Collect in a dedicated "Non-Halogenated Organic Waste" container (if using DMSO/EtOH).

  • Solids/Contaminated PPE: Dispose of weighing boats, pipette tips, and gloves in a rigid biohazard or hazardous chemical waste bin.[1] Label as "Cytotoxic/Bioactive."[1]

Emergency Procedures
  • Skin Contact (Powder): Wash with soap and water for 15 minutes.[1]

  • Skin Contact (DMSO Solution): Do not scrub. Scrubbing increases absorption.[1] Rinse gently with copious water, then soap.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1]

References
  • Pharmaffiliates. 20-Deoxocarnosol MSDS and Handling Guidelines. Retrieved from [Link][1][2]

  • National Institutes of Health (PMC). Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity.[1] (Context on Abietane bioactivity). Retrieved from [Link]

  • National Institutes of Health (PMC). Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary.[1] (Structural analog safety context). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-20-Deoxocarnosol
Reactant of Route 2
(-)-20-Deoxocarnosol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.